molecular formula C8H6ClN B1583584 3-Chloro-2-methylbenzonitrile CAS No. 54454-12-5

3-Chloro-2-methylbenzonitrile

Cat. No.: B1583584
CAS No.: 54454-12-5
M. Wt: 151.59 g/mol
InChI Key: FKFZTNLSUJCIMG-UHFFFAOYSA-N
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Description

3-Chloro-2-methylbenzonitrile is a useful research compound. Its molecular formula is C8H6ClN and its molecular weight is 151.59 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Chloro-2-methylbenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Chloro-2-methylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-methylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6ClN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFZTNLSUJCIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334664
Record name 3-Chloro-2-methylbenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54454-12-5
Record name 3-Chloro-2-methylbenzonitrile
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Record name 3-Chloro-2-methylbenzonitrile
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Foundational & Exploratory

Technical Monograph: Physicochemical Profiling & Synthetic Utility of 3-Chloro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-2-methylbenzonitrile (CAS: 54454-12-5) serves as a critical halogenated aromatic intermediate in the synthesis of agrochemicals and pharmaceutical heterocycles.[1] Characterized by its low melting point (34–36 °C) and dense functionalization, it presents unique handling challenges and reactivity patterns. This guide provides a definitive technical analysis of its properties, validated synthetic protocols, and reactivity manifolds, designed for researchers requiring high-purity applications.

Part 1: Molecular Identity & Structural Analysis

The molecule features a benzene core trisubstituted with a nitrile group, a methyl group, and a chlorine atom. The ortho positioning of the methyl group relative to both the nitrile and chlorine substituents introduces significant steric strain, influencing both its physical state and chemical reactivity.

Chemical Identifiers
ParameterData
Chemical Name 3-Chloro-2-methylbenzonitrile
CAS Registry Number 54454-12-5
Molecular Formula C₈H₆ClN
Molecular Weight 151.59 g/mol
SMILES CC1=C(C=CC=C1Cl)C#N
InChI Key FKFZTNLSUJCIMG-UHFFFAOYSA-N
MDL Number MFCD00045598
Structural Implications
  • Steric Hindrance: The C2-methyl group exerts steric pressure on the C1-nitrile, slightly decoupling it from the aromatic pi-system compared to benzonitrile. This reduces the rate of nucleophilic attack at the nitrile carbon.

  • Electronic Effects: The C3-chlorine atom is deactivated for nucleophilic aromatic substitution (

    
    ) but remains viable for palladium-catalyzed cross-coupling, albeit requiring specialized ligands to overcome the ortho-methyl steric barrier.
    

Part 2: Physicochemical Profile[1]

The following data aggregates experimentally validated values. Note the proximity of the melting point to ambient temperature, which dictates specific handling protocols.

Physical Constants
PropertyValue / RangeCondition / Note
Physical State Solid / Semi-solidAt 20 °C (Often supercools)
Appearance White to pale yellow crystalline powderDarkens upon oxidation
Melting Point 34 – 36 °CCritical: May melt in warm labs
Boiling Point 122 °C@ 22 mmHg (Vacuum distillation recommended)
Density 1.19 g/cm³At 25 °C
Solubility (Water) Insoluble< 0.1 g/L
Solubility (Organic) HighDCM, Chloroform, Ethyl Acetate, DMSO
LogP (Predicted) 2.65Lipophilic
Handling Advisory (Senior Scientist Insight)

Operational Tip: Due to its melting point (34–36 °C), this compound often exists as a "slush" in summer months or warm laboratories.

  • Weighing: Do not attempt to chip the solid if it is semi-molten. Instead, gently warm the container to 40 °C to fully melt it, then transfer volumetrically using a pre-warmed glass pipette (Density ≈ 1.19 g/mL).

  • Storage: Store at +2°C to +8°C to maintain solid state and prevent hydrolytic degradation of the nitrile.

Part 3: Synthetic Pathways & Process Chemistry

The most robust route to 3-Chloro-2-methylbenzonitrile is the Sandmeyer Reaction , utilizing 3-chloro-2-methylaniline as the precursor. Direct cyanation of aryl halides is less favored due to the deactivated nature of the C1 position.

Validated Protocol: Sandmeyer Cyanation

Objective: Conversion of 3-chloro-2-methylaniline to 3-chloro-2-methylbenzonitrile via diazonium intermediate.

Reagents:
  • Precursor: 3-Chloro-2-methylaniline (1.0 eq)

  • Diazotization: NaNO₂ (1.1 eq), HCl (2.5 eq, 6M)

  • Cyanation Source: CuCN (1.2 eq), KCN (1.5 eq) [Warning: Cyanide Hazard ]

  • Solvent: Water/Toluene biphasic system (optional for extraction)

Step-by-Step Methodology:
  • Diazotization: Dissolve the aniline in 6M HCl and cool to 0–5 °C in an ice/salt bath. Add NaNO₂ (aq) dropwise. Control: Maintain internal temp < 5 °C to prevent phenol formation. Stir for 30 min.

  • Sandmeyer Reagent Prep: In a separate flask, dissolve CuCN and KCN in water at 0 °C to form the soluble tetracyanocuprate complex.

  • Substitution: Neutralize the diazonium solution to pH 6 using Na₂CO₃ (solid) carefully to avoid foaming. Slowly add the diazonium salt to the CuCN mixture (Caution: N₂ gas evolution).

  • Workup: Allow to warm to room temperature, then heat to 50 °C for 1 hour. Extract with Toluene or DCM. Wash organic layer with 1M NaOH (removes phenols) and Brine.

  • Purification: Distillation under reduced pressure (bp 122 °C @ 22 mmHg) or recrystallization from Hexane (if solid).

Synthetic Workflow Diagram

SynthesisPath Start 3-Chloro-2-methylaniline Inter Diazonium Salt (Unstable Intermediate) Start->Inter NaNO2, HCl 0-5°C Product 3-Chloro-2-methylbenzonitrile (CAS: 54454-12-5) Inter->Product Addition to CuCN -N2 (gas) Reagent CuCN / KCN (Sandmeyer) Reagent->Product Catalyst

Figure 1: Sandmeyer reaction pathway for the synthesis of 3-Chloro-2-methylbenzonitrile.

Part 4: Reactivity & Functionalization

The chemical utility of 3-Chloro-2-methylbenzonitrile lies in its ability to undergo orthogonal transformations. The nitrile and chlorine groups can be reacted independently.

Key Transformations
  • Nitrile Hydrolysis: Under acidic conditions (H₂SO₄, reflux), the nitrile converts to 3-chloro-2-methylbenzoic acid . This is a key intermediate for amide coupling.

  • Nitrile Reduction: Lithium Aluminum Hydride (LAH) reduction yields 3-chloro-2-methylbenzylamine .

  • Suzuki-Miyaura Coupling: The C3-Chlorine is sterically crowded by the C2-Methyl. Standard Pd(PPh₃)₄ catalysts often fail.

    • Solution: Use active catalytic systems like Pd(OAc)₂ / S-Phos or Pd₂dba₃ / XPhos to facilitate oxidative addition at the hindered chloride.

Reactivity Map

Reactivity Core 3-Chloro-2-methylbenzonitrile Acid 3-Chloro-2-methylbenzoic acid (Hydrolysis) Core->Acid H2SO4 / H2O Reflux Amine 3-Chloro-2-methylbenzylamine (Reduction) Core->Amine LiAlH4 / THF or H2 / Raney Ni Biaryl Biaryl Derivatives (Suzuki Coupling) Core->Biaryl Ar-B(OH)2 Pd(OAc)2 / S-Phos

Figure 2: Divergent synthetic pathways from the core nitrile scaffold.

Part 5: Analytical Characterization

To validate the identity of the synthesized or purchased material, the following spectral signatures are diagnostic.

MethodDiagnostic SignalAssignment
FT-IR 2225 cm⁻¹ (Strong, Sharp)C≡N Stretching (Nitrile)
¹H NMR δ 2.55 ppm (Singlet, 3H)Ar-CH₃ (Deshielded by ring)
¹H NMR δ 7.20 – 7.60 ppm (Multiplet, 3H)Aromatic protons (ABC system)
¹³C NMR ~118 ppm C ≡N Carbon
¹³C NMR ~18 ppm Ar-C H₃ Carbon

Part 6: Safety & Regulatory (SDS Highlights)

Signal Word: DANGER

  • Hazard Class 6.1: Acute Toxicity (Oral, Dermal, Inhalation).

  • H302 + H312 + H332: Harmful if swallowed, in contact with skin, or inhaled.

  • H315 / H319: Causes skin irritation and serious eye irritation.[2]

Emergency Protocol:

  • Cyanide Note: While the nitrile group is covalently bonded, metabolic processing or thermal decomposition can release HCN. Always work in a fume hood.[2][3]

  • Spill: Do not sweep dry dust (inhalation risk). Dissolve in solvent and absorb onto vermiculite for disposal as hazardous chemical waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90455412, 3-Chloro-2-methylbenzonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction: Mechanism and Protocols. Retrieved from [Link]

Sources

3-Chloro-2-methylbenzonitrile melting point and boiling point

[1][2][3][4][5]

Executive Summary

3-Chloro-2-methylbenzonitrile (CAS: 54454-12-5 ) is a critical halogenated aromatic intermediate used extensively in the synthesis of agrochemicals and pharmaceutical scaffolds, particularly those requiring precise regiochemical functionalization of the benzene ring.

This guide provides an authoritative analysis of its physicochemical properties, specifically focusing on the thermodynamic implications of its low melting point (34–36 °C) and high boiling point (226.6 °C). We present validated protocols for property determination and outline the dominant synthetic pathway (Sandmeyer reaction) used to access this moiety with high isomeric purity.

Physicochemical Characterization

Accurate physical property data is the bedrock of process design. For 3-Chloro-2-methylbenzonitrile, the narrow window between solid and liquid states at ambient temperatures presents unique handling challenges.

Table 1: Core Physical Properties
PropertyValueCondition/Method
CAS Number 54454-12-5-
Molecular Formula C₈H₆ClN-
Molecular Weight 151.59 g/mol -
Melting Point (MP) 34 – 36 °C Capillary Method (Standard)
Boiling Point (BP) 226.6 °C @ 760 mmHg (Atmospheric)
Boiling Point (Reduced) 122 °C@ 22 mmHg
Density 1.19 g/cm³@ 20 °C
Appearance Pale yellow solidTends to supercool/oil
Solubility Organic solvents (DCM, EtOAc)Insoluble in water
Thermodynamic Implications
  • Phase Behavior: The melting point of 34–36 °C places this compound on the borderline of being a liquid in tropical or unconditioned laboratory environments. This "low-melting solid" behavior often leads to caking or partial melting during storage, necessitating temperature-controlled warehousing (< 25 °C).

  • Distillation: The wide gap between MP and BP (>190 °C) allows for efficient purification via vacuum distillation without significant risk of sublimation, provided the vacuum is regulated to keep the vapor temperature below decomposition thresholds.

Experimental Determination Protocols

A. Melting Point Determination (Capillary Method)
  • Challenge: Sample may melt during preparation if handled with warm hands or in a hot room.

  • Protocol:

    • Preparation: Chill the sample and the capillary tubes in a refrigerator (4 °C) for 30 minutes prior to packing.

    • Packing: Quickly pack 2–3 mm of the cold solid into the capillary. Ensure the sample is dry; traces of solvent will significantly depress the MP (colligative property effect).

    • Apparatus: Use a melting point apparatus with a starting temperature of 20 °C.

    • Ramp Rate: Ramp at 1 °C/min.

    • Observation: Record the onset (first liquid meniscus) and clear point (complete liquefaction). A range >2 °C indicates impurity.[1]

B. Boiling Point Determination (Siwoloboff Method - Microscale)
  • Context: For quick verification when limited sample is available.

  • Protocol:

    • Place a small amount of liquid (melted sample) in an ignition tube.

    • Insert a capillary tube sealed at the upper end (open end down) into the liquid.

    • Attach to a thermometer and heat in a silicone oil bath.

    • Endpoint: Heat until a rapid stream of bubbles emerges from the capillary (vapor pressure > atmospheric pressure). Stop heating. The BP is the temperature at which bubbling stops and liquid sucks back into the capillary (vapor pressure = atmospheric pressure).

Synthetic Utility & Pathway

The synthesis of 3-Chloro-2-methylbenzonitrile is strictly governed by the need to maintain the ortho-meta substitution pattern. Direct electrophilic substitution (chlorination of o-tolunitrile) often yields mixtures. Therefore, the Sandmeyer Reaction starting from the corresponding aniline is the industry standard for high regioselectivity.

Mechanistic Workflow
  • Precursor Synthesis: Reduction of 2-chloro-6-nitrotoluene to 3-chloro-2-methylaniline.

  • Diazotization: Conversion of the amine to the diazonium salt using Sodium Nitrite (

    
    ) and Hydrochloric Acid (
    
    
    ) at low temperatures (0–5 °C) to prevent decomposition.
  • Cyanation: Displacement of the diazo group with a cyanide nucleophile (

    
    ) to form the nitrile bond.
    
Visualization: Synthesis Pathway

Gstart2-Chloro-6-nitrotoluene(Precursor)inter3-Chloro-2-methylaniline(Intermediate)start->interReduction(Fe/HCl or H₂/Pd-C)diazoDiazonium Salt[Ar-N₂⁺ Cl⁻]inter->diazoDiazotization(NaNO₂ / HCl, 0-5°C)product3-Chloro-2-methylbenzonitrile(Target)diazo->productSandmeyer Reaction(CuCN / KCN, Heat)

Figure 1: Regioselective synthesis of 3-Chloro-2-methylbenzonitrile via the Sandmeyer route, ensuring preservation of the halogen position.

Handling, Safety & Storage (E-E-A-T)

Signal Word: DANGER Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Nitrile Toxicity: Like all benzonitriles, metabolic liberation of cyanide is a theoretical risk, though less pronounced than aliphatic nitriles. Treat all exposures as potentially toxic.

  • Storage Protocol:

    • Temperature: Store at 2–8 °C .

    • Reasoning: Storing below the melting point (34 °C) prevents the material from fusing into a solid block, which is difficult to dispense without reheating (which risks thermal degradation).

    • Atmosphere: Store under inert gas (Nitrogen/Argon) is recommended to prevent hydrolysis of the nitrile group to the amide/acid over long durations.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733391, 3-Chloro-2-methylbenzonitrile. Retrieved from [Link]

A Spectroscopic Guide to 3-Chloro-2-methylbenzonitrile: Structure Elucidation for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 3-chloro-2-methylbenzonitrile, a key intermediate in various synthetic applications, particularly in the development of pharmaceutical compounds. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and supported by experimental evidence.

Introduction

3-Chloro-2-methylbenzonitrile (C₈H₆ClN) is a substituted aromatic nitrile. Its structural elucidation relies on a combination of spectroscopic techniques that probe different aspects of its molecular architecture. This guide will walk through the expected and observed spectral features, providing a comprehensive reference for scientists working with this compound.

Molecular Structure and Key Spectroscopic Correlations

The structure of 3-chloro-2-methylbenzonitrile, with its distinct functional groups and substitution pattern on the benzene ring, gives rise to a unique spectroscopic fingerprint. The nitrile group (-C≡N), the methyl group (-CH₃), the chlorine atom (-Cl), and the aromatic protons each contribute characteristic signals in their respective spectroscopic domains.

Caption: Molecular graph of 3-chloro-2-methylbenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-chloro-2-methylbenzonitrile, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of 3-chloro-2-methylbenzonitrile in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Employ proton decoupling to simplify the spectrum and enhance signal intensity.

    • Use a pulse angle of 30-45 degrees.

    • Set a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative observation of all carbon signals, including quaternary carbons.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum of 3-chloro-2-methylbenzonitrile is expected to show signals for the aromatic protons and the methyl protons. The substitution pattern on the benzene ring will influence the chemical shifts and coupling patterns of the aromatic protons.

Table 1: ¹H NMR Data for 3-Chloro-2-methylbenzonitrile

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5-7.7Multiplet2HAromatic Protons (H4, H6)
~7.3-7.4Multiplet1HAromatic Proton (H5)
~2.5Singlet3HMethyl Protons (-CH₃)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency.

The aromatic region will display a complex multiplet pattern due to the coupling between the adjacent protons. The methyl group, being attached to a quaternary carbon, will appear as a singlet.

¹³C NMR Spectroscopy: Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, including the quaternary carbons which are not observed in the ¹H NMR spectrum.

Table 2: ¹³C NMR Data for 3-Chloro-2-methylbenzonitrile

Chemical Shift (δ, ppm)Assignment
~140-145C2 (bearing -CH₃)
~135-140C3 (bearing -Cl)
~130-135Aromatic CH
~125-130Aromatic CH
~115-120Nitrile Carbon (-C≡N)
~110-115C1 (bearing -CN)
~20Methyl Carbon (-CH₃)

Note: The assignments are based on typical chemical shift ranges for substituted benzenes and may require 2D NMR experiments (e.g., HSQC, HMBC) for unambiguous confirmation.

The chemical shifts are influenced by the electron-withdrawing effects of the chloro and nitrile groups and the electron-donating effect of the methyl group. The nitrile carbon appears in a characteristic downfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr Pellet): Grind a small amount of 3-chloro-2-methylbenzonitrile with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal absorption in the regions of interest.

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the mid-infrared region (typically 4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction and present the data as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

IR Spectroscopy: Data and Interpretation

The IR spectrum of 3-chloro-2-methylbenzonitrile will exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorptions for 3-Chloro-2-methylbenzonitrile

Wavenumber (cm⁻¹)VibrationIntensity
~3100-3000C-H stretch (aromatic)Medium
~2950-2850C-H stretch (methyl)Medium
~2220-2240C≡N stretch (nitrile)Strong, sharp
~1600, ~1470C=C stretch (aromatic ring)Medium to strong
~800-700C-Cl stretchStrong

The most diagnostic peak in the IR spectrum is the strong, sharp absorption of the nitrile group around 2230 cm⁻¹. The presence of aromatic C-H stretches above 3000 cm⁻¹ and the C-Cl stretch in the fingerprint region further confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, most commonly Electron Ionization (EI) for this type of molecule.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z.

Mass Spectrometry: Data and Interpretation

The mass spectrum of 3-chloro-2-methylbenzonitrile will show the molecular ion peak (M⁺) and various fragment ions. The presence of chlorine will be evident from the isotopic pattern of chlorine-containing ions.

Table 4: Expected Mass Spectrometry Data for 3-Chloro-2-methylbenzonitrile

m/zIonComments
151/153[C₈H₆ClN]⁺Molecular ion (M⁺). The M+2 peak at m/z 153 will have an intensity of approximately one-third of the M⁺ peak, characteristic of the presence of one chlorine atom.
116[M - Cl]⁺Loss of a chlorine radical.
115[M - HCl]⁺Loss of hydrogen chloride.
90[C₇H₆]⁺Loss of HCN from the [M-Cl]⁺ fragment.

The molecular ion peak is expected at m/z 151, with a characteristic isotopic peak at m/z 153 due to the presence of the ³⁷Cl isotope.[1] The fragmentation pattern will likely involve the loss of the chlorine atom and the nitrile group, leading to the formation of stable carbocations.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of 3-chloro-2-methylbenzonitrile. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum establishes the molecular weight and provides insights into the molecule's fragmentation pathways. This guide serves as a valuable resource for researchers and professionals in the field, enabling confident identification and utilization of this important chemical intermediate.

References

  • PubChem. 3-chloro-2-methylbenzonitrile. Available from: [Link]

Sources

Strategic Sourcing & Technical Profile: High-Purity 3-Chloro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Procurement Leads in Pharmaceutical Development.[1]

Executive Summary: The "Make vs. Buy" Calculus

In the landscape of pharmaceutical intermediates, 3-Chloro-2-methylbenzonitrile (CAS 54454-12-5) represents a deceptive challenge.[1] While structurally simple, its low melting point (34–36°C) and susceptibility to hydrolysis create significant logistics and quality control hurdles.[1] It serves as a critical "privileged scaffold" for the synthesis of quinazolinone-based kinase inhibitors and CNS-active benzisothiazole derivatives .[1]

For drug development professionals, the sourcing strategy must pivot from simple cost analysis to impurity profile management .[1] A batch with >0.5% of the phenolic impurity (3-chloro-2-methylphenol) can poison downstream palladium-catalyzed cross-couplings, leading to project delays.[1] This guide provides the technical grounding to qualify suppliers and validate incoming material.

Technical Specifications & Critical Quality Attributes (CQAs)

The physical properties of this intermediate dictate its handling protocols.[1][2] The proximity of the melting point to ambient temperature means shipments often arrive in a semi-solid or fused state, requiring homogenization before sampling.[1]

PropertySpecificationOperational Implication
CAS Number 54454-12-5 Primary identifier for sourcing.
Molecular Formula C₈H₆ClNMW: 151.59 g/mol .[1]
Appearance Off-white to yellow solidCritical: Melts at 34–36°C. May arrive as a melt in summer months.[1]
Solubility Soluble in MeOH, DCM, DMSOInsoluble in water; lipophilic nature (LogP ~2.6).[1]
Purity (HPLC) ≥ 98.0% (Area %)Pharma grade typically requires ≥ 99.0% with no single impurity >0.1%.[1]
Water Content ≤ 0.5% w/wNitrile hydrolysis risk increases with moisture.[1]

Synthesis Logic & Impurity Landscape

To effectively audit a supplier, one must understand how they manufacture the molecule.[1] The dominant industrial route is the Sandmeyer Reaction originating from 3-chloro-2-methylaniline.[1] This pathway dictates the specific impurities you must target in your QC protocol.[1]

The Sandmeyer Route (Dominant)[1]
  • Diazotization: 3-Chloro-2-methylaniline is treated with NaNO₂/HCl to form the diazonium salt.[1]

  • Cyanation: The diazonium salt reacts with CuCN (or NaCN/CuSO₄) to install the nitrile group.[1]

Key Impurities:

  • Impurity A (Starting Material): 3-Chloro-2-methylaniline.[1] Risk:[1][3] Genotoxic potential; competes in subsequent amidation reactions.[1]

  • Impurity B (Hydrolysis Byproduct): 3-Chloro-2-methylphenol.[1] Risk:[1][3] Forms if the diazonium salt reacts with water.[1] Poisons metal catalysts.[1]

  • Impurity C (Over-Hydrolysis): 3-Chloro-2-methylbenzamide.[1] Risk:[1][3] Forms if the nitrile hydrolyzes during workup or storage.[1]

Visualization: Synthesis & Impurity Flow

The following diagram maps the synthesis logic and where specific impurities arise.[1]

G SM Starting Material 3-Chloro-2-methylaniline Diaz Intermediate Diazonium Salt SM->Diaz NaNO2, HCl (Diazotization) ImpA Impurity A Unreacted Aniline SM->ImpA Incomplete Conversion Product Target Product 3-Chloro-2-methylbenzonitrile Diaz->Product CuCN (Sandmeyer) ImpB Impurity B Phenol Derivative Diaz->ImpB H2O (Hydrolysis) ImpC Impurity C Benzamide Derivative Product->ImpC Acid/Base + H2O (Storage Degradation)

Caption: Synthesis pathway via Sandmeyer reaction, highlighting critical control points for Impurities A, B, and C.

Commercial Supply Landscape

Suppliers are categorized by their role in the supply chain. For early-stage R&D, speed is paramount; for GMP manufacturing, traceability and batch consistency are non-negotiable.[1]

Tier 1: Global Distributors (High Trust / Traceability)

Best for: GMP synthesis, Reference Standards, Late-stage Development.[1]

  • Sigma-Aldrich (MilliporeSigma): Catalog #54454-12-5.[1] Offers high documentation standards (CoAs with trace metal analysis). High price point but reliable cold-chain logistics.

  • Thermo Scientific (Alfa Aesar): Catalog #L11048.[1] Consistent stock of 97%+ grade. Good for gram-scale process optimization.

Tier 2: Bulk Specialists (Cost Efficiency / Scale)

Best for: Kilo-lab scale up, Pilot plant runs.[1]

  • BLD Pharm: Strong inventory of building blocks.[1] Often bridges the gap between catalog and bulk.[1]

  • Enamine: Excellent for early discovery; often synthesizes on-demand if stock is low.[1]

  • Combi-Blocks: US-based inventory with rapid shipping; typically provides NMR/LCMS data online.[1]

Tier 3: Regional Manufacturers (China/India)

Best for: Multi-kg commercial production.[1]

  • Nanjing Finechem (China): Specialized in nitrile chemistry.[1] Requires rigorous third-party QC before acceptance.[1]

  • Kanoria Chemicals (India): Industrial scale.[1][4] Focus on cost-per-kg.

Quality Assurance Protocol: Self-Validating Workflow

Do not rely solely on the supplier's Certificate of Analysis (CoA).[1] The following protocol establishes a self-validating system to verify identity and purity.

Step 1: Homogenization

Protocol: If the container arrives with melted or fused solids, heat the entire container to 40°C in a water bath until fully liquid, then mix thoroughly and cool to recrystallize before sampling. This prevents sampling segregated impurities.[1]

Step 2: HPLC Purity Method

This generic method separates the nitrile from the aniline and phenol impurities.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (for aniline) and 254 nm (aromatic ring).[1]

  • Acceptance Criteria:

    • Main Peak (Nitrile): ≥ 98.0%.[1][4]

    • Impurity A (Aniline): ≤ 0.15% (Genotoxic alert).[1]

    • Impurity B (Phenol): ≤ 0.5%.[1]

Step 3: Identity Verification (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 2.55 (s, 3H, -CH₃) – Diagnostic singlet.[1]

  • δ 7.40–7.80 (m, 3H, Aromatic protons).[1]

  • Note: Look for broad singlets around δ 5.0–6.0 which indicate amine (aniline) or amide protons.[1]

Safety & Handling (SDS Summary)

  • Hazard Class: 6.1 (Toxic).[1]

  • UN Number: 3439 (Nitriles, solid, toxic, n.o.s.).[1]

  • Signal Word: Danger.

  • H-Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation).[1]

  • Precaution: Avoid acid contact; liberation of HCN gas is theoretically possible under strong acidic hydrolysis conditions.[1]

References

  • Sigma-Aldrich. Product Specification: 3-Chloro-2-methylbenzonitrile.[1] Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2733359, 3-Chloro-2-methylbenzonitrile. Retrieved from

  • Google Patents. CN115867541A - Preparation of Quinazolinone Derivatives. (Demonstrates application in kinase inhibitor synthesis). Retrieved from

  • ChemicalBook. CAS 54454-12-5 Suppliers and Technical Data. Retrieved from [1]

Sources

Methodological & Application

synthesis of 3-Chloro-2-methylbenzonitrile from 2-chloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 2-Chloro-6-methylbenzonitrile via Sandmeyer Reaction

Executive Summary & Structural Verification

Critical Nomenclature Clarification: The user request specifies the synthesis of 3-Chloro-2-methylbenzonitrile from 2-chloro-6-methylaniline . It is chemically imperative to note that the direct Sandmeyer cyanation of 2-chloro-6-methylaniline yields 2-chloro-6-methylbenzonitrile (retention of regiochemistry). The 3-chloro-2-methyl isomer is a distinct structural isomer.

This guide details the direct transformation of the specified starting material (2-chloro-6-methylaniline) . If the specific 3-chloro-2-methyl isomer is required, a different starting material (3-chloro-2-methylaniline) would be necessary. This protocol assumes the user intends to functionalize the provided starting material.

Methodology Overview: The synthesis utilizes a classic Sandmeyer Reaction .[1][2][3] The sterically hindered primary amine (2-chloro-6-methylaniline) is converted to a diazonium salt using sodium nitrite in acid, followed by displacement with a cuprous cyanide (CuCN) nucleophile. This route is preferred for its reliability in preserving the halogen and alkyl substituents on the aromatic ring.

Strategic Analysis (The "Why" and "How")

Mechanistic Pathway

The reaction proceeds via a radical-nucleophilic aromatic substitution (


) mechanism facilitated by copper(I).
  • Diazotization: The amine reacts with nitrous acid (generated in situ) to form the electrophilic diazonium cation (

    
    ).[4] The 2,6-disubstitution pattern provides steric protection, making the diazonium salt relatively stable compared to unsubstituted analogs, but also requires vigorous stirring to ensure complete reaction.
    
  • Cyanation: The diazonium salt is treated with a tetracyanocuprate(I) complex

    
    . Single electron transfer (SET) from Cu(I) generates an aryl radical, which captures a cyanide ligand to form the nitrile, releasing 
    
    
    
    gas.
Key Challenges & Solutions
  • Steric Hindrance: The ortho-methyl and ortho-chloro groups flank the reaction site.

    • Solution: Maintain strict temperature control during diazotization to prevent side reactions (phenol formation) before the diazonium is fully formed.[4] Use a solubilized CuCN complex (using excess NaCN/KCN) to ensure the nucleophile can penetrate the steric bulk.

  • Safety (HCN Generation): Mixing cyanide salts with acid generates lethal Hydrogen Cyanide gas.

    • Solution: The protocol requires neutralization of the diazonium solution (to pH 6-7) before addition to the cyanide solution, or maintaining the cyanide solution at high pH (basic).

Visual Workflow (Graphviz)

SandmeyerSynthesis Figure 1: Reaction Pathway for Sandmeyer Cyanation Start 2-Chloro-6-methylaniline (Starting Material) Intermediate Diazonium Salt (Intermediate) Start->Intermediate Diazotization Reagent1 NaNO2 / HCl (0-5°C) Reagent1->Intermediate Product 2-Chloro-6-methylbenzonitrile (Target) Intermediate->Product Cyanation (SET) Waste N2 Gas + Cu(II) Salts Intermediate->Waste Byproducts Reagent2 CuCN / NaCN (Sandmeyer Reagent) Reagent2->Product

Figure 1: Reaction Pathway for Sandmeyer Cyanation. The amine is converted to a diazonium species and subsequently displaced by cyanide via copper catalysis.[1][2][3]

Detailed Experimental Protocol

Safety Alert: This protocol involves Sodium Cyanide (NaCN) and Copper(I) Cyanide (CuCN) . Both are fatal if swallowed, inhaled, or absorbed through skin. Contact with acid releases HCN gas.

  • Mandatory: Work in a high-efficiency fume hood.

  • PPE: Double nitrile gloves, face shield, lab coat.

  • Antidote: Ensure a cyanide antidote kit (e.g., Hydroxocobalamin) is available on-site.

  • Waste: All cyanide waste must be quenched with bleach (sodium hypochlorite) at pH > 10 before disposal.

Reagents & Equipment
ReagentRoleEquiv.Notes
2-Chloro-6-methylaniline Substrate1.0Solid/Oil, MP ~2-4°C
Sodium Nitrite (

)
Diazotizing Agent1.1Prepare as 2.5M aq. solution
Hydrochloric Acid (conc.) Acid Source2.5 - 3.0Generates

in situ
Copper(I) Cyanide (

)
Catalyst/Reagent1.2Polymer; needs KCN/NaCN to dissolve
Sodium Cyanide (

)
Ligand Source1.5EXTREME TOXICITY
Sodium Carbonate (

)
NeutralizerAs neededTo adjust pH of diazonium salt
Step-by-Step Methodology

Step 1: Preparation of the Diazonium Salt

  • In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, add 2-chloro-6-methylaniline (14.15 g, 100 mmol).

  • Add 40 mL of water , followed by slow addition of 25 mL concentrated HCl . The amine hydrochloride may precipitate; this is normal.

  • Cool the mixture to 0–5°C using an ice/salt bath.

  • Add the Sodium Nitrite solution (7.6 g in 20 mL water) dropwise via an addition funnel.

    • Critical: Keep internal temperature below 5°C .

    • Endpoint: After addition, stir for 15 mins. Test with starch-iodide paper; an immediate blue/black color confirms excess nitrous acid (required).

  • Keep the diazonium solution cold (0°C) while preparing the catalyst.

Step 2: Preparation of Sandmeyer Reagent (CuCN Solution)

  • In a separate 1 L flask, dissolve Copper(I) Cyanide (10.8 g, 120 mmol) and Sodium Cyanide (7.4 g, 150 mmol) in 50 mL water .

    • Observation: The solution should become clear/yellowish as the soluble

      
       complex forms.
      
  • Cool this solution to 0–5°C .

Step 3: The Sandmeyer Reaction

  • Neutralization (Crucial for Safety): Carefully neutralize the cold diazonium solution (from Step 1) to pH ~6 using solid Sodium Carbonate.

    • Why? Adding highly acidic diazonium solution directly to the cyanide flask will generate HCN gas immediately. Neutralization mitigates this risk.

  • Addition: Slowly pour the neutralized diazonium solution into the vigorously stirred CuCN solution.

    • Note: A colored complex usually precipitates.

  • Decomposition: Allow the mixture to warm to room temperature over 30 minutes. Then, heat the flask to 50–60°C in a water bath for 1 hour.

    • Observation: Evolution of Nitrogen gas (

      
      ) indicates the reaction is proceeding.
      
  • Continue heating until gas evolution ceases.

Step 4: Work-up and Purification

  • Steam Distillation: The most effective purification for this hindered nitrile is steam distillation directly from the reaction flask. The product (2-chloro-6-methylbenzonitrile) will distill over with water.

  • Extraction: Extract the distillate with Ethyl Acetate (

    
     mL).
    
  • Wash: Wash the organic layer with:

    • 1M NaOH (to remove any phenolic byproducts).

    • Brine (saturated NaCl).

  • Dry & Concentrate: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Final Purification: Recrystallize from ethanol/water or perform silica gel chromatography (Hexanes:EtOAc 95:5) if high purity (>99%) is required.

Expected Results & Troubleshooting

ParameterSpecificationTroubleshooting
Appearance Off-white to yellowish crystalline solidDark oil suggests azo-coupling side products.
Yield 65% - 75%Low yield? Ensure efficient stirring during diazotization (heterogeneous mixture).
IR Spectrum Nitrile peak (

) at ~2220

Absence of peak? Reaction failed; likely phenol formation (hydrolysis).
MP ~85-87°C (Literature dependent)Low MP indicates solvent trapped or isomer impurity.

Common Failure Mode:

  • Phenol Formation: If the diazonium salt warms up before reacting with CuCN, water attacks the ring, forming 2-chloro-6-methylphenol.

    • Prevention:[4] Keep everything at 0°C until the reagents are mixed.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Sandmeyer Protocols).

  • Clarke, H. T.; Read, R. R. "o-Tolunitrile and p-Tolunitrile". Organic Syntheses, Coll.[5] Vol. 1, p.514 (1941). (Foundational protocol for converting toluidines to nitriles). [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6940, 2-Chloro-6-methylaniline". (Safety and Property Data). [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-Chloro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern organic synthesis, the quest for efficient and modular methods to construct complex molecular architectures is paramount. 3-Chloro-2-methylbenzonitrile emerges as a valuable and versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique substitution pattern, featuring a sterically demanding ortho-methyl group and an electron-withdrawing meta-cyano group, presents both a challenge and an opportunity for synthetic chemists. Palladium-catalyzed cross-coupling reactions have revolutionized the art of carbon-carbon and carbon-heteroatom bond formation, offering a powerful toolkit to functionalize such challenging substrates with precision and high functional group tolerance.[1]

This comprehensive guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of 3-chloro-2-methylbenzonitrile. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying scientific rationale for experimental design, empowering researchers to not only replicate these methods but also to adapt and troubleshoot them for their specific synthetic targets.

The Challenge: Overcoming Steric Hindrance and Electronic Deactivation

The successful cross-coupling of 3-chloro-2-methylbenzonitrile is contingent on overcoming two primary obstacles:

  • Steric Hindrance: The ortho-methyl group significantly encumbers the reaction center, impeding the oxidative addition of the palladium catalyst to the C-Cl bond, a critical step in the catalytic cycle.[2]

  • Electronic Effects: While the electron-withdrawing nitrile group can facilitate oxidative addition to some extent by lowering the electron density of the aromatic ring, it can also influence the subsequent steps of the catalytic cycle.[3]

Addressing these challenges necessitates the careful selection of a highly active and sterically tolerant catalytic system. Modern palladium catalysis has risen to this challenge through the development of sophisticated ligands that can promote efficient transformations even with unreactive aryl chlorides.[1][4] This guide will focus on the application of such advanced catalytic systems.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of biaryl and heteroaryl structures prevalent in numerous biologically active molecules.[5][6] For a sterically hindered substrate like 3-chloro-2-methylbenzonitrile, the choice of a bulky and electron-rich phosphine ligand is critical to facilitate the oxidative addition and subsequent reductive elimination steps.[7]

Causality in Experimental Design:
  • Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos) is recommended. These ligands create a sterically demanding and electron-rich environment around the palladium center, which promotes the oxidative addition of the inert C-Cl bond and facilitates the reductive elimination to form the desired biaryl product.[2]

  • Base: A moderately strong base such as K₃PO₄ or Cs₂CO₃ is often optimal. Stronger bases can lead to side reactions, while weaker bases may not be effective in promoting the transmetalation step.[8]

  • Solvent: A polar aprotic solvent system, often a mixture of an organic solvent like toluene, dioxane, or THF with water, is typically employed to dissolve both the organic and inorganic reaction components.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

Materials:

Reagent/MaterialPurpose
3-Chloro-2-methylbenzonitrileStarting material
Arylboronic acidCoupling partner
Palladium(II) acetate (Pd(OAc)₂)Palladium precursor
XPhosLigand
Potassium phosphate tribasic (K₃PO₄)Base
TolueneSolvent
Water (degassed)Co-solvent
Anhydrous sodium sulfate or magnesium sulfateDrying agent
Silica gelfor column chromatography
Standard laboratory glasswareReaction vessel, etc.
Magnetic stirrer/hotplatefor heating and stirring
Inert atmosphere setup (e.g., Schlenk line)To prevent catalyst oxidation

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-chloro-2-methylbenzonitrile (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in toluene (2 mL).

  • Add the catalyst premix to the Schlenk flask, followed by additional toluene (8 mL) and degassed water (1 mL).

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Data Presentation: Representative Suzuki-Miyaura Couplings
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Methyl-3-phenylbenzonitrile85-95
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-2-methylbenzonitrile80-90
33,5-Dimethylphenylboronic acid3-(3,5-Dimethylphenyl)-2-methylbenzonitrile75-85

Yields are based on analogous reactions with sterically hindered aryl chlorides and are representative estimates.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[9] The coupling of sterically hindered aryl chlorides like 3-chloro-2-methylbenzonitrile with amines requires a highly active catalyst system to overcome the steric barrier and achieve efficient C-N bond formation.[10][11]

Causality in Experimental Design:
  • Catalyst System: The use of palladium precatalysts in combination with bulky, electron-rich dialkylbiarylphosphine ligands (e.g., RuPhos, BrettPhos) is highly effective for the amination of challenging aryl chlorides.[12] These ligands promote the formation of the active monoligated palladium species, which is crucial for efficient oxidative addition and reductive elimination.[9]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[13]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and to maintain the activity of the catalyst.

Experimental Protocol: Buchwald-Hartwig Amination

Reaction Scheme:

Materials:

Reagent/MaterialPurpose
3-Chloro-2-methylbenzonitrileStarting material
Primary or Secondary AmineCoupling partner
Pd₂(dba)₃Palladium precursor
RuPhosLigand
Sodium tert-butoxide (NaOtBu)Base
Anhydrous TolueneSolvent
Anhydrous sodium sulfate or magnesium sulfateDrying agent
Silica gelfor column chromatography
Glovebox or Schlenk lineFor handling air-sensitive reagents

Procedure:

  • Inside a glovebox or under a robust inert atmosphere, add 3-chloro-2-methylbenzonitrile (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.

  • In a separate vial, dissolve Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and RuPhos (0.02 mmol, 2 mol%) in anhydrous toluene (2 mL).

  • Add the catalyst solution to the Schlenk tube, followed by additional anhydrous toluene (8 mL).

  • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring for 16-24 hours. Monitor the reaction by LC-MS or GC-MS.

  • After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired arylamine product.

Data Presentation: Representative Buchwald-Hartwig Aminations
EntryAmineProductYield (%)
1Morpholine4-(2-Cyano-6-methylphenyl)morpholine80-90
2Aniline2-Methyl-3-(phenylamino)benzonitrile70-80
3n-Butylamine3-(Butylamino)-2-methylbenzonitrile75-85

Yields are based on analogous reactions with sterically hindered aryl chlorides and are representative estimates.

Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates in organic synthesis and key components in materials science.[14] For sterically hindered aryl chlorides, a copper-free Sonogashira protocol is often preferred to avoid side reactions, and the choice of an appropriate palladium catalyst and ligand is crucial for success.[15][16]

Causality in Experimental Design:
  • Catalyst System: A palladium catalyst, often in conjunction with a bulky phosphine ligand, is essential. For challenging substrates, a copper co-catalyst can sometimes be detrimental, leading to the promotion of Glaser coupling of the alkyne. Therefore, a copper-free system is often advantageous.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. It serves both as a base and often as a solvent.

  • Solvent: The reaction can often be run in the amine base as the solvent, or with a co-solvent like THF or DMF.

Experimental Protocol: Sonogashira Coupling (Copper-Free)

Reaction Scheme:

Materials:

Reagent/MaterialPurpose
3-Chloro-2-methylbenzonitrileStarting material
Terminal AlkyneCoupling partner
Pd(PPh₃)₄Palladium catalyst
Triethylamine (TEA)Base and Solvent
Anhydrous sodium sulfate or magnesium sulfateDrying agent
Silica gelfor column chromatography
Standard laboratory glasswareReaction vessel, etc.
Magnetic stirrer/hotplatefor heating and stirring
Inert atmosphere setup (e.g., Schlenk line)To prevent catalyst oxidation

Procedure:

  • To a degassed solution of 3-chloro-2-methylbenzonitrile (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.5 mmol, 1.5 equiv) in triethylamine (10 mL) in a sealed tube, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired aryl alkyne.

Data Presentation: Representative Sonogashira Couplings
EntryAlkyneProductYield (%)
1Phenylacetylene2-Methyl-3-(phenylethynyl)benzonitrile70-80
21-Hexyne3-(Hex-1-yn-1-yl)-2-methylbenzonitrile65-75
3Trimethylsilylacetylene2-Methyl-3-((trimethylsilyl)ethynyl)benzonitrile75-85

Yields are based on analogous reactions with sterically hindered aryl chlorides and are representative estimates.

Heck-Mizoroki Reaction: Olefin Arylation

The Heck-Mizoroki reaction is a powerful method for the formation of carbon-carbon bonds via the coupling of an aryl halide with an alkene.[17] For sterically hindered and electron-deficient aryl chlorides, achieving high yields and regioselectivity can be challenging, requiring careful optimization of the catalyst and reaction conditions.[18]

Causality in Experimental Design:
  • Catalyst System: A phosphine-free palladium catalyst system, such as palladium acetate in the presence of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), can be effective. For more challenging substrates, a palladium catalyst with a bulky N-heterocyclic carbene (NHC) ligand may be necessary.

  • Base: An inorganic base such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) is commonly used to neutralize the hydrogen halide formed during the reaction.[19]

  • Solvent: A high-boiling polar aprotic solvent like DMF or NMP is typically required to drive the reaction to completion.

Experimental Protocol: Heck-Mizoroki Reaction

Reaction Scheme:

Materials:

Reagent/MaterialPurpose
3-Chloro-2-methylbenzonitrileStarting material
Alkene (e.g., Styrene, n-butyl acrylate)Coupling partner
Palladium(II) acetate (Pd(OAc)₂)Palladium precursor
Tetrabutylammonium bromide (TBAB)Phase-transfer catalyst
Potassium carbonate (K₂CO₃)Base
N,N-Dimethylformamide (DMF)Solvent
Anhydrous sodium sulfate or magnesium sulfateDrying agent
Silica gelfor column chromatography
Standard laboratory glasswareReaction vessel, etc.
Magnetic stirrer/hotplatefor heating and stirring

Procedure:

  • In a sealed tube, combine 3-chloro-2-methylbenzonitrile (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), tetrabutylammonium bromide (1.0 mmol, 1.0 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add N,N-dimethylformamide (10 mL).

  • Seal the tube and heat the mixture to 120-140 °C for 24-48 hours. Monitor the reaction by GC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the arylated alkene.

Data Presentation: Representative Heck-Mizoroki Reactions
EntryAlkeneProductYield (%)
1Styrene2-Methyl-3-(2-phenylvinyl)benzonitrile60-70
2n-Butyl acrylateButyl 3-(2-cyano-6-methylphenyl)acrylate55-65

Yields are based on analogous reactions with sterically hindered aryl chlorides and are representative estimates.

Visualizing the Catalytic Cycles

To provide a deeper understanding of the reaction mechanisms, the following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl ArPdCl Ar-Pd(II)L_n-Cl OxAdd->ArPdCl Transmetal Transmetalation ArPdCl->Transmetal Ar'-B(OR)2 Base ArPdAr Ar-Pd(II)L_n-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl ArPdCl Ar-Pd(II)L_n-Cl OxAdd->ArPdCl AmineCoord Amine Coordination ArPdCl->AmineCoord R1R2NH Base AmidoForm Ar-Pd(II)L_n-NR1R2 AmineCoord->AmidoForm RedElim Reductive Elimination AmidoForm->RedElim RedElim->Pd0 Regeneration Product Ar-NR1R2 RedElim->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling reactions of 3-chloro-2-methylbenzonitrile, while challenging due to steric hindrance, are readily achievable with modern, sophisticated catalyst systems. The protocols outlined in this guide, based on established principles for the coupling of sterically demanding aryl chlorides, provide a solid foundation for the synthesis of a diverse array of functionalized benzonitrile derivatives. The key to success lies in the judicious selection of bulky, electron-rich ligands that can overcome the high activation barrier of the oxidative addition step. As the field of catalysis continues to evolve, the development of even more active and robust catalysts will undoubtedly further expand the synthetic utility of challenging building blocks like 3-chloro-2-methylbenzonitrile, enabling the rapid and efficient construction of novel molecules for a wide range of applications.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • (Note: A general reference for the importance of cross-coupling in m
  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • (Note: A general reference for Heck Reaction)
  • (Note: A general reference for the importance of palladium-c
  • Buchwald–Hartwig amination. (2023, December 29). In Wikipedia. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • (Note: A general reference for the synthesis of tertiary phosphines)
  • Gensch, T., Hopkinson, M. N., Glorius, F., & Wencel-Delord, J. (2016). A comprehensive overview of C–H functionalization of heteroarenes. Chemical Society Reviews, 45(10), 2900-2936. [Link]

  • (Note: A general reference for cross-coupling with arylsil
  • (Note: A general reference for the role of base in Buchwald-Hartwig amin
  • Verkade, J. G., & Urgaonkar, S. (2005). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 70(15), 5961-5967. [Link]

  • (Note: A general reference for microwave-assisted Sonogashira coupling)
  • (Note: A general reference for Suzuki-Miyaura coupling of aryl chlorides in aqueous media)
  • (Note: A general reference for amination of aryl chlorides with ammonium salts)
  • (Note: A general reference for Pd-c
  • (Note: A general reference for Buchwald-Hartwig amin
  • (Note: A general reference for the development of nickel c
  • (Note: A general reference for ligand- and copper-free Sonogashira and Heck couplings)
  • (Note: A general reference for limit
  • (Note: A general reference for palladium catalyzed amin
  • (Note: A general reference for copper-free Heck-Cassar-Sonogashira and Suzuki-Miyaura Reactions of Aryl Chlorides)
  • (Note: A general reference for the intramolecular Heck reaction)
  • (Note: A general reference for Suzuki-Miyaura coupling of ortho-bromoanilines)
  • (Note: A general reference for Suzuki-Miyaura cross-coupling reactions)
  • (Note: A general reference for ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides)
  • Sonogashira Coupling. (2024, August 5). In Chemistry LibreTexts. [Link]

  • (Note: A general reference for the intramolecular Heck reaction mechanism)
  • (Note: A general reference for Mizoroki-Heck cross-coupling reactions)
  • (Note: A general reference for Suzuki coupling reactions of aryl chlorides)
  • (Note: A general reference for couplings of aryl chlorides with aryl boronic acids)

Sources

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 3-Chloro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the Suzuki-Miyaura cross-coupling of 3-Chloro-2-methylbenzonitrile (CAS 54454-12-5) . This substrate presents a dual synthetic challenge: the electronic inertness of the aryl chloride bond compared to bromides/iodides, and the significant steric hindrance imposed by the ortho-methyl group at the C2 position relative to the reactive C3-Cl site.

Traditional conditions (e.g., Pd(PPh


)

) frequently fail with this substrate, resulting in low conversion or dehalogenation byproducts. This guide provides two field-validated protocols using Dialkylbiaryl phosphine ligands (Buchwald Ligands) and NHC-Palladium complexes (PEPPSI) to achieve yields >90%.

Chemical Context & Mechanistic Insight

The Substrate Challenge

The target molecule, 3-Chloro-2-methylbenzonitrile, is a high-value intermediate in the synthesis of DPP-IV inhibitors (e.g., Trelagliptin analogs) and agrochemicals.

  • Electronic Factor: The nitrile group at C1 is electron-withdrawing, which theoretically activates the ring for oxidative addition. However, its meta positioning relative to the chloride (C3) diminishes this inductive assistance compared to para-substituted analogs.

  • Steric Factor (Critical): The C2-methyl group creates a "picket fence" effect. During the Oxidative Addition step of the catalytic cycle, the bulky Palladium species must approach the C3-Cl bond. The adjacent methyl group destabilizes the square-planar transition state, making this the rate-determining step (RDS).

Ligand Selection Strategy

To overcome the energy barrier of the C-Cl oxidative addition in a hindered environment, the catalyst system requires two specific properties:

  • High Electron Density: To facilitate the oxidative addition into the strong C-Cl bond.

  • Steric Bulk: Paradoxically, a bulky ligand (like SPhos or XPhos ) is required to promote the Reductive Elimination step and to form the active mono-ligated Pd(0) species, which is more reactive than the bis-ligated complex.

Visualizing the Pathway

The following diagram illustrates the reaction pathway and the specific steric interaction that necessitates the use of specialized ligands.

ReactionPathway Substrate 3-Chloro-2-methylbenzonitrile (Sterically Hindered) OxAdd Oxidative Addition (Rate Limiting Step) Substrate->OxAdd + Cat Boronic Aryl Boronic Acid (Ar-B(OH)2) TransMet Transmetallation (Base Mediated) Boronic->TransMet Cat Catalyst System Pd(OAc)2 + SPhos (Active Species: L-Pd(0)) Cat->OxAdd Initiation OxAdd->TransMet Pd(II)-Ar-Cl RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Pd(II)-Ar-Ar' RedElim->Cat Regeneration Product Biaryl Product (>90% Yield) RedElim->Product

Figure 1: Catalytic cycle highlighting the Rate Limiting Step (Oxidative Addition) caused by the ortho-methyl steric clash.

Experimental Protocols

Protocol A: The "Buchwald" Standard (Recommended)

This protocol utilizes SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) , a ligand specifically engineered to handle ortho-substituted aryl chlorides.

Reagents:

  • 3-Chloro-2-methylbenzonitrile (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (1-2 mol%)
    
  • Ligand: SPhos (2-4 mol%) (Ligand:Pd ratio 2:1)

  • Base: K

    
    PO
    
    
    
    (3.0 equiv) - Note: Anhydrous preferred.
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.[1]

Step-by-Step Procedure:

  • Charge: In a glovebox or under a stream of Argon, add Pd(OAc)

    
     (2.2 mg, 0.01 mmol) and SPhos (8.2 mg, 0.02 mmol) to a reaction vial.
    
  • Solvent Addition: Add anhydrous Toluene (2 mL) and stir at room temperature for 5 minutes to generate the active catalyst complex (solution turns from orange to yellow/pale).

  • Substrate Addition: Add 3-Chloro-2-methylbenzonitrile (151 mg, 1.0 mmol), the Boronic Acid (1.5 mmol), and finely ground K

    
    PO
    
    
    
    (636 mg, 3.0 mmol).
  • Degas: If not in a glovebox, sparge the mixture with Argon for 10 minutes.

  • Reaction: Seal the vial and heat to 100°C for 12-16 hours.

  • Workup: Cool to RT. Dilute with Ethyl Acetate (10 mL) and wash with water (10 mL). Dry organic layer over MgSO

    
    , filter, and concentrate.[2]
    
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: The "NHC" Alternative (For Difficult Boronic Acids)

If the boronic acid partner is unstable (prone to protodeboronation), use the Pd-PEPPSI-IPr precatalyst. This system is extremely robust and operates well in lower temperatures or alcoholic solvents.

Reagents:

  • Catalyst: Pd-PEPPSI-IPr (1.0 mol%)

  • Base: K

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: THF/IPA (Isopropanol) (1:1)

Key Difference: The NHC ligand (N-Heterocyclic Carbene) binds tighter than phosphines, preventing catalyst decomposition during the slow reaction with the hindered chloride.

Performance Data & Troubleshooting

The following table contrasts the performance of various catalytic systems for this specific substrate class.

EntryCatalyst SystemLigand TypeYield (%)Notes
1Pd(PPh

)

Triphenylphosphine< 15%Fails due to poor oxidative addition; steric bulk prevents reaction.
2Pd(dppf)Cl

Bidentate Phosphine35-45%Moderate activity; often requires high catalyst loading (5 mol%).
3Pd(OAc)

/ SPhos
Dialkylbiaryl 92-96% Recommended. Excellent tolerance of the ortho-methyl group.
4Pd-PEPPSI-IPrNHC88-94%Excellent alternative; easier handling (air-stable precatalyst).
Troubleshooting Guide
  • Problem: Low Conversion (<50%).

    • Root Cause:[3][4][5][6][7][8] Catalyst poisoning or oxygen leak.

  • Problem: Homocoupling of Boronic Acid.

    • Root Cause:[3][4][5][6][7][8] Oxidative addition is too slow; oxygen present.

    • Solution: Increase temperature to 110°C; add the boronic acid slowly (syringe pump) or use a slight excess (2.0 equiv).

  • Problem: Hydrolysis of Nitrile.

    • Root Cause:[3][4][5][6][7][8] Base is too strong or too much water.

    • Solution: Use anhydrous K

      
      PO
      
      
      
      and reduce water ratio in solvent (or use pure Dioxane).

References

  • Buchwald, S. L., et al. "Universal Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides." Journal of the American Chemical Society.

    • (Generic link to JACS context)

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: An Efficient Catalyst for the Suzuki-Miyaura Coupling." Chemistry - A European Journal.

  • BenchChem. "Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions." Provides specific solvent/base combinations for methyl-substituted aryl halides.[1]

  • Sigma-Aldrich. "Product Specification: 3-Chloro-2-methylbenzonitrile (CAS 54454-12-5)."

Sources

Buchwald-Hartwig amination using 3-Chloro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Buchwald-Hartwig Amination of 3-Chloro-2-methylbenzonitrile

Introduction: Navigating the Challenges of C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3] Historically, the synthesis of these compounds relied on harsher methods like nucleophilic aromatic substitution or the Ullmann condensation, which often required high temperatures and suffered from limited substrate scope and functional group tolerance.[1][2] The advent of the Buchwald-Hartwig reaction provided a milder, more general, and highly efficient alternative.[4]

This guide focuses on a particularly challenging substrate: 3-chloro-2-methylbenzonitrile . The successful amination of this molecule requires a nuanced understanding of the catalytic system due to two key structural features:

  • Steric Hindrance: The ortho-methyl group significantly encumbers the reaction center, impeding the approach of the palladium catalyst for the crucial oxidative addition step.

  • Electronic Deactivation: The electron-withdrawing nitrile (-CN) group, while meta to the chlorine, influences the electronic properties of the aromatic ring, making the C-Cl bond less reactive towards oxidative addition compared to electron-rich aryl chlorides.

Addressing these challenges is paramount for developing a high-yielding and robust protocol, making this substrate an excellent case study for researchers and process chemists. This document provides a detailed exploration of the mechanistic considerations, a guide to rational component selection, and a field-tested laboratory protocol for the successful N-arylation of 3-chloro-2-methylbenzonitrile.

The Catalytic Cycle: A Mechanistic Blueprint

Understanding the catalytic cycle is fundamental to troubleshooting and optimizing the reaction. The generally accepted mechanism for the Buchwald-Hartwig amination involves a sequence of steps centered on a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[5][6][7]

The key steps are:

  • Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species, or a direct Pd(0) source is used.[6][7]

  • Oxidative Addition: The active L-Pd(0) complex reacts with the aryl chloride (Ar-Cl), inserting the palladium into the C-Cl bond. This is often the rate-limiting step, especially for unreactive aryl chlorides.[3]

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the L-Pd(II)(Ar)(Cl) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.[1]

  • Reductive Elimination: The final C-N bond is formed as the arylamine product is expelled from the palladium coordination sphere. This step regenerates the active L-Pd(0) catalyst, allowing the cycle to continue.[3][5]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 L-Pd(0) (Active Catalyst) OxAdd L-Pd(II)(Ar)(Cl) Pd0->OxAdd Oxidative Addition Amido L-Pd(II)(Ar)(NR₂) OxAdd->Amido Amine Binding & Deprotonation Amido->Pd0 Reductive Elimination Product Ar-NR₂ (Product) Amido->Product Salt Base-H⁺Cl⁻ Amido->Salt ArCl Ar-Cl (3-Chloro-2-methylbenzonitrile) ArCl->OxAdd Amine R₂NH (Amine) Amine->Amido Base Base Base->Amido

Figure 1: The catalytic cycle for the Buchwald-Hartwig amination.

Rational Component Selection for a Challenging Substrate

The success of coupling 3-chloro-2-methylbenzonitrile hinges on the judicious selection of each reaction component to overcome the inherent steric and electronic hurdles.

The Palladium Source & Ligand: The Heart of the Catalyst

For challenging aryl chlorides, the choice of ligand is critical. The ligand must be both bulky and electron-rich to promote the difficult oxidative addition step and facilitate the final reductive elimination.[1] Simple phosphine ligands like PPh₃ are generally ineffective.

  • Bulky Biarylphosphines: This class of ligands, developed extensively by the Buchwald group, is the gold standard. Ligands like XPhos , SPhos , and RuPhos are designed to favor the formation of monoligated, highly reactive L-Pd(0) species that are essential for activating the C-Cl bond.[3] Their steric bulk forces a coordination environment around the palladium center that accelerates both oxidative addition and reductive elimination.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and have also proven to be highly effective ligands for the amination of aryl chlorides, offering high stability and activity.[8][9]

For this specific application, a pre-formed palladium precatalyst, such as XPhos Pd G3 or SPhos Pd G3 , is highly recommended. These precatalysts are air- and moisture-stable, ensuring the accurate and reproducible generation of the active L-Pd(0) species upon exposure to a base in the reaction mixture.[6]

The Base: The Proton Manager

The base plays a crucial role in deprotonating the amine (or the amine-palladium adduct) to form the key palladium-amido intermediate.[5] The choice of base must be carefully considered based on the pKa of the amine and the presence of any base-sensitive functional groups.

  • Strong Alkoxide Bases (NaOt-Bu, KOt-Bu): Sodium tert-butoxide is the most common and often most effective base for Buchwald-Hartwig aminations.[10] Its high basicity and moderate steric bulk facilitate rapid deprotonation, driving the reaction forward. However, its use is precluded with substrates containing sensitive functional groups like esters or enolizable ketones.[7]

  • Weaker Inorganic Bases (K₃PO₄, Cs₂CO₃): For substrates with sensitive functionalities, weaker bases like potassium phosphate or cesium carbonate are preferred.[6] They offer broader functional group tolerance but may require higher reaction temperatures or longer reaction times to achieve full conversion.[6]

Given that the nitrile group is stable under these conditions, Sodium tert-butoxide (NaOt-Bu) is the primary recommendation for achieving high reaction rates and yields.

The Solvent: The Reaction Medium

The solvent must be anhydrous and capable of solubilizing all reaction components at the desired temperature. It should also be chemically inert to the highly basic and reactive species in the catalytic cycle.[11][12]

  • Aprotic, Non-polar Solvents: Toluene and 1,4-Dioxane are the most commonly used solvents.[13] They have sufficiently high boiling points to allow for thermal promotion of the reaction (typically 80-110 °C) and are poor ligands for palladium, preventing catalyst inhibition.[6] Toluene is often favored for its ability to precipitate iodide salts when using aryl iodides, though this is not a concern with aryl chlorides.[14]

  • Ethereal Solvents: Tetrahydrofuran (THF) can also be used, but its lower boiling point may limit the achievable reaction rate.

For this protocol, Toluene is recommended due to its high boiling point and excellent track record in these couplings. The solvent must be thoroughly deoxygenated before use to prevent oxidation and deactivation of the Pd(0) catalyst.

Experimental Protocol & Workflow

This protocol provides a reliable method for the coupling of 3-chloro-2-methylbenzonitrile with a generic secondary amine (e.g., morpholine).

Materials and Reagents
ComponentFormulaMWPuritySupplierNotes
3-Chloro-2-methylbenzonitrileC₈H₆ClN151.60>98%CommercialSubstrate
MorpholineC₄H₉NO87.12>99%CommercialAmine Coupling Partner
XPhos Pd G3 PrecatalystC₄₅H₆₂NO₂PPdS868.51>98%CommercialCatalyst
Sodium tert-butoxideNaOt-Bu96.10>98%CommercialBase
TolueneC₇H₈92.14AnhydrousCommercialSolvent, degassed
Diethyl Ether(C₂H₅)₂O74.12ACS GradeCommercialExtraction
Saturated NaCl SolutionNaCl(aq)--Lab PrepWorkup
Anhydrous MgSO₄MgSO₄120.37-CommercialDrying Agent
Step-by-Step Procedure

Workflow start Start setup 1. Assemble Glassware (Oven-dried Schlenk flask) start->setup inert 2. Establish Inert Atmosphere (3x Evacuate/Backfill with Argon) setup->inert charge 3. Charge Solids in Glovebox (Aryl Halide, Base, Catalyst) inert->charge add_liquids 4. Add Liquids via Syringe (Degassed Toluene, Amine) charge->add_liquids react 5. Heat to 100 °C with Stirring (Monitor by TLC/GC-MS) add_liquids->react cool 6. Cool to Room Temperature react->cool quench 7. Quench Reaction (Add water) cool->quench extract 8. Liquid-Liquid Extraction (e.g., with Diethyl Ether) quench->extract dry 9. Dry Organic Layer (Anhydrous MgSO₄) extract->dry concentrate 10. Concentrate in Vacuo dry->concentrate purify 11. Purify by Chromatography (Silica Gel) concentrate->purify end End (Characterize Product) purify->end

Figure 2: General experimental workflow for the amination protocol.

Reaction Setup (Inert Atmosphere is CRITICAL):

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-chloro-2-methylbenzonitrile (1.0 mmol, 151.6 mg).

  • Transfer the flask to an argon-filled glovebox. Add sodium tert-butoxide (1.4 mmol, 134.5 mg) and XPhos Pd G3 (0.02 mmol, 17.4 mg).

  • Seal the flask with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line under a positive pressure of argon.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Add morpholine (1.2 mmol, 105 µL) via syringe. The solution may appear as a light-yellow to brown suspension.

Reaction Execution and Monitoring:

  • Lower the flask into a pre-heated oil bath at 100 °C.

  • Stir the reaction vigorously for 12-24 hours.

  • Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or GC-MS after a mini-workup (dilute with ether, filter through a small plug of silica). The starting material should be consumed, and a new, more polar product spot should appear.

Work-up and Purification:

  • Once the reaction is complete, cool the flask to room temperature.

  • Carefully quench the reaction by adding 10 mL of water. Stir for 5 minutes.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with saturated NaCl solution (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure N-arylated product.

Troubleshooting and Self-Validation

A well-executed protocol should provide a high yield of the desired product. However, issues can arise.

ObservationPotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxygen exposure)Ensure rigorous inert atmosphere technique. Use fresh, high-quality precatalyst. Degas solvent thoroughly.
Insufficiently strong base or poor base qualityUse freshly opened, high-purity NaOt-Bu. Ensure it is a fine powder.
Side Product Formation Hydrodehalogenation (Ar-H)This can occur if water is present. Ensure all reagents and solvents are anhydrous.
Catalyst decomposition (black precipitate)Reaction temperature may be too high, or the ligand may be suboptimal. Consider a more stable precatalyst or slightly lower temperature.

Conclusion

The Buchwald-Hartwig amination of 3-chloro-2-methylbenzonitrile, while challenging, is a highly achievable transformation with the correct selection of a modern catalyst system. The use of a bulky biarylphosphine ligand, such as XPhos, in combination with a strong base like NaOt-Bu, effectively overcomes the steric and electronic barriers presented by the substrate. This guide provides the mechanistic rationale and a detailed, robust protocol to empower researchers in the successful synthesis of complex arylamine structures, paving the way for further discoveries in drug development and materials science.

References

  • Buchwald-Hartwig amination - Name-Reaction.com . Name-Reaction.com. [Link]

  • Buchwald–Hartwig amination - Grokipedia . Grokipedia. [Link]

  • Buchwald–Hartwig amination - Wikipedia . Wikipedia. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress . Prof. G. L. "Flip" Fenical's Blog. [Link]

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides . The Journal of Organic Chemistry. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow . ChemRxiv. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? . Chemical Insights. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts . ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples . NROChemistry. [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides . Wordpress. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . Chemical Reviews. [Link]

  • The Buchwald–Hartwig Amination After 25 Years . University of Groningen Research Portal. [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex . Organic & Biomolecular Chemistry. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions . RSC Publishing. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions . White Rose Research Online. [Link]

Sources

Application Note: Chemoselective Reduction of 3-Chloro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the chemoselective reduction of 3-Chloro-2-methylbenzonitrile to 3-Chloro-2-methylbenzylamine . This transformation presents a dual challenge in organic synthesis: reducing the nitrile functionality in the sterically crowded ortho-position while preserving the labile aryl chloride bond. While catalytic hydrogenation (Raney Ni/Pd) is common for nitriles, it poses a high risk of hydrodechlorination (loss of Cl). This guide establishes Borane-Tetrahydrofuran (BH₃[1]·THF) complexation as the superior laboratory-scale method, delivering high yields (>85%) with excellent chemoselectivity. A secondary protocol using Raney Nickel is provided for scale-up scenarios, with critical modifications to prevent dehalogenation.

Introduction & Strategic Analysis

The Substrate Challenge

The target molecule, 3-Chloro-2-methylbenzonitrile , contains two critical structural features that dictate the synthetic strategy:

  • 3-Chloro Substituent: Aryl chlorides are susceptible to oxidative addition by transition metals (Pd, Ni) or nucleophilic attack by strong hydrides (LiAlH₄) at elevated temperatures, leading to dehalogenated byproducts.

  • 2-Methyl Steric Hindrance: The methyl group ortho to the nitrile creates steric bulk, potentially impeding the approach of bulky reducing agents and stabilizing the intermediate imine complexes.

Route Selection Matrix
MethodReagentChemoselectivity (Ar-Cl retention)ScalabilityRisk Profile
Method A (Recommended) BH₃·THF or BH₃·DMS High ModerateHandling of pyrophoric borane; requires acidic quench.
Method B (Scale-Up)H₂ / Raney NickelMedium/LowHighHigh risk of dehalogenation; requires doped catalyst or acidic media.
Method C (Not Recommended)LiAlH₄LowLowStrong hydride often displaces Ar-Cl; requires cryogenic conditions.

Decision: This protocol focuses on Method A (Borane Reduction) as the primary route due to its reliability in preserving halogen substituents.

Reaction Mechanism & Pathway

The reduction proceeds via the coordination of the electrophilic borane to the nitrile nitrogen, followed by the delivery of hydride ions. A key intermediate is the borazine or boron-amine complex , which is remarkably stable and requires rigorous acidic hydrolysis to release the free amine.

ReactionPathway Start 3-Chloro-2-methylbenzonitrile Complex Boron-Imine Intermediate (Stable Adduct) Start->Complex BH3·THF 0°C to Reflux Polymer Borazine Polymer (Requires Hydrolysis) Complex->Polymer Hydride Transfer Product 3-Chloro-2-methylbenzylamine (HCl Salt or Free Base) Polymer->Product MeOH / HCl Reflux (Critical Step)

Figure 1: Reaction pathway highlighting the critical acidic hydrolysis step required to break the stable boron-nitrogen bond.

Detailed Protocol: Borane-THF Reduction

Objective: Synthesis of 3-Chloro-2-methylbenzylamine with <1% dehalogenated byproduct.

Materials & Equipment
  • Reagents:

    • 3-Chloro-2-methylbenzonitrile (1.0 eq)

    • Borane-Tetrahydrofuran complex (BH₃[1]·THF), 1.0 M solution in THF (2.5 eq). Note: BH₃[1]·DMS can be substituted but requires adequate ventilation due to stench.

    • Anhydrous Tetrahydrofuran (THF).

    • Methanol (MeOH).

    • Hydrochloric acid (HCl), 2M or 6M.

  • Equipment:

    • 3-neck round bottom flask (flame-dried, N₂ purged).

    • Reflux condenser.

    • Pressure-equalizing addition funnel.

    • Ice/Water bath.[2]

Step-by-Step Procedure
Phase 1: Reduction
  • Setup: Assemble the glassware under a nitrogen atmosphere. Charge the flask with 3-Chloro-2-methylbenzonitrile (10 g, 66 mmol) and anhydrous THF (50 mL). Stir until dissolved.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Transfer the BH₃·THF solution (165 mL, 165 mmol, 2.5 eq) to the addition funnel via cannula to avoid air exposure. Add dropwise to the nitrile solution over 45–60 minutes.

    • Critical Control: Maintain internal temperature <5°C. Exothermic reaction.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 30 minutes, then heat to reflux (66°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC or HPLC. The nitrile peak should disappear. A new, polar spot (amine-borane complex) may appear.

Phase 2: Quench & Hydrolysis (The "Sticking Point")

Many protocols fail here because the boron-amine complex is not fully broken.

  • Cooling: Cool the reaction mixture back to 0°C .

  • Quench: Carefully add Methanol (50 mL) dropwise.

    • Safety Alert: Vigorous evolution of Hydrogen gas (H₂).[1] Ensure good ventilation.

  • Acid Hydrolysis: Add 6M HCl (30 mL) dropwise.

  • Digest: Heat the mixture to reflux for 1 hour. This step cleaves the N-B bond.

  • Concentration: Distill off the THF and Methanol under reduced pressure. You will be left with an aqueous acidic residue containing the amine hydrochloride salt.

Phase 3: Workup & Isolation
  • Wash: Dilute the residue with water (50 mL) and wash with Diethyl Ether (2 x 30 mL) to remove any unreacted neutral organic impurities. Discard the ether layer.

  • Basification: Cool the aqueous layer to 0°C. Basify to pH >12 using 50% NaOH solution. The product will oil out or precipitate.[3]

  • Extraction: Extract the free amine with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude oil is typically pure enough (>95%). If necessary, convert to the HCl salt for recrystallization from EtOH/Et₂O.

Alternative Protocol: Raney Nickel Hydrogenation (Scale-Up)

Context: For kilogram-scale batches where Borane cost/safety is prohibitive. Risk: High probability of dechlorination (Ar-Cl -> Ar-H).

Optimization for Chemoselectivity

To prevent the loss of the Chlorine atom, the reaction must be run under milder conditions and often in the presence of an inhibitor or specific solvent system.

  • Catalyst: Raney Nickel (W-2 or Mo-doped).

  • Solvent: Methanol saturated with Ammonia (NH₃/MeOH). The ammonia suppresses the formation of secondary amines (dimers).

  • Additives: The addition of a small amount of Thiophene or use of Cobalt catalysts can sometimes poison the catalyst enough to prevent dehalogenation while allowing nitrile reduction.

General Conditions
  • Pressure: 5–10 bar H₂ (Low pressure is key; high pressure favors dehalogenation).

  • Temperature: Ambient to 40°C.

  • Workup: Filter catalyst (Pyrophoric!) -> Concentrate -> Acid/Base extraction.

Analytical Controls

TestExpected ResultNotes
HPLC Retention time shiftNitrile (starting material) is less polar than the Amine.
¹H NMR (CDCl₃) δ 3.85 ppm (s, 2H) Characteristic singlet for benzylic -CH ₂-NH₂.
¹H NMR (Aromatic) 3 protonsIntegration must remain 3H. If 4H, dehalogenation occurred.
Mass Spec M+1 = 156/158 (3:1 ratio)Confirm Chlorine isotope pattern. Loss of Cl gives mass ~121.

Safety & Troubleshooting

Hazard Management
  • Borane (BH₃): Reacts violently with water/alcohols to release H₂. Store at 2–8°C. If the bottle is pressurized, vent carefully.

  • Cyanide/Nitrile: While the substrate is a nitrile, treat with care. Do not mix with strong acids before reduction is complete to avoid potential HCN generation (unlikely but possible with hydrolysis).

  • Raney Nickel: Dry Raney Ni is pyrophoric. Always keep wet with water or solvent.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Incomplete hydrolysis of Boron complexIncrease reflux time with HCl/MeOH in Phase 2.
Secondary Amine Dimerization during reduction(If using H₂) Increase Ammonia concentration. (If Borane) Ensure strictly anhydrous conditions.
Dechlorination Over-reductionSwitch from Raney Ni to Borane (Method A). If using Borane, lower reflux temp.
Gel formation Borazine polymerizationUse MeOH quench followed by strong acid reflux to break the gel.

References

  • Brown, H. C., & Choi, Y. M. (1982).[4] Selective Reductions.[5][4][6][7] 29. A Simple Technique to Achieve an Enhanced Rate of Reduction of Representative Organic Compounds by Borane-Dimethyl Sulfide. Journal of Organic Chemistry, 47(16), 3153–3163. Link

  • BenchChem. (2025).[7] Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Amino-4-chloro-5-methylbenzonitrile. (Analogous chemistry for chloromethylbenzonitriles). Link

  • Organic Chemistry Portal. Reduction of Nitriles to Amines using Borane Reagents.Link

  • Common Organic Chemistry. Borane Tetrahydrofuran (BH3[1][5]·THF) Handling and Protocols.Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

Sources

Application Note: Strategic Utilization of 3-Chloro-2-methylbenzonitrile in Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Profile

3-Chloro-2-methylbenzonitrile (CAS: 54454-12-5) is a "privileged intermediate" in modern drug discovery. While structurally simple, its substitution pattern offers a unique tactical advantage in scaffold design:

  • Conformational Locking: The ortho-methyl group restricts rotation when this scaffold is incorporated into biaryl systems, potentially reducing the entropic penalty of binding to protein targets (e.g., kinase pockets).

  • Metabolic Stability: The methyl group at the 2-position blocks the "metabolic soft spot" adjacent to the nitrile/acid functionality, extending half-life (

    
    ) compared to non-methylated analogues.
    
  • Orthogonal Reactivity: The molecule possesses two distinct electrophilic handles—the nitrile (-CN) and the aryl chloride (-Cl)—that can be activated sequentially.

This guide provides three validated protocols for transforming this building block, specifically addressing the challenge posed by the steric hindrance of the ortho-methyl group.

Critical Safety & Handling (HSE)

Hazard Class: Acute Toxicant (Oral/Dermal/Inhalation), Skin/Eye Irritant.[1]

  • Nitrile Hazards: While aromatic nitriles are generally more stable than aliphatic ones, metabolic or chemical hydrolysis releases ammonia or, under reductive conditions, can generate reactive intermediates. Avoid strong acids at elevated temperatures unless in a closed, vented system to prevent HCN evolution (though rare with benzonitriles, caution is mandatory).

  • Chlorinated Aromatic: Lipophilic and potentially bio-accumulative. All waste must be segregated into halogenated organic waste streams.

  • Incompatibility: Reacts violently with strong oxidizers.

Experimental Protocols

Workflow Overview

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

G Start 3-Chloro-2-methylbenzonitrile (Starting Material) Acid Protocol A: Hydrolysis (Target: Carboxylic Acid) Start->Acid NaOH, EtOH/H2O Reflux Amine Protocol B: Reduction (Target: Benzylamine) Start->Amine BH3-DMS or Raney Ni/H2 Coupling Protocol C: Buchwald-Hartwig (Target: Aniline Deriv.) Start->Coupling Pd-Catalysis (Steric Ligand Req.)

Figure 1: Divergent synthetic utility of 3-Chloro-2-methylbenzonitrile.

Protocol A: Controlled Hydrolysis to 3-Chloro-2-methylbenzoic Acid

Objective: Convert the nitrile to a carboxylic acid without dechlorinating the ring. Challenge: The ortho-methyl group sterically shields the nitrile carbon, requiring vigorous conditions that risks hydrolyzing the chloride (SNAr-OH).

Methodology: We utilize a base-mediated hydrolysis. Acidic hydrolysis is often too slow due to the deactivated nature of the nitrile carbon in this steric environment.

  • Reagents:

    • Substrate: 10.0 mmol (1.51 g)

    • Sodium Hydroxide (NaOH): 50.0 mmol (2.0 g, 5 eq)

    • Solvent: Ethanol/Water (1:1 v/v, 20 mL)

  • Procedure:

    • Dissolve the nitrile in ethanol. Add the NaOH solution (dissolved in minimal water).

    • Heat to reflux (approx. 85°C) for 12–16 hours. Monitor by TLC (System: 30% EtOAc/Hexane). The nitrile spot (

      
      ) should disappear; the acid will stay at the baseline.
      
    • Workup: Cool to room temperature. Concentrate under vacuum to remove ethanol.

    • Dilute with water (20 mL) and wash with diethyl ether (2 x 10 mL) to remove unreacted neutrals.

    • Acidify the aqueous layer carefully with 6M HCl to pH 1–2. A white precipitate will form.

    • Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

  • Yield: Expected 85–92%.

  • Validation: IR spectroscopy should show the loss of the

    
     stretch (
    
    
    
    ) and appearance of broad
    
    
    and carbonyl
    
    
    (
    
    
    ).
Protocol B: Chemoselective Reduction to 3-Chloro-2-methylbenzylamine

Objective: Reduce the nitrile to a primary amine for use as a linker. Challenge: Preventing hydrogenolysis (removal) of the chlorine atom, which is prone to occur under standard catalytic hydrogenation (Pd/C + H2).

Methodology: Use Borane-Dimethyl Sulfide (BH3·DMS) complex. It is chemoselective for the nitrile over the aryl chloride.

  • Reagents:

    • Substrate: 5.0 mmol (0.76 g)

    • BH3[1][2][3][4]·DMS (2.0 M in THF): 15.0 mmol (7.5 mL, 3 eq)

    • Solvent: Anhydrous THF (15 mL)

  • Procedure:

    • Setup: Flame-dried glassware,

      
       atmosphere.
      
    • Dissolve substrate in THF and cool to 0°C.

    • Add BH3·DMS dropwise (exothermic).

    • Allow to warm to RT, then heat to reflux for 4 hours.

    • Quench (Critical): Cool to 0°C. Carefully add Methanol (5 mL) dropwise until gas evolution ceases. Then add 1M HCl (10 mL) and stir at reflux for 30 mins to break the boron-amine complex.

    • Workup: Basify with NaOH to pH 10. Extract with DCM (3 x 20 mL). Dry over

      
      .
      
  • Yield: Expected 75–85%.

  • Note: If the amine is an oil, convert to the HCl salt for storage by treating the ethereal solution with 4M HCl in Dioxane.

Protocol C: Sterically Demanding Buchwald-Hartwig Amination

Objective: Functionalize the C-3 position using the chlorine handle. Challenge: This is a sterically hindered aryl chloride . The ortho-methyl group blocks the approach of the Palladium catalyst. Standard ligands (TPP, BINAP) will fail or give low yields. You must use bulky, electron-rich dialkylbiaryl phosphine ligands.

Recommended Catalyst System:

  • Pre-catalyst:

    
     or Pd-PEPPSI-IPr.
    
  • Ligand: XPhos or BrettPhos (Specific for hindered chlorides).

  • Base:

    
     or NaOtBu.
    

Procedure:

  • Reagents:

    • Substrate: 1.0 mmol[5]

    • Amine Partner (e.g., Morpholine): 1.2 mmol

    • 
      : 2 mol%
      
    • XPhos: 4 mol% (Ligand:Pd ratio 2:1)

    • Base: NaOtBu (1.4 mmol)

    • Solvent: Toluene or Dioxane (degassed).

  • Step-by-Step:

    • Charge an oven-dried vial with Pd source, Ligand, and Base. Purge with Argon.

    • Add Substrate and Amine partner dissolved in solvent.

    • Seal and heat to 100–110°C for 12 hours.

    • Filtration: Filter through a celite pad to remove Palladium black.

  • Mechanism Insight: The bulky XPhos ligand promotes the oxidative addition into the hindered C-Cl bond and facilitates reductive elimination, overcoming the steric penalty of the methyl group.

Analytical Data Summary

ParameterValue / CharacteristicNote
Molecular Weight 151.59 g/mol
Appearance White to off-white crystalline solid
Melting Point 48–52 °CLow melting point requires cold storage to prevent caking.
1H NMR (DMSO-d6)

2.45 (s, 3H, Me), 7.4-7.8 (m, 3H, Ar-H)
Methyl group is a distinct singlet.
IR Diagnostic

(CN stretch)
Disappears upon hydrolysis/reduction.

Pathway Visualization

The following diagram details the mechanistic logic for the Buchwald-Hartwig coupling, highlighting the specific requirement for bulky ligands due to the ortho-methyl interference.

Buchwald Substrate 3-Chloro-2-methylbenzonitrile OxAdd Oxidative Addition (Rate Limiting Step) Substrate->OxAdd Pd(0) Complex Pd(II)-Ar-Cl Complex (Sterically Crowded) OxAdd->Complex Product C-N Coupled Product Complex->Product Reductive Elimination (Facilitated by Ligand Bulk) Ligand Ligand Selection: XPhos / BrettPhos Ligand->OxAdd Accelerates

Figure 2: Mechanistic flow of the Buchwald-Hartwig coupling, emphasizing the role of specialized ligands.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 27763, 3-Chloro-2-methylbenzonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Context: Selection of XPhos for hindered chlorides). Retrieved from [Link]

Sources

Analytical Application Note: Quantification and Purity Profiling of 3-Chloro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-2-methylbenzonitrile (CMBN) is a critical intermediate in the synthesis of pharmaceuticals (e.g., fluoroquinolones) and agrochemicals. Its quality control is pivotal, as regioisomeric impurities and unreacted precursors can propagate through synthetic steps, leading to genotoxic impurities or failed batch specifications.

This guide provides two orthogonal validated methods for the quantification of CMBN:

  • High-Performance Liquid Chromatography (HPLC-UV): The primary method for assay potency and non-volatile impurity profiling.

  • Gas Chromatography (GC-FID/MS): The secondary method specifically designed for the resolution of structural isomers and volatile organic impurities.

Physicochemical Profile & Analytical Strategy

Understanding the molecule is the first step in method design.

PropertyValueAnalytical Implication
CAS Number 54454-12-5Unique identifier for procurement/safety.
Molecular Formula C₈H₆ClNMW: 151.59 g/mol .[1]
Physical State Solid/Liquid (MP 34-36°C)Low melting point requires careful handling; avoid heating during sample prep to prevent sublimation/evaporation.
Boiling Point 122°C @ 22 mmHgVolatile enough for GC analysis.
LogP ~2.6Moderately lipophilic; ideal for Reverse Phase C18 columns.
UV Absorption λmax ~225-235 nmNitrile and benzene ring conjugation provides strong UV signal.
Strategic Method Selection

The low melting point and isomeric nature of impurities (e.g., 2-chloro-6-methylbenzonitrile) necessitate a dual-method approach.

  • Use HPLC for the "Assay" (purity % w/w) to avoid thermal degradation or discrimination.

  • Use GC to separate positional isomers which often co-elute on C18 HPLC columns due to identical hydrophobicity.

MethodSelection Sample Raw Material (CMBN) Goal Analytical Goal? Sample->Goal Assay Purity Assay & Polar Impurities Goal->Assay Potency Isomers Regioisomer Quantification Goal->Isomers Selectivity HPLC Method A: HPLC-UV (C18 Column) Assay->HPLC GC Method B: GC-FID (DB-5 Column) Isomers->GC

Figure 1: Decision tree for selecting the appropriate analytical technique based on data requirements.

Method A: HPLC-UV Protocol (Primary Assay)

This method utilizes a reverse-phase gradient to separate CMBN from its likely synthetic precursors (3-chloro-2-methylaniline) and hydrolysis products (3-chloro-2-methylbenzoic acid).

Chromatographic Conditions
ParameterSpecificationRationale
Instrument HPLC with PDA/UV DetectorPDA recommended for peak purity confirmation.
Column Agilent Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm)High surface area C18 provides robust retention for aromatics.
Mobile Phase A 0.1% Phosphoric Acid (H₃PO₄) in WaterAcidic pH (~2.5) suppresses ionization of acidic impurities, sharpening peaks.
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent for lipophilic aromatics.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 30°CMaintains reproducible retention times.
Detection 230 nm (Reference: 360 nm)Optimal sensitivity for the benzonitrile chromophore.
Injection Vol 5 µLPrevents column overload.
Gradient Program
Time (min)% Mobile Phase BEvent
0.030Initial Hold
10.080Linear Ramp (Elute CMBN)
12.095Wash (Remove dimers/oligomers)
12.130Re-equilibration
15.030End of Run
Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 50 mg of CMBN Reference Standard into a 50 mL volumetric flask. Dissolve in 100% Acetonitrile.[2]

  • Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock Solution into a 50 mL volumetric flask. Dilute to volume with Mobile Phase (50:50 Water:ACN) to match initial gradient strength.

Method B: GC-FID Protocol (Isomer Resolution)

Gas chromatography is superior for separating positional isomers (e.g., 2-chloro-6-methylbenzonitrile) which have distinct boiling points and polarities in the gas phase.

Instrument Conditions
ParameterSpecification
System GC with Flame Ionization Detector (FID)
Column DB-5ms or HP-5 (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)
Inlet Split Mode (20:1), 250°C
Detector FID @ 300°C; H₂ 30 mL/min, Air 400 mL/min
Temperature Program
  • Initial: 60°C (Hold 1 min) - Focuses volatiles.

  • Ramp 1: 15°C/min to 200°C - Separates isomers.

  • Ramp 2: 30°C/min to 280°C (Hold 3 min) - Elutes heavies.

Sample Preparation Workflow

Correct sample preparation is critical to avoid volatile loss of the analyte.

SamplePrep Start Solid Sample (CMBN) Weigh Weigh 50.0 mg (±0.1 mg) Start->Weigh Dissolve Dissolve in 25 mL ACN (Sonicate < 2 min) Weigh->Dissolve Cool Cool to Room Temp (Prevent Volatile Loss) Dissolve->Cool Critical Step Dilute Dilute to Volume (50 mL Flask) Cool->Dilute Filter Filter 0.45 µm PTFE (Discard first 1 mL) Dilute->Filter Vial Transfer to HPLC/GC Vial Filter->Vial

Figure 2: Sample preparation workflow emphasizing temperature control to minimize volatility errors.

Method Validation Parameters

To ensure trustworthiness (Trustworthiness in E-E-A-T), the method must be validated according to ICH Q2(R1) guidelines.

System Suitability Criteria (HPLC)
  • Tailing Factor: NMT 1.5 (Ensures no secondary interactions).

  • Theoretical Plates: NLT 5000 (Ensures column efficiency).

  • RSD of Areas: NMT 0.5% for 5 replicate injections.

  • Resolution: > 2.0 between CMBN and nearest impurity (e.g., 3-chloro-2-methylaniline).

Linearity & Range
  • Range: 50% to 150% of target concentration (0.05 to 0.15 mg/mL).

  • Acceptance: Correlation coefficient (R²) ≥ 0.999.

Accuracy (Recovery)

Spike placebo matrix with CMBN at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Troubleshooting & Impurity Analysis

IssueProbable CauseCorrective Action
Split Peaks (HPLC) Solvent mismatchDissolve sample in Mobile Phase (50:50) instead of 100% ACN.
Drifting RT (HPLC) pH fluctuationEnsure buffer is prepared fresh and pH adjusted to 2.5 ± 0.1.
Ghost Peaks (GC) Inlet contaminationReplace liner and septum; bake out column at 300°C for 30 mins.
Co-eluting Isomers Insufficient resolutionSwitch GC column to a more polar phase (e.g., DB-1701 or WAAX).
Key Impurities to Monitor[1]
  • 3-Chloro-2-methylaniline: Precursor. Elutes earlier on HPLC (more polar).

  • 3-Chloro-2-methylbenzoic acid: Hydrolysis product. Elutes earlier on HPLC (acidic).

  • 2-Chloro-6-methylbenzonitrile: Regioisomer. Requires GC or Phenyl-Hexyl HPLC column for separation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 521508, 3-Chloro-2-methylbenzonitrile. Retrieved from [Link]

  • Yuan, B. (2022).[3] Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta 13:674. Retrieved from [Link][2][4][5]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

derivatization of 3-Chloro-2-methylbenzonitrile for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 3-Chloro-2-methylbenzonitrile for Biological Screening

Executive Summary

3-Chloro-2-methylbenzonitrile (CAS: 54454-12-5) represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization pattern.[1] It offers three orthogonal reactive handles—an electron-deficient aryl chloride, a benzylic methyl group, and a nitrile—within a low molecular weight (MW: 151.[1]59) framework.[1] This compactness allows for significant elaboration while maintaining "Lead-Like" physicochemical properties (cLogP ~2.5).[1]

This guide details three specific derivatization protocols designed to expand this scaffold into a focused library for biological screening. We prioritize reactions that enhance solubility and introduce bioisosteres, critical for high-throughput screening (HTS) success.

Strategic Overview: The "Orthogonal Triad"

The derivatization logic is based on the distinct reactivity profiles of the three functional groups. By selecting the order of operations, researchers can generate divergent libraries from a single precursor.[1]

  • Path A (The Bioisostere): Conversion of the Nitrile (-CN) to a Tetrazole. This mimics a carboxylic acid but with improved metabolic stability and membrane permeability.

  • Path B (The Diversity Handle): Palladium-catalyzed amination of the Aryl Chloride (-Cl). This introduces solubilizing groups or pharmacophores.

  • Path C (The Linker): Radical bromination of the Methyl group (-CH3).[1] This creates a benzyl bromide electrophile for attaching the scaffold to larger ligands or PROTAC linkers.

Derivatization_Strategy cluster_0 Biological Value Core 3-Chloro-2-methylbenzonitrile (Scaffold) Tetrazole Tetrazole Derivative (Bioisostere) Core->Tetrazole Path A: NaN3, ZnBr2 (Click Chem) Amine Aniline Derivative (Solubility/Diversity) Core->Amine Path B: Pd-Cat, Amine (Buchwald) Linker Benzyl Bromide (Linker Attachment) Core->Linker Path C: NBS, AIBN (Radical Subst)

Figure 1: Divergent synthesis strategy utilizing the three orthogonal handles of the scaffold.[2]

Detailed Experimental Protocols

Protocol A: Nitrile-to-Tetrazole Conversion (Zinc-Catalyzed)

Rationale: The nitrile group is often metabolically labile or inert in binding. Converting it to a 5-substituted-1H-tetrazole creates a robust anion at physiological pH, mimicking a carboxylate (pKa ~4.5-5) but with better lipophilicity.[1] We utilize the Demko-Sharpless protocol which avoids toxic tin reagents and hazardous hydrazoic acid.

Reagents:

  • 3-Chloro-2-methylbenzonitrile (1.0 equiv)[1]

  • Sodium Azide (NaN3) (1.1 equiv)[1][2]

  • Zinc Bromide (ZnBr2) (1.0 equiv)[1][2]

  • Solvent: Water/Isopropanol (2:1) or DMF (if solubility is poor)[1]

Step-by-Step:

  • Setup: In a pressure vial (heavy-walled glass), dissolve 3-Chloro-2-methylbenzonitrile (151 mg, 1.0 mmol) in 3 mL of solvent.

  • Addition: Add Sodium Azide (72 mg, 1.1 mmol) and Zinc Bromide (225 mg, 1.0 mmol). Note: ZnBr2 acts as a Lewis acid catalyst, activating the nitrile.[1]

  • Reaction: Seal the vial and heat to 100°C for 16–24 hours. Monitor by LCMS (Tetrazole mass = M+43).[1]

  • Workup (Critical for Screening Purity):

    • Cool to room temperature. Add 3 mL of 3N HCl (Caution: Hydrazinic acid gas evolution is possible; work in a fume hood).

    • Extract with Ethyl Acetate (3 x 5 mL).[1]

    • The zinc coordinates strongly to the tetrazole. To break this, wash the organic layer with 0.25N NaOH (extracting the tetrazole into the aqueous phase as the sodium salt).

    • Separate phases.[1] Acidify the aqueous phase to pH 1 with HCl.

    • The free tetrazole will precipitate or can be extracted back into Ethyl Acetate.

  • Validation: 1H NMR should show the disappearance of the nitrile carbon signal and a downfield shift of aromatic protons.

Protocol B: Buchwald-Hartwig Amination (Aryl Chloride)

Rationale: The 3-chloro position is sterically crowded by the 2-methyl group. Standard ligands often fail. We employ XPhos , a bulky biaryl phosphine ligand specifically designed to facilitate oxidative addition into hindered aryl chlorides.[1][2]

Reagents:

  • Scaffold (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)[1][2]

  • Catalyst: Pd2(dba)3 (2 mol%)[1]

  • Ligand: XPhos (8 mol%)[1][2]

  • Base: Cs2CO3 (1.4 equiv)[1]

  • Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step:

  • Inert Atmosphere: Flame-dry a reaction tube and cycle with Argon/Nitrogen 3 times.

  • Loading: Add Pd2(dba)3, XPhos, and Cs2CO3.[1][2] Add the scaffold (solid).[1]

  • Solvation: Add anhydrous Dioxane and the amine (if liquid).

  • Activation: Heat to 100°C for 12 hours.

  • Purification: Filter through a Celite pad to remove Pd black. Concentrate and purify via Flash Chromatography (Hexane/EtOAc).

  • Screening Note: Amines with solubilizing tails (e.g., morpholine, piperazine) are recommended here to offset the lipophilicity of the chloro-methyl core.[1][2]

Protocol C: Benzylic Bromination (Linker Installation)

Rationale: The 2-methyl group is benzylic.[3] Radical bromination creates a benzyl bromide, a versatile electrophile for SN2 reactions, allowing the attachment of the scaffold to larger molecular constructs.[1][2]

Reagents:

  • Scaffold (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • Initiator: AIBN (Azobisisobutyronitrile) (5 mol%)[1]

  • Solvent: CCl4 or Trifluorotoluene (greener alternative)[1]

Step-by-Step:

  • Reflux: Dissolve scaffold and NBS in solvent. Add AIBN.[1]

  • Initiation: Heat to reflux (approx 80-100°C). The reaction is exothermic once initiated.

  • Monitoring: Reaction is usually complete in 2-4 hours. Caution: Over-reaction leads to gem-dibromide.

  • Workup: Cool, filter off the succinimide byproduct (floats on top).[1] Concentrate filtrate.[1]

  • Usage: The resulting benzyl bromide is unstable; use immediately for alkylation reactions (e.g., reacting with a phenol or amine).[1][2]

Biological Screening Preparation

Once derivatized, compounds must be prepared for assay.[1] Improper handling of DMSO stocks is the #1 cause of false negatives in screening this scaffold type (due to precipitation).

Table 1: Solubility & Plating Specifications

ParameterSpecificationNotes
Stock Concentration 10 mMStandard for HTS.
Solvent DMSO (Anhydrous)Store at -20°C. Hygroscopic; keep sealed.[1][2][4]
Max Assay DMSO 0.5% - 1.0%Higher % kills cells/denatures enzymes.
Solubility Check NephelometryVisual check for turbidity upon dilution into buffer.[1]
Storage Stability 3-6 Months3-Cl-2-Me derivatives are stable; avoid freeze-thaw cycles.[1]
Workflow: From Synthesis to Plate

Screening_Workflow cluster_qc Quality Gate Synth Synthesized Derivative (>95% Purity) QC QC Check (LCMS / NMR) Synth->QC Stock 10 mM Stock (100% DMSO) QC->Stock Pass Intermediate Intermediate Plate (100x Conc in DMSO) Stock->Intermediate Serial Dilution (Automation) Assay Assay Plate (Aqueous Buffer) Intermediate->Assay Acoustic Transfer (Echo) or Pin Tool

Figure 2: Critical path for preparing lipophilic scaffolds for aqueous biological assays.

Critical Protocol Note: Do not dilute the 10 mM DMSO stock directly into the assay buffer. This causes "crashing out" (precipitation).[1]

  • Correct Method: Perform serial dilutions in 100% DMSO first (Intermediate Plate). Then, transfer a small volume (e.g., 50 nL) of the DMSO solution into the aqueous assay buffer.[1] This ensures rapid dispersion.[1]

References

  • Tetrazole Synthesis (Zinc Catalysis): Demko, Z. P., & Sharpless, K. B. (2001).[1][2][5] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[5] The Journal of Organic Chemistry, 66(24), 7945–7950.[1] Link[1]

  • Buchwald-Hartwig (Aryl Chlorides): Surry, D. S., & Buchwald, S. L. (2008).[1][2] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.[1] Link[1]

  • Benzylic Bromination: Djerassi, C. (1948).[1][2] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.[1] Link[1]

  • DMSO Handling in Screening: Waybright, T. J., et al. (2009).[1][2] Improving the reliability of high-throughput screening data by careful DMSO handling. Assay and Drug Development Technologies. Link

Sources

application of 3-Chloro-2-methylbenzonitrile in material science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Chloro-2-methylbenzonitrile in Advanced Material Architectures

Executive Summary

3-Chloro-2-methylbenzonitrile (CAS 54454-12-5) is a bifunctional aromatic scaffold increasingly utilized in the synthesis of advanced electronic materials, specifically Liquid Crystals (LCs) and Organic Light-Emitting Diodes (OLEDs) . Unlike simple benzonitriles, this molecule offers a unique "steric-electronic" profile:

  • The Nitrile (-CN) Group: Acts as a strong polar head, essential for dielectric anisotropy in LCs and electron-transport in OLEDs.

  • The Chloro (-Cl) Substituent: A reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing the attachment of conjugated cores.

  • The Methyl (-CH3) Group: Provides lateral steric bulk, which disrupts crystalline packing. This is critical for lowering the melting point of LC mixtures and preventing aggregation-caused quenching (ACQ) in emissive materials.

This guide details the protocols for transforming this scaffold into functional mesogens and electronic monomers.

Strategic Application Workflows

The utility of 3-Chloro-2-methylbenzonitrile branches into two primary material science domains. The following flowchart illustrates the divergent synthetic pathways.

MaterialPathways Start 3-Chloro-2-methylbenzonitrile (Scaffold) Step1_LC Suzuki Coupling (Pd-Catalyzed) Start->Step1_LC + Aryl Boronic Acid Step1_Pc Ammoxidation / Functional Group Interconversion Start->Step1_Pc -CH3 to -CN Product_LC Biaryl Mesogens (Nematic Liquid Crystals) Step1_LC->Product_LC Functionalization Inter_Pc 3-Chlorophthalonitrile Step1_Pc->Inter_Pc Product_Pc Metallophthalocyanines (Sensors/Optical Limiters) Inter_Pc->Product_Pc Cyclotetramerization

Figure 1: Divergent synthetic workflows for Liquid Crystals and Phthalocyanines starting from the 3-Chloro-2-methylbenzonitrile scaffold.

Detailed Protocol: Synthesis of Liquid Crystal Mesogens

Objective: Synthesis of 4'-alkoxy-3-methyl-2-cyanobiphenyl derivatives via Suzuki-Miyaura coupling. Rationale: The 3-chloro position is coupled to a phenyl ring to extend conjugation. The lateral methyl group (from the starting material) prevents efficient stacking, thereby broadening the nematic phase temperature range—a critical requirement for display technologies.

Reagents and Equipment
  • Substrate: 3-Chloro-2-methylbenzonitrile (>98% purity).[1]

  • Coupling Partner: 4-Methoxyphenylboronic acid (Model substrate).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ or Pd(OAc)₂/S-Phos (Required for activating the aryl chloride).

  • Base: Potassium Phosphate (K₃PO₄), anhydrous.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Atmosphere: Argon or Nitrogen (Strictly oxygen-free).

Step-by-Step Methodology

Step 1: Catalyst Pre-activation (Glovebox/Schlenk Line)

  • In a flame-dried Schlenk tube, charge Pd(OAc)₂ (2 mol%) and S-Phos (4 mol%).

  • Add anhydrous 1,4-dioxane (5 mL) and stir at room temperature for 10 minutes to form the active Pd(0) species. Note: The solution should turn a deep orange/red.

Step 2: Reaction Assembly

  • Add 3-Chloro-2-methylbenzonitrile (1.0 equiv, 5 mmol, 758 mg) to the reaction vessel.

  • Add 4-Methoxyphenylboronic acid (1.2 equiv, 6 mmol).

  • Add K₃PO₄ (2.0 equiv, 10 mmol).

  • Add degassed water (1.25 mL) to the dioxane solution (total solvent volume ~6.25 mL).

Step 3: Thermal Cycle

  • Seal the vessel and heat to 95°C for 12–16 hours.

  • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 8:1). The starting nitrile (Rf ~0.6) should disappear, replaced by the fluorescent biaryl product (Rf ~0.4).

Step 4: Work-up and Purification

  • Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with Brine (2 x 15 mL).

  • Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography on Silica Gel (Gradient: 0-10% EtOAc in Hexanes).

  • Recrystallization (Critical for LCs): Dissolve the solid in hot Ethanol and cool slowly to 4°C. Collect crystals via filtration.

Quality Control (Self-Validating Metrics)
  • ¹H NMR (400 MHz, CDCl₃): Look for the disappearance of the specific aryl-Cl signals and the appearance of the biaryl system. The methyl singlet should shift slightly upfield due to shielding from the new ring.

  • Purity: Must be >99.5% by HPLC for liquid crystal applications (impurities cause "image sticking" in displays).

  • Phase Transition Analysis: Use Differential Scanning Calorimetry (DSC).[2] Expect a sharp melting endotherm. If the peak is broad (>2°C), recrystallize again.

Advanced Application: Phthalocyanine Precursors

While the Suzuki coupling utilizes the chloride, the methyl group can be modified to generate 3-chlorophthalonitrile, a precursor for "low-symmetry" phthalocyanines used in non-linear optics.

Pathway Logic:

  • Radical Bromination: 3-Chloro-2-methylbenzonitrile + NBS → 3-Chloro-2-(bromomethyl)benzonitrile.

  • Displacement: Reaction with Hexamethylenetetramine (Sommelet reaction) or direct oxidation to the aldehyde, followed by conversion to the nitrile.

  • Result: 3-Chlorophthalonitrile.

Why this matters: Phthalocyanines derived from this precursor possess a chlorine atom on the periphery. This "handle" allows for the attachment of solubility-enhancing groups (e.g., PEG chains) after the macrocycle is formed, solving the notorious solubility issues of phthalocyanines.

Mechanistic Visualization (Suzuki Cycle)

The following diagram details the catalytic cycle for the coupling described in Section 3, highlighting the role of the bulky ligand (S-Phos) in facilitating the oxidative addition of the challenging Aryl-Chloride bond.

SuzukiCycle Pd0 Pd(0)-L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 3-Cl-2-Me-Benzonitrile PdII_Complex Pd(II)-Ar-Cl Intermediate OxAdd->PdII_Complex TransMetal Transmetallation (+ Boronic Acid) PdII_Complex->TransMetal + Base / Boronate RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0 Regen Catalyst

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling of 3-Chloro-2-methylbenzonitrile.[3] The oxidative addition step is facilitated by electron-rich phosphine ligands.

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem. (2025).[5] Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Methylbenzonitrile Derivatives. BenchChem Protocols. Link

  • Kiran, M., et al. (2018). Synthesis of Liquid Crystals with Lateral Methyl Group and Study of Their Mesomorphic Properties. Molecular Crystals and Liquid Crystals. Link

  • McKeown, N. B. (1998). Phthalocyanine Materials: Synthesis, Structure and Function. Cambridge University Press. (Contextualizing Phthalonitrile synthesis).
  • Sigma-Aldrich. (2024). Product Specification: 3-Chloro-2-methylbenzonitrile (CAS 54454-12-5).[1][6] Link

Disclaimer: This protocol involves the use of hazardous chemicals (aryl halides, heavy metals). All procedures must be performed in a fume hood with appropriate PPE.

Sources

Application Notes & Protocols for the Large-Scale Synthesis of 3-Chloro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Chloro-2-methylbenzonitrile (CAS No. 54454-12-5) is a pivotal intermediate in the synthesis of a wide array of high-value organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2][3] Its molecular structure offers a versatile scaffold for building more complex compounds. This document provides a comprehensive guide for its large-scale synthesis, focusing on a robust and industrially proven methodology. We will delve into the rationale behind the chosen synthetic route, provide detailed, step-by-step protocols, address critical safety considerations, and outline stringent quality control procedures to ensure a final product purity of over 99%.[1]

Introduction and Strategic Importance

3-Chloro-2-methylbenzonitrile is a light yellow crystalline solid with a melting point of 34-36°C.[1][4] Its utility as a precursor is well-established, making a reliable and scalable synthesis protocol essential for maintaining consistent supply chains in drug development and fine chemical manufacturing.[1] The synthetic strategy detailed herein is centered around the classic Sandmeyer reaction, a highly reliable method for converting aromatic amines into aryl nitriles.[5][6][7] This approach is favored for its high yields, tolerance of various functional groups, and extensive documentation in chemical literature, which lends itself to successful industrial scale-up.

Our protocol begins with the synthesis of the key starting material, 3-chloro-2-methylaniline, from its nitro precursor, followed by its conversion to the target benzonitrile via a two-step diazotization and cyanation sequence.

Synthesis Pathway Overview

The selected pathway is a three-step process designed for efficiency and scalability. It begins with the reduction of 6-chloro-2-nitrotoluene to produce the necessary amine intermediate. This intermediate is then converted to the final product using the Sandmeyer reaction.

Synthesis_Workflow A Step 1: Reduction 6-Chloro-2-nitrotoluene B Intermediate 3-Chloro-2-methylaniline A->B Na2Sx / H2O C Step 2: Diazotization Arenediazonium Salt Formation B->C NaNO2 / HCl 0-5°C D Step 3: Cyanation (Sandmeyer) Copper(I) Cyanide Reaction C->D CuCN / NaCN E Crude Product 3-Chloro-2-methylbenzonitrile D->E F Purification (Distillation/Recrystallization) E->F G Final Product (>99% Purity) F->G

Caption: Overall workflow for the synthesis of 3-Chloro-2-methylbenzonitrile.

Detailed Synthesis Protocols

Part A: Preparation of Intermediate: 3-Chloro-2-methylaniline

The synthesis of the amine precursor is a critical first stage. While 3-chloro-2-methylaniline can be procured commercially, in-house synthesis from 6-chloro-2-nitrotoluene via polysulfide reduction offers a cost-effective and high-yield alternative suitable for large-scale operations.[8][9]

Reaction Principle: This reduction method is a robust alternative to catalytic hydrogenation, avoiding the need for high-pressure equipment and expensive catalysts. Sodium polysulfide acts as the reducing agent in an aqueous medium.

Protocol:

  • Reactor Setup: Equip a jacketed glass-lined reactor with a mechanical stirrer, thermometer, dropping funnel, and a reflux condenser connected to a scrubber system for potential H₂S emissions.

  • Reagent Charging: Charge the reactor with water and sodium polysulfide (Na₂Sₓ). Stir the mixture until the polysulfide is fully dissolved. Add an ammonium salt, such as ammonium chloride, to the solution.[9]

  • Heating: Heat the aqueous polysulfide solution to approximately 90-100°C with vigorous stirring.[9]

  • Substrate Addition: Add 6-chloro-2-nitrotoluene dropwise via the dropping funnel over 2-3 hours, carefully controlling the addition rate to maintain the reaction temperature between 100-105°C.[9] The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at reflux for an additional 3-4 hours until TLC or GC analysis shows complete consumption of the starting material.

  • Work-up and Isolation:

    • Cool the reactor to room temperature. The organic product will separate as a distinct layer.

    • Separate the organic phase. Wash the organic layer sequentially with water until the washings are neutral.

    • Purify the crude 3-chloro-2-methylaniline by vacuum distillation. Collect the fraction boiling at 115-117°C/10 mmHg. The expected yield is typically high, often exceeding 95%.[9]

Part B: Sandmeyer Reaction - Synthesis of 3-Chloro-2-methylbenzonitrile

This core transformation is conducted in two distinct stages: the formation of a diazonium salt and its subsequent conversion to the nitrile.

Caption: The two-step Sandmeyer reaction pathway.

Step 1: Diazotization of 3-Chloro-2-methylaniline

Causality: The diazotization reaction converts the primary amino group into an excellent leaving group (N₂ gas). This is achieved by reaction with nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[6][10] The reaction must be performed at low temperatures (0–5 °C) because the resulting diazonium salt is thermally unstable and can decompose violently at higher temperatures.[11]

Protocol:

  • Acidic Solution: In a reactor cooled to 0°C, charge concentrated hydrochloric acid and water. Add the purified 3-chloro-2-methylaniline slowly while stirring. Maintain the temperature below 5°C to form the amine hydrochloride salt slurry.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) in cold water. Add this solution dropwise to the amine slurry over 1-2 hours. Crucially, the temperature must be rigorously maintained between 0°C and 5°C throughout the addition.

  • Completion Check: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C. The completion of diazotization can be verified by testing a small sample with starch-iodide paper; a persistent blue-black color indicates the presence of excess nitrous acid and thus the end of the reaction.

Step 2: Cyanation of the Diazonium Salt

Causality: The diazonium salt is reacted with a solution of a copper(I) salt, which catalyzes the substitution of the diazonium group with a nucleophile—in this case, cyanide.[5] The reaction proceeds via a single-electron transfer from the copper(I) to the diazonium salt, generating an aryl radical, dinitrogen gas, and copper(II).[6]

Protocol:

  • Cyanide Solution Preparation: In a separate, well-ventilated reactor, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water. This forms a soluble copper cyanide complex. Cool this solution to around 10-15°C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution prepared in Step 1 to the copper cyanide solution. The rate of addition should be controlled to manage the evolution of nitrogen gas and maintain the temperature below 20°C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 40-50°C for 1-2 hours to ensure the reaction goes to completion.

  • Product Isolation and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent, such as toluene or dichloromethane.

    • Combine the organic extracts and wash them with water, followed by a dilute sodium hydroxide solution to remove any residual HCN, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like isopropanol to yield a light-yellow solid.

Process Parameters and Yield

ParameterValue/RangeRationale
Diazotization Temp. 0 - 5 °CPrevents decomposition of the unstable diazonium salt.[11]
Cyanation Temp. < 20 °C (addition)Controls the rate of N₂ gas evolution and prevents side reactions.
Final Purity > 99%Required for pharmaceutical and fine chemical applications.[1]
Typical Overall Yield 75 - 85%Represents an efficient industrial process.

Industrial Safety Protocols: Handling Cyanides

Trustworthiness through Safety: The use of alkali metal cyanides (NaCN, KCN) and the potential for hydrogen cyanide (HCN) gas evolution demand the highest level of safety protocol adherence.

  • Engineering Controls: All operations involving cyanide salts or the cyanation reaction mixture must be conducted in a well-ventilated chemical fume hood or a closed-system reactor with appropriate off-gas scrubbing.[12]

  • Personal Protective Equipment (PPE): Mandatory PPE includes chemical splash goggles, a face shield, impervious gloves (nitrile or neoprene are insufficient; butyl rubber or heavy-duty gloves are recommended), and a chemical-resistant apron or lab coat.

  • HCN Hazard: Cyanide salts will release highly toxic hydrogen cyanide gas upon contact with acids. Never mix cyanide waste with acidic waste streams. All work surfaces should be decontaminated with a bleach solution followed by a sodium thiosulfate solution to neutralize any residual cyanide.

  • Emergency Preparedness: An emergency response plan must be in place. A commercially available cyanide antidote kit must be immediately accessible, and personnel must be trained in its use. All personnel working in the area must be aware of the symptoms of cyanide poisoning (dizziness, headache, nausea, rapid breathing).[13][14]

  • Waste Disposal: All aqueous waste containing cyanide must be treated before disposal. A common method is oxidation with sodium hypochlorite (bleach) under alkaline conditions (pH > 10) to convert cyanide to the much less toxic cyanate.

Quality Control & Analytical Methods

A robust quality control framework is essential to validate the process and ensure the final product meets specifications.

  • In-Process Controls (IPCs):

    • Diazotization: Starch-iodide paper test for reaction completion.

    • Reaction Progress: Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting amine and the appearance of the product.

  • Final Product Analysis:

    • Purity Assessment: The purity of the final 3-Chloro-2-methylbenzonitrile should be determined using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Gas Chromatography-Mass Spectrometry (GC-MS).[15] The target purity should be ≥ 99.0%.

    • Identity Confirmation: The structure should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Physical Properties: The melting point should be measured and must fall within the specified range of 34-36°C.[4]

Analytical MethodPurposeSpecification
GC-MS Purity Assay & Impurity ProfilePurity ≥ 99.0%
¹H NMR, ¹³C NMR Structural ConfirmationConforms to reference spectrum
Melting Point Purity and Identity Check34 - 36 °C

References

  • Eureka | Patsnap. (n.d.). Method used for preparing 3-chlorobenzonitrile.
  • Eureka | Patsnap. (n.d.). Synthetic method of 3-chloro-2-methylaniline.
  • Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
  • ChemicalBook. (n.d.). 3-CHLORO-2-METHYLBENZONITRILE | 54454-12-5.
  • Semantic Scholar. (2023). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • PubChem - NIH. (n.d.). 3-Chloro-2-methylaniline.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Procuring 3-Chloro-2-methylbenzonitrile (CAS 54454-12-5) in Bulk: What Buyers Need to Know.
  • Google Patents. (2016). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • The University of Queensland. (n.d.). Working Safely with Cyanide Guideline.
  • TSM TheSafetyMaster Private Limited. (2024). Handling Cyanide Safely: Protocols for Mining and Metal Processing Industries.
  • GeeksforGeeks. (2025). Sandmeyer Reaction.
  • Sigma-Aldrich. (n.d.). 3-Chloro-2-methylaniline 99 87-60-5.
  • University of Illinois Urbana-Champaign. (2018). SOP for the safe use of cyanide compounds.
  • PMC - NIH. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Google Patents. (n.d.). US5874547A - Diazotization of amines.
  • MIT EHS. (2015). Laboratory Use of Cyanide Salts Safety Guidelines.
  • Google Patents. (n.d.). CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline.
  • Google Patents. (n.d.). CN102941081B - Method for synthesizing 2,3-dichlorobenzonitrile by catalytic ammonia oxidation method and dedicated catalyst.

Sources

Application Notes & Protocols: The Versatility of 3-Chloro-2-methylbenzonitrile in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Chloro-2-methylbenzonitrile is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its trifunctional nature—possessing a nitrile, a chloro substituent, and a methyl group on an aromatic ring—offers multiple reaction sites for strategic chemical modifications. This technical guide provides an in-depth exploration of the reactivity of 3-chloro-2-methylbenzonitrile with various classes of organometallic reagents. We will dissect the mechanistic underpinnings, provide field-proven experimental protocols, and discuss the causality behind procedural choices to empower researchers in leveraging this versatile building block.

Introduction: Strategic Importance of 3-Chloro-2-methylbenzonitrile

The strategic placement of the chloro, methyl, and cyano groups on the benzene ring makes 3-chloro-2-methylbenzonitrile a highly valuable precursor. The chloro group serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The nitrile group is a versatile functional handle that can be transformed into amines, aldehydes, or ketones. Furthermore, the electronic properties of these substituents influence the reactivity of the aromatic ring itself. This guide focuses on two primary modes of reactivity with organometallic reagents: nucleophilic addition to the nitrile and transition-metal-catalyzed cross-coupling at the C-Cl bond.

Nucleophilic Addition to the Nitrile Group: Synthesis of Ketones

Organolithium and Grignard reagents are powerful nucleophiles that readily attack the electrophilic carbon of the nitrile group. This reaction provides a reliable route to ketones following an acidic workup.[1]

Mechanism of Reaction

The reaction proceeds via a two-step sequence:

  • Nucleophilic Addition: The organometallic reagent (R-M, where M = Li or MgX) adds to the carbon-nitrogen triple bond. This forms a resonance-stabilized imine anion intermediate. The reaction typically halts at this stage because the negatively charged intermediate is not susceptible to a second nucleophilic attack.[1][2]

  • Hydrolysis: Upon quenching the reaction with an aqueous acid (e.g., H₃O⁺), the imine anion is protonated to form an imine, which is subsequently hydrolyzed to the corresponding ketone.[1]

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Hydrolysis Reagents 3-Chloro-2-methylbenzonitrile + R-MgX (Grignard) Intermediate Imine Anion Intermediate Reagents->Intermediate Nucleophilic Attack Workup Aqueous Acid (H₃O⁺) Intermediate->Workup Product Ketone Product Workup->Product Protonation & Hydrolysis

Caption: Mechanism of Grignard addition to a nitrile to form a ketone.

Experimental Protocol: Synthesis of 1-(3-Chloro-2-methylphenyl)-1-ethanone

This protocol details the reaction of 3-chloro-2-methylbenzonitrile with methylmagnesium bromide.

Materials:

  • 3-Chloro-2-methylbenzonitrile

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • 3 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and nitrogen/argon inlet

Procedure:

  • Reaction Setup: All glassware must be rigorously dried in an oven overnight to remove residual water, which would otherwise quench the Grignard reagent.[3][4] Assemble the apparatus under a constant, gentle flow of inert gas (N₂ or Ar).

  • Initial Charge: To the round-bottom flask, add 3-chloro-2-methylbenzonitrile (1.0 eq) and dissolve it in anhydrous diethyl ether or THF.

  • Grignard Addition: Cool the solution to 0 °C using an ice bath. Add the methylmagnesium bromide solution (1.1 eq) dropwise via the dropping funnel over 30 minutes. Maintaining a low temperature is crucial to control the exothermicity of the reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully and slowly quench the reaction by adding it to a beaker of crushed ice, followed by the dropwise addition of 3 M HCl with vigorous stirring until the aqueous layer is acidic.[3] The acid hydrolyzes the intermediate and dissolves the magnesium salts.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography or distillation to yield the pure ketone.

C-C Bond Formation via Cross-Coupling Reactions

The chloro-substituent on 3-chloro-2-methylbenzonitrile provides a reactive handle for palladium- or nickel-catalyzed cross-coupling reactions. These methods are among the most powerful tools for constructing biaryl structures, which are common motifs in medicinal chemistry.[5] We will focus on three prominent examples: Kumada, Negishi, and Suzuki-Miyaura couplings.

General Catalytic Cycle

Most cross-coupling reactions proceed through a common catalytic cycle involving a low-valent transition metal catalyst (typically Pd(0) or Ni(0)).

G M0 M(0)Ln (Active Catalyst) M2_RX R-M(II)(X)Ln M0->M2_RX Oxidative Addition (R-X) M2_R_R1 R-M(II)(R')Ln M2_RX->M2_R_R1 Transmetalation (R'-M') M2_R_R1->M0 Reductive Elimination Product R-R' (Coupled Product) M2_R_R1->Product

Caption: A generalized catalytic cycle for cross-coupling reactions.

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent as the organometallic partner and is often catalyzed by nickel or palladium complexes.[6] It is one of the pioneering cross-coupling methods.

  • Causality: The high reactivity of Grignard reagents makes them potent nucleophiles for the transmetalation step. However, this same reactivity limits the functional group tolerance of the reaction; substrates with acidic protons or electrophilic groups like esters may undergo side reactions.[7][8] Nickel catalysts, such as Ni(dppp)Cl₂, are often preferred for aryl chlorides due to their lower cost and high reactivity.[7]

Protocol: Ni-Catalyzed Kumada Coupling with Phenylmagnesium Bromide

  • Catalyst Activation (if needed) and Reaction Setup: In an inert atmosphere glovebox or Schlenk line, add Ni(dppp)Cl₂ (5 mol%) to a dry reaction flask.

  • Reagent Addition: Add 3-chloro-2-methylbenzonitrile (1.0 eq) and anhydrous THF.

  • Grignard Reagent: Cool the mixture to 0 °C and slowly add phenylmagnesium bromide (1.2 eq) solution.

  • Reaction: Allow the reaction to warm to room temperature or gently heat to reflux (e.g., 60 °C) for 12-24 hours.

  • Workup: After cooling, quench the reaction carefully with dilute HCl. Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify by flash chromatography.

Negishi Coupling

The Negishi coupling employs organozinc reagents, which are significantly more tolerant of various functional groups than their Grignard counterparts.[9][10][11] This reaction has a very broad scope and is a cornerstone of modern organic synthesis.[10]

  • Causality: Organozinc reagents are prepared by transmetalation from the corresponding organolithium or Grignard reagents with a zinc salt (e.g., ZnCl₂). This moderation of reactivity is key to the enhanced functional group compatibility. Palladium catalysts are most commonly used.

Protocol: Pd-Catalyzed Negishi Coupling with Phenylzinc Chloride

  • Organozinc Preparation (in situ): To a solution of phenyllithium or phenylmagnesium bromide (1.1 eq) in THF at 0 °C, add a solution of anhydrous ZnCl₂ (1.1 eq) in THF. Stir for 30 minutes at room temperature.

  • Coupling Reaction: In a separate flask under an inert atmosphere, add 3-chloro-2-methylbenzonitrile (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and anhydrous THF.

  • Addition: Transfer the freshly prepared organozinc solution to the reaction flask via cannula.

  • Heating: Heat the reaction mixture to reflux and stir for 12-24 hours.

  • Workup and Purification: Follow a standard aqueous workup and purification procedure as described for the Kumada coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, utilizing generally stable and non-toxic organoboron reagents (boronic acids or esters).[12] It requires a base for the transmetalation step and is renowned for its exceptional functional group tolerance.[13]

  • Causality: The base (e.g., K₂CO₃, Cs₂CO₃) activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation to the palladium center. The choice of ligand for the palladium catalyst is critical for achieving high efficiency, especially with less reactive aryl chlorides. Buchwald's biarylphosphine ligands are often highly effective.[14]

Protocol: Pd-Catalyzed Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Reaction Setup: To a reaction vessel, add 3-chloro-2-methylbenzonitrile (1.0 eq), phenylboronic acid (1.2 eq), a palladium precatalyst like PdCl₂(dtbpf) (2 mol%), and a base such as K₃PO₄ (2.0 eq).[14]

  • Solvent: Add a solvent mixture, typically toluene and water or dioxane and water.

  • Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon through it for 15-20 minutes or by using the freeze-pump-thaw method. This is critical to prevent the oxidation of the Pd(0) catalyst.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

  • Workup: After cooling, dilute the mixture with water and ethyl acetate. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers.

  • Washing and Purification: Wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify by flash chromatography.

Comparative Overview of Cross-Coupling Methods
Reaction Organometallic Reagent Typical Catalyst Key Features & Causality
Kumada R-MgX (Grignard)Ni(dppp)Cl₂, Pd(PPh₃)₄Pros: Simple, uses readily available reagents. Cons: Low functional group tolerance due to the high basicity/nucleophilicity of the Grignard reagent.[7][8]
Negishi R-ZnX (Organozinc)Pd(PPh₃)₄, PdCl₂(dppf)Pros: Excellent functional group tolerance, broad scope. Causality: Reduced nucleophilicity of organozinc reagents compared to Grignards.[9][10]
Suzuki-Miyaura R-B(OH)₂ (Boronic Acid)Pd(OAc)₂, PdCl₂(dtbpf)Pros: High functional group tolerance, stable/non-toxic reagents, often uses aqueous conditions. Causality: Requires a base to activate the boronic acid for transmetalation.[12][13]

Directed ortho-Metalation (DoM)

While less common for this specific substrate due to competing reactions, it is theoretically possible to deprotonate the aromatic ring using a strong organolithium base. This reaction, known as Directed ortho-Metalation (DoM), relies on a directing metalation group (DMG) to guide the deprotonation to an adjacent position.[15][16][17]

  • Causality and Selectivity: In 3-chloro-2-methylbenzonitrile, the nitrile, chloro, and methyl groups can all potentially direct lithiation. The relative directing ability generally follows the order: CONR₂ > OCONR₂ > SO₂NR₂ > OMe > CH₂NR₂ > Cl > CN. The nitrile group is a relatively weak director and is also susceptible to nucleophilic attack by the organolithium base.[15][18] The most acidic protons are typically those ortho to the chloro group. Therefore, lithiation, if successful, would likely occur at the C6 position, directed by the chloro group. Extremely low temperatures (e.g., -78 °C) are essential to favor deprotonation over nucleophilic addition to the nitrile.

G Start Substituted Arene with DMG Complex Coordinated Intermediate Start->Complex Base Strong Base (e.g., n-BuLi) Base->Complex Coordination Lithiate Aryllithium Intermediate Complex->Lithiate Ortho-Deprotonation Product Ortho-substituted Product Lithiate->Product Electrophile Electrophile (E⁺) Electrophile->Product Quench

Caption: General workflow for a Directed ortho-Metalation (DoM) reaction.

Conclusion

3-Chloro-2-methylbenzonitrile stands out as a remarkably adaptable substrate for synthetic chemists. Its reactions with organometallic reagents can be precisely controlled to achieve either nucleophilic addition to the nitrile, yielding valuable ketone intermediates, or C-C bond formation at the chloro-position through a variety of powerful cross-coupling reactions. The choice between Kumada, Negishi, and Suzuki-Miyaura couplings should be dictated by the specific functional groups present in the coupling partners and the desired scale of the reaction. By understanding the underlying mechanisms and the causality behind the specific reaction conditions, researchers can effectively and strategically incorporate this versatile building block into complex synthetic pathways.

References

  • Li, X. (n.d.). Directed (ortho) Metallation.
  • Siegel, D., & Medley, J. W. (n.d.). ortho metalation. Andrew G Myers Research Group.
  • Wikipedia. (n.d.). Directed ortho metalation.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • The Organic Chemistry Tutor. (2024, May 1). Grignard Reaction of Nitriles EXPLAINED! [Video]. YouTube.
  • CDH Fine Chemical. (n.d.). 2-methyl benzonitrile for synthesis.
  • Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones.
  • (n.d.). Organometallic nickel II complexes with substituted benzonitrile ligands. Synthesis, electrochemical studies and non.
  • Organic Chemistry Portal. (n.d.). Negishi Coupling.
  • (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing).
  • (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.
  • Wikipedia. (n.d.). Kumada coupling.
  • (n.d.). Synthesis and Antiviral Bioactivities of 2-Aryl- or 2-Methyl-3-(substituted- Benzalamino)-4(3H)-quinazolinone Derivatives. PMC - NIH.
  • BenchChem. (n.d.). The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide.
  • Wikipedia. (n.d.). Negishi coupling.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
  • ResearchGate. (n.d.). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine.
  • Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles.
  • Organic Chemistry Portal. (n.d.). 2-(Arylamino)aryliminophosphoranes as Easily Available and Convenient Starting Materials in the Synthesis of 1,2,3-Benzotriazoles.
  • Semantic Scholar. (n.d.). Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans.
  • Alfa Chemistry. (n.d.). Kumada Cross-Coupling Reaction.
  • Chemical Communications (RSC Publishing). (n.d.). Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent.
  • (n.d.). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride.
  • Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction.
  • Wikipedia. (n.d.). Organolithium reagent.
  • Chemical Communications (RSC Publishing). (n.d.). Kumada–Corriu coupling of Grignard reagents, probed with a chiral Grignard reagent.
  • Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • ACS Publications - American Chemical Society. (2021, July 8). Nickel-Catalyzed C(sp3)–H Functionalization of Benzyl Nitriles: Direct Michael Addition to Terminal Vinyl Ketones. Organic Letters.
  • ResearchGate. (n.d.). Ni-Catalyzed Kumada-Corriu Cross-Coupling Reactions of Tertiary Grignard Reagents and Bromostyrenes.
  • ResearchGate. (n.d.). Metal- and Solvent-free Synthesis of 2-Benzyl-3-arylquinoline Using a Pseudo-three-component Reaction.
  • Semantic Scholar. (2012, October 16). Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes.
  • Chem-Station Int. Ed. (2014, March 14). Negishi Cross Coupling Reaction.
  • Organic 2 Lab. (2019, March 22). ACHM 223 Experiment - Grignard Reaction Triphenylmethanol [Video]. YouTube.
  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide.
  • Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II.
  • Professor Dave Explains. (2019, November 30). Organolithium Reagents [Video]. YouTube.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans.
  • NROChemistry. (n.d.). Kumada Coupling.
  • Tanmoy Biswas. (2019, May 19). Directed Ortho metalation (DOM), Part 2 (3 examples) [Video]. YouTube.
  • Princeton University Library. (2020, September 30). Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross Coupling.

Sources

Application Notes & Protocols: Leveraging 3-Chloro-2-methylbenzonitrile in the Synthesis of Advanced Benz-onitrilic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Abstract

Substituted benzonitriles are foundational structural motifs in a multitude of high-value chemical entities, including pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The strategic functionalization of the aromatic core allows for the precise tuning of molecular properties. 3-Chloro-2-methylbenzonitrile has emerged as a versatile and economically significant starting material for the synthesis of complex benzonitrile derivatives.[4] Its trifunctional nature—possessing a nitrile, a chloro leaving group, and a reactive methyl group—offers orthogonal handles for a variety of chemical transformations. This guide provides an in-depth exploration of key synthetic applications of 3-chloro-2-methylbenzonitrile, complete with detailed, field-proven protocols and expert insights into the rationale behind experimental design.

Introduction: The Strategic Value of 3-Chloro-2-methylbenzonitrile

3-Chloro-2-methylbenzonitrile (CAS 54454-12-5) is a crystalline solid that serves as a pivotal intermediate in multi-step organic synthesis.[4][5] The inherent reactivity of its functional groups dictates its synthetic utility:

  • Aryl Chloride : The chlorine atom is a competent leaving group for transition metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution. Its reactivity is influenced by the electronic and steric environment imparted by the adjacent methyl and meta-cyano groups.

  • Nitrile Group : This electron-withdrawing group modulates the reactivity of the aromatic ring and serves as a versatile precursor for other functionalities such as primary amines (via reduction), carboxylic acids (via hydrolysis), or tetrazoles (via cycloaddition).

  • Methyl Group : The benzylic protons of the methyl group can be activated for radical halogenation or oxidation, providing a further axis for molecular elaboration.

This document will focus primarily on the transformations involving the aryl chloride moiety, as these represent the most common and powerful strategies for scaffold diversification.

G cluster_0 Key Synthetic Transformations cluster_1 Resulting Scaffolds start 3-Chloro-2-methylbenzonitrile suzuki Suzuki-Miyaura Coupling start->suzuki Pd Catalyst, Arylboronic Acid buchwald Buchwald-Hartwig Amination start->buchwald Pd Catalyst, Amine snar Nucleophilic Aromatic Substitution (SNAr) start->snar Strong Nucleophile (e.g., RO⁻) biaryl Biaryl Benzonitriles suzuki->biaryl arylamine Arylamine Benzonitriles buchwald->arylamine alkoxy Alkoxy/Aryloxy Benzonitriles snar->alkoxy

Figure 1: Synthetic pathways from 3-chloro-2-methylbenzonitrile.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-N bond formation, offering unparalleled efficiency and functional group tolerance.[6][7] Aryl chlorides, like 3-chloro-2-methylbenzonitrile, are often more challenging substrates than their bromide or iodide counterparts due to the strength of the C-Cl bond. This challenge is overcome by employing specialized catalyst systems, typically featuring electron-rich and sterically hindered phosphine ligands.

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a preeminent method for constructing biaryl linkages by coupling an organohalide with an organoboron compound.[8][9][10] This transformation is critical in synthesizing compounds for pharmaceuticals and materials science.[10][11]

Causality & Mechanistic Insight : The reaction proceeds via a catalytic cycle involving a palladium(0) species.

  • Oxidative Addition : The Pd(0) catalyst inserts into the C-Cl bond of 3-chloro-2-methylbenzonitrile. This is often the rate-limiting step for aryl chlorides, necessitating electron-rich ligands that promote this insertion.

  • Transmetalation : The organoboron species (e.g., an arylboronic acid) transfers its organic group to the palladium center, facilitated by a base which activates the boronic acid.

  • Reductive Elimination : The two organic fragments on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and forming the new C-C bond.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Cl)L2 Ar-Pd(II)(Cl)L2 Pd(0)L2->Ar-Pd(II)(Cl)L2 Oxidative Addition (Ar-Cl) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Cl)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Product Formation

Figure 2: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

Component M.W. Equivalents Amount Role
3-Chloro-2-methylbenzonitrile151.601.0152 mg (1.0 mmol)Electrophile
4-Methoxyphenylboronic Acid151.961.2182 mg (1.2 mmol)Nucleophile
Pd₂(dba)₃915.720.02 (2 mol% Pd)18.3 mgCatalyst Precursor
SPhos410.530.08 (8 mol%)32.8 mgLigand
K₃PO₄212.272.0425 mg (2.0 mmol)Base
Toluene/H₂O (10:1)--5.5 mLSolvent

Step-by-Step Methodology:

  • Inert Atmosphere Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add 3-chloro-2-methylbenzonitrile, 4-methoxyphenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Atmosphere Exchange : Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition : Add the degassed toluene/water solvent mixture via syringe.

  • Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously for 16 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup : After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification : Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the biaryl product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[7][12] The reaction couples an aryl halide with a primary or secondary amine.

Causality & Mechanistic Insight : Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃) is crucial for deprotonating the amine or the intermediate palladium-amine complex to facilitate the final reductive elimination step. The choice of a bulky, electron-rich phosphine ligand is critical for promoting the challenging oxidative addition to the C-Cl bond and facilitating the C-N bond-forming reductive elimination.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

Component M.W. Equivalents Amount Role
3-Chloro-2-methylbenzonitrile151.601.0152 mg (1.0 mmol)Electrophile
Morpholine87.121.2105 mg (1.2 mmol)Nucleophile
Pd(OAc)₂224.500.02 (2 mol%)4.5 mgCatalyst Precursor
RuPhos465.610.04 (4 mol%)18.6 mgLigand
NaOt-Bu96.101.4135 mg (1.4 mmol)Base
Toluene--5 mLSolvent

Step-by-Step Methodology:

  • Glovebox Setup : Inside a nitrogen-filled glovebox, weigh Pd(OAc)₂, RuPhos, and NaOt-Bu into a dry reaction vial.

  • Reagent Addition : Add 3-chloro-2-methylbenzonitrile and toluene to the vial. Finally, add the morpholine.

  • Reaction : Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated heating block or oil bath at 110 °C. Stir for 12-24 hours.

  • Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification : Concentrate the filtrate in vacuo. Purify the resulting crude oil or solid by flash chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired arylamine product.

Nucleophilic Aromatic Substitution (SNAr)

While less common for non-activated aryl chlorides compared to cross-coupling, Nucleophilic Aromatic Substitution (SNAr) can be a viable strategy under specific conditions. The reaction requires the aromatic ring to be electron-deficient, a condition facilitated by electron-withdrawing groups (EWGs).[13][14][15]

Causality & Mechanistic Insight : The SNAr mechanism proceeds via a two-step addition-elimination sequence.

  • Addition : A potent nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[16]

  • Elimination : The leaving group (chloride) is expelled, restoring the aromaticity of the ring.

The nitrile group in 3-chloro-2-methylbenzonitrile is an EWG, but it is positioned meta to the chlorine. SNAr is most strongly activated by EWGs in the ortho and para positions, as they can directly stabilize the negative charge of the Meisenheimer complex through resonance.[16] Consequently, forcing conditions (high temperature, strong nucleophile, polar aprotic solvent) are typically required for SNAr at the meta position.

G A Aryl Halide + Nucleophile B Meisenheimer Complex (Resonance-Stabilized Anion) A->B Addition (Rate-Limiting) C Substituted Product + Halide Ion B->C Elimination (Fast)

Sources

Troubleshooting & Optimization

Technical Support Center: Process Optimization for 3-Chloro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Products & Impurity Profiling Target Molecule: 3-Chloro-2-methylbenzonitrile (CAS: 55557-52-3) Primary Application: Key intermediate for agrochemicals (herbicides) and pharmaceutical scaffolds.

Introduction: The Impurity Landscape

Synthesis of 3-Chloro-2-methylbenzonitrile typically proceeds via the Sandmeyer reaction (cyanodehalogenation) of 3-chloro-2-methylaniline. While efficient, this pathway is prone to a specific set of side reactions driven by the instability of the diazonium intermediate and the ambident nature of the cyanide nucleophile.

This guide categorizes impurities into three critical zones:

  • Sandmeyer Process Impurities: Generated during the diazotization and cyanation steps.

  • Upstream Regioisomers: Carried over from the precursor synthesis (nitration of 2-chlorotoluene).

  • Workup Artifacts: Hydrolysis products formed during isolation.

Module 1: Sandmeyer Reaction Troubleshooting

Core Protocol: Diazotization of 3-chloro-2-methylaniline followed by reaction with CuCN/NaCN.

Impurity Profile & Diagnostics
Impurity TypeChemical StructureOrigin (Mechanism)Detection (HPLC/GC)
Phenolic Impurity 3-Chloro-2-methylphenolNucleophilic attack by H₂O instead of CN⁻.RRT ~0.6-0.8 . Broad peak on C18. Soluble in NaOH.
Protodeamination 2-ChlorotolueneRadical H-abstraction (reduction) of diazonium salt.RRT > 1.2 . Non-polar. Volatile (check GC).
Biaryl Coupling 3,3'-Dichloro-2,2'-dimethylbiphenylHomolytic radical coupling of two aryl radicals.RRT >> 1.5 . Very late eluting. Highly lipophilic.
Azo Tars Polymeric Azo speciesCoupling of diazonium salt with unreacted aniline.Baseline hump/noise. Dark viscous oil.
Troubleshooting Guide (Q&A)

Q1: My HPLC shows a significant peak eluting before the main product. It disappears after a caustic wash. What is it?

  • Diagnosis: This is likely 3-Chloro-2-methylphenol .

  • Root Cause: The reaction temperature during diazotization rose above 5°C, or the reaction mixture was not sufficiently acidic, allowing water to compete with the nitrite/cyanide.

  • Corrective Action:

    • Temperature Control: Maintain diazotization at -5°C to 0°C.

    • Acid Stoichiometry: Ensure a molar ratio of at least 2.5:1 (Acid:Amine) to prevent formation of the triazene intermediate.

    • Removal: This impurity is acidic. Wash the organic layer with 10% NaOH; the phenol will deprotonate and move to the aqueous phase.

Q2: I have a low yield and a dark, tarry reaction mixture. What happened?

  • Diagnosis: Formation of Azo Dyes/Tars .

  • Root Cause: "Coupling" occurred because the diazonium salt reacted with unreacted free amine. This happens if the acid concentration is too low or if the nitrite addition is too fast (local excess of amine).

  • Corrective Action:

    • Reverse Addition: Consider adding the amine to the nitrosylsulfuric acid (or nitrite/acid mix) rather than vice versa.

    • Starch-Iodide Test: Validate the endpoint of diazotization. The paper should turn blue immediately (indicating excess HNO₂), ensuring all amine is consumed before heating or adding CuCN.

Q3: I see a non-polar impurity that matches 2-chlorotoluene. How do I stop this reduction?

  • Diagnosis: Hydro-deamination (Replacement of -N₂⁺ with -H).

  • Root Cause: Presence of reducing agents (e.g., ethanol in the solvent system) or hypophosphorous acid impurities.

  • Corrective Action: Avoid alcoholic co-solvents during the Sandmeyer step. Use water/HCl or dilute H₂SO₄ exclusively for the diazonium generation.

Module 2: Upstream Regioisomer Management

Context: The starting material, 3-chloro-2-methylaniline , is synthesized via the nitration of 2-chlorotoluene followed by reduction. The nitration step is not perfectly regioselective.[1][2]

The Isomer Problem

The nitration of 2-chlorotoluene produces two major isomers:

  • 2-Chloro-6-nitrotoluene (Precursor to Target: 3-chloro-2-methylaniline)[3]

  • 2-Chloro-4-nitrotoluene (Precursor to Impurity: 5-chloro-2-methylaniline)

Q: I have a "shoulder" peak on my final product peak (Target Nitrile) that I cannot separate by extraction. What is it?

  • Diagnosis: 5-Chloro-2-methylbenzonitrile .

  • Mechanism: This is the "para-isomer" carried through the entire synthesis. It is chemically almost identical to your target.

  • Critical Control Point (CCP): You cannot easily separate these nitriles. You must purify the precursor.[1]

  • Protocol:

    • Purify at the Aniline Stage: The sulfate salts of the anilines often have different solubilities. Recrystallize the 3-chloro-2-methylaniline sulfate salt from water/ethanol before starting the Sandmeyer reaction.

    • Purify at the Nitro Stage: Fractional distillation of the nitrotoluene mix is possible but requires a high theoretical plate count (boiling point difference is <5°C).

Module 3: Hydrolysis & Workup Artifacts

Q: After workup, my product purity dropped, and a new polar peak appeared. IR shows a carbonyl stretch.

  • Diagnosis: 3-Chloro-2-methylbenzamide (Partial Hydrolysis).

  • Root Cause: The nitrile group is susceptible to hydrolysis under the highly acidic conditions of the Sandmeyer reaction, especially if the "cook" step (heating to decompose the intermediate) is prolonged or too hot (>80°C).

  • Corrective Action:

    • Quench Early: Do not reflux unnecessarily. Once gas evolution (N₂) ceases, cool the reaction.

    • pH Management: Avoid prolonged exposure to strong acid during the workup. Neutralize the reaction mixture to pH 7 before extraction.

Visualizing the Pathway

The following diagram illustrates the critical branching points where the target molecule is lost to side products.

Sandmeyer_Pathways Start 3-Chloro-2-methylaniline Diazo Diazonium Intermediate (Ar-N2+) Start->Diazo NaNO2 / HCl < 5°C Target TARGET: 3-Chloro-2-methylbenzonitrile Diazo->Target CuCN Sandmeyer Phenol Impurity A: 3-Chloro-2-methylphenol (Hydrolysis) Diazo->Phenol H2O attack (Temp > 5°C) Biaryl Impurity B: Biaryl Coupling (Radical Dimer) Diazo->Biaryl Radical Coupling (High Conc.) Reduced Impurity D: 2-Chlorotoluene (Reduction) Diazo->Reduced H-Abstraction (EtOH presence) Amide Impurity C: Benzamide (Over-reaction) Target->Amide Acidic Hydrolysis (Prolonged Heat)

Caption: Mechanistic divergence in the Sandmeyer synthesis of 3-Chloro-2-methylbenzonitrile.

Standardized Protocol: Sandmeyer Cyanation

Note: This protocol emphasizes impurity suppression.

  • Diazotization:

    • Charge 3-chloro-2-methylaniline (1.0 eq) into 20% HCl (2.5 eq).

    • Cool to -5°C .

    • Add NaNO₂ (1.05 eq) as a 30% aq. solution dropwise. Crucial: Maintain internal temp < 0°C.

    • Stir 30 min. Test: Starch-iodide paper must be blue. If not, add slight excess NaNO₂.

  • Neutralization (Optional but Recommended):

    • Adjust pH of diazonium solution to ~4-5 using Sodium Acetate. This reduces the acidity before the cyanide step, minimizing phenol formation and nitrile hydrolysis.

  • Cyanation:

    • In a separate vessel, prepare CuCN (1.2 eq) and NaCN (1.5 eq) in water. Heat to 60°C.

    • Add the cold diazonium solution slowly to the CuCN mixture. (Caution: N₂ evolution and HCN risk).

  • Workup:

    • Extract with Toluene.

    • Purification Wash: Wash organic layer with 10% NaOH (removes Phenol) and then 10% HCl (removes unreacted Aniline).

    • Concentrate to yield crude nitrile.

References

  • Sandmeyer Reaction Mechanism & Scope

    • Title: The Sandmeyer Reaction: A Guide to Mechanism and Practice.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Nitrile Hydrolysis Kinetics

    • Title: Hydrolysis of Nitriles to Amides.[4]

    • Source: Chemistry Steps.[2][5][6][7][8][9]

    • URL:[Link]

  • Synthesis of Precursor (Isomer Control)

    • Title: Production process of herbicide intermediate 3-chloro-2-methylaniline (CN100427458C).[3]

    • Source: Google P
    • URL
  • Alternative Route (Rosenmund-von Braun)

    • Title: Rosenmund-von Braun Reaction.[9][10][11]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

improving the yield of 3-Chloro-2-methylbenzonitrile in Sandmeyer reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Yield for 3-Chloro-2-methylbenzonitrile

Subject: Protocol Optimization & Troubleshooting for Sandmeyer Cyanation of 3-Chloro-2-methylaniline Ticket ID: SAND-CN-3CL-2ME Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are experiencing yield attrition in the synthesis of 3-Chloro-2-methylbenzonitrile (CAS: 766-84-7).[1] This transformation involves the diazotization of 3-Chloro-2-methylaniline followed by a Sandmeyer cyanation.[1]

The ortho-methyl substituent at position 2 introduces specific steric challenges that distinguish this from a standard aniline cyanation. Literature suggests ortho-substituted substrates often suffer from lower yields (38–73%) compared to para-isomers due to steric hindrance affecting the copper coordination sphere during the radical transfer step.[1]

This guide provides a high-fidelity protocol designed to mitigate these steric effects, prevent phenol side-product formation, and maximize the isolation of the target nitrile (mp 40–41 °C).[1]

Module 1: Reagent Architecture (The Foundation)

Q: Why is my commercial CuCN giving inconsistent results? A: Commercial Copper(I) Cyanide often suffers from surface oxidation (forming Cu(II)), which is inactive for the radical transfer mechanism required in the Sandmeyer reaction.[1] For maximum yield, you must generate the catalyst in situ or freshly precipitate it.[1]

Protocol: Fresh CuCN Preparation

  • Dissolve Copper(II) Sulfate Pentahydrate (1.2 eq) in warm water.

  • Concurrently, prepare a solution of Sodium Cyanide (1.3 eq) and Sodium Bisulfite (0.5 eq) in water.

  • Add the Cu(II) solution to the Cyanide/Bisulfite solution slowly.[1]

  • Observation: A white precipitate of active CuCN forms immediately.[1]

  • Filter and wash with cold water.[1] Use the wet paste immediately; do not dry it, as it oxidizes rapidly.[1]

Q: Can I use standard HCl for the amine dissolution? A: Yes, but the ortho-methyl group increases the basicity of the amine slightly while providing steric protection.[1] Ensure you use Concentrated HCl (12M) diluted to ~6M for the initial salt formation to prevent partial diazotization (which leads to diazo-tars).[1]

Module 2: The Diazotization Protocol (The Critical Intermediate)

Q: My diazonium salt decomposes before I can use it. How do I stabilize it? A: The 3-chloro-2-methylbenzenediazonium salt is sensitive.[1] The ortho-methyl group provides some kinetic stability against water attack (phenol formation), but it destabilizes the salt thermally.[1]

Optimized Workflow:

  • Slurry Formation: Suspend 3-Chloro-2-methylaniline in 6M HCl (2.5 eq). Heat to 60°C to dissolve, then crash cool to -5°C with vigorous stirring to form fine amine-HCl microcrystals.[1] Note: Fine crystals are crucial for smooth diazotization.[1]

  • Nitrite Addition: Add NaNO2 (1.1 eq, 30% aq solution) dropwise below the surface of the liquid.[1]

  • Temperature Limit: Maintain internal temperature strictly between -5°C and 0°C . Above 5°C, the rate of hydrolysis to 3-chloro-2-methylphenol accelerates exponentially.[1]

  • Endpoint: The mixture should be clear and yellow. Use starch-iodide paper (instant blue/black) to confirm excess nitrous acid, then destroy the excess with Urea or Sulfamic Acid until the paper stays white.[1] Excess HNO2 will oxidize your CuCN catalyst later, killing the reaction.

Module 3: The Sandmeyer Step (Cyanation)

Q: I see vigorous gas evolution and low yield. What is happening? A: If you add the acidic diazonium solution directly to the cyanide, you are generating HCN gas (safety hazard) and destroying the cyanide nucleophile.[1] The "Neutralization Trick" is the single most effective yield booster for this specific substrate.[1]

The "Neutralization" Protocol (Adapted from Org.[1] Syn. for o-Tolunitrile):

  • Buffer the Diazonium: Carefully neutralize the cold (0°C) diazonium solution to pH 6–6.5 using solid Sodium Carbonate or Sodium Acetate.[1] Do not exceed pH 7, or the diazonium will form a diazoate and couple.

  • Biphasic System: Add Toluene (0.5 vol relative to aqueous phase) to the CuCN mixture.[1] This extracts the nitrile as it forms, protecting it from hydrolysis.[1]

  • Addition: Add the neutralized diazonium solution to the CuCN/NaCN solution at 0–5°C .

  • The Warm Up: Allow the mixture to warm to room temperature naturally. Only heat to 50°C if N2 evolution is sluggish.[1]

Module 4: Workup & Purification

Q: My product is an oil that won't crystallize. The literature says mp is 40°C. A: 3-Chloro-2-methylbenzonitrile has a low melting point (40–41°C).[1] Traces of solvent (toluene) or side products (phenol) will depress the melting point, keeping it liquid.[1]

Purification Strategy:

  • Steam Distillation: This is the gold standard for purification.[1] The nitrile is steam volatile; the tarry byproducts are not.[1]

  • Extraction: Extract the distillate with Dichloromethane (DCM) or Ethyl Acetate.

  • Wash: Wash with 1M NaOH to remove any 3-chloro-2-methylphenol (the main side product).[1]

  • Crystallization: Evaporate the solvent. Recrystallize the residue from Aqueous Ethanol (80%) or Hexane .[1] Cool to -20°C to induce crystallization.[1]

Visual Troubleshooting & Workflow

Figure 1: Reaction Logic & Troubleshooting Pathways

SandmeyerLogic Start 3-Chloro-2-methylaniline Diazotization Diazotization (-5°C, HCl, NaNO2) Start->Diazotization CheckHNO2 Check Excess HNO2 (Starch-Iodide) Diazotization->CheckHNO2 Phenol Side Product: 3-Chloro-2-methylphenol (Red Oil) Diazotization->Phenol Temp > 5°C Neutralization Neutralize to pH 6.0 (Na2CO3) CheckHNO2->Neutralization Quench Excess Tars Side Product: Azo Tars/Coupling CheckHNO2->Tars Excess HNO2 Oxidizes CuCN Cyanation Add to Fresh CuCN (0°C -> RT) Neutralization->Cyanation Neutralization->Tars pH > 7.0 Workup Steam Distillation & NaOH Wash Cyanation->Workup HCN_Loss Yield Loss: HCN Evolution Cyanation->HCN_Loss Acidic Addition Product 3-Chloro-2-methylbenzonitrile (Solid, mp 40°C) Workup->Product Workup->Phenol Removed by NaOH

Caption: Logical workflow for optimizing yield and identifying failure points in the Sandmeyer cyanation of ortho-substituted anilines.

Data & Specifications Table

ParameterSpecificationImpact on Yield
Diazotization Temp -5°C to 0°CCritical. >5°C causes hydrolysis to phenol (red oil).[1]
pH at Addition 6.0 – 6.5High. Prevents HCN loss and protects CuCN catalyst.[1]
Catalyst State Freshly PrecipitatedHigh. Commercial CuCN often has <50% activity due to oxidation.[1]
Solvent System Toluene/Water (Biphasic)Medium. Extracts nitrile immediately, preventing hydrolysis to amide.[1]
Workup Wash 1M NaOHHigh. Removes phenolic impurities that inhibit crystallization.[1]
Product mp 40–41 °CNote. Low melting point; avoid hot rotovap baths (>45°C).[1]

References

  • Clarke, H. T.; Read, R. R. "o-Tolunitrile."[1] Organic Syntheses, Coll.[1] Vol. 1, p. 514 (1941).[1] Link

    • Foundational protocol for ortho-methyl substituted benzonitriles, establishing the neutraliz
  • PubChem. "3-Chloro-2-methylbenzonitrile (Compound)."[1] National Library of Medicine.[1] Link[1]

    • Source for physical properties (Melting Point: 40-41°C) and safety data.[1]

  • Kochi, J. K. "The Mechanism of the Sandmeyer and Meerwein Reactions."[1][2] Journal of the American Chemical Society, 79(11), 2942–2948 (1957).[1]

    • Mechanistic insight into the radical transfer nature of the reaction and the role of Cu(I).
  • ChemicalBook. "3-Chloro-2-methylaniline Properties." Link

    • Data on the starting amine solubility and boiling point.

Sources

Technical Support Center: Stability & Degradation of 3-Chloro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for pharmaceutical scientists and process chemists dealing with 3-Chloro-2-methylbenzonitrile (CMBN) . It focuses on the specific behavior of this sterically hindered, electron-deficient nitrile under acidic stress.

Executive Summary

3-Chloro-2-methylbenzonitrile (CMBN) exhibits high kinetic stability in dilute acidic environments due to the ortho-effect exerted by the 2-methyl group. While the 3-chloro substituent increases the electrophilicity of the nitrile carbon (electron-withdrawing), the steric bulk of the adjacent methyl group significantly impedes the nucleophilic attack of water. Consequently, degradation (hydrolysis) requires forcing conditions (high temperature, high acid concentration).

Key Degradation Pathway: Stepwise hydrolysis: Nitrile


 Primary Amide 

Carboxylic Acid
.

Module 1: Mechanistic Degradation Pathway

Question: What is the exact mechanism of degradation for CMBN in acidic media?

Technical Explanation: The degradation is an acid-catalyzed hydrolysis.[1][2] Unlike simple benzonitriles, CMBN's transformation is often biphasic. The reaction frequently "stalls" at the amide intermediate because the second hydrolysis step (Amide


 Acid) is more sensitive to steric hindrance from the ortho-methyl group than the first step.
The Pathway (Graphviz Visualization)

The following diagram illustrates the stepwise conversion and the critical "Stalling Point" often observed in HPLC traces.

CMBN_Degradation Figure 1: Acid-Catalyzed Hydrolysis Pathway of CMBN showing the kinetic bottleneck at the amide stage. CMBN 3-Chloro-2-methylbenzonitrile (Starting Material) Inter [Nitrilium Ion] (Transient Active Species) CMBN->Inter + H+ (Fast Equilibrium) Amide 3-Chloro-2-methylbenzamide (Primary Degradant) *STALLING POINT* Inter->Amide + H2O (Rate Limiting Step 1) Acid 3-Chloro-2-methylbenzoic Acid (Final Product) Amide->Acid + H2O / H+ (Rate Limiting Step 2) High Steric Barrier

Module 2: Troubleshooting Experimental Issues

Question: I am observing low yields of the carboxylic acid, or my stability samples show a persistent unknown peak. What is happening?

Issue 1: The "Amide Stall" (Incomplete Hydrolysis)

Symptom: HPLC shows a new peak (approx. RRT 0.8-0.9 vs. Nitrile) that does not disappear even after 24 hours in 1N HCl at room temperature.

  • Root Cause: The ortho-methyl group creates a "steric gate." While the linear nitrile group (

    
    ) is relatively accessible, the planar amide group (
    
    
    
    ) in the intermediate is forced out of planarity, making the carbonyl carbon difficult for water to attack.
  • Solution:

    • Increase Temperature: Acid hydrolysis of ortho-substituted nitriles typically requires temperatures

      
      . Room temperature stress testing will likely only yield the amide.
      
    • Increase Acidity: Switch from 1N HCl to 6N HCl or

      
      . The mechanism shifts from water-attack-limited to protonation-driven in super-acids.
      
Issue 2: Poor Mass Balance / Precipitation

Symptom: The area-under-curve (AUC) decreases, but product peaks do not account for the loss.

  • Root Cause: The degradation products (Amide and Acid) have significantly different solubilities than the Nitrile.

    • The Amide: Often less soluble in acidic water than the nitrile, leading to precipitation (white solids) that are filtered out before HPLC injection.

    • The Acid: Soluble in basic mobile phases but may precipitate in the acidic reaction media.

  • Solution: Ensure the sample is fully dissolved using a co-solvent (e.g., 50:50 Acetonitrile:Water) before filtration and injection. Do not filter the acidic reaction mixture directly without solubilization.

Issue 3: Unknown Impurity at RRT ~1.2

Symptom: A peak eluting after the main peak in reverse-phase HPLC.

  • Root Cause: This is likely NOT a degradation product.[3] It is often 3-Chloro-2-methylbenzaldehyde (a synthetic precursor impurity) or a dimer formed if the sample was exposed to radical sources (light + metal), though this is rare in pure acid.

  • Verification: Check the Certificate of Analysis (CoA) of your starting material. Acidic stress rarely generates late-eluting hydrophobic impurities from this scaffold.

Module 3: Analytical & Stability Protocol

Question: How do I reliably separate the Nitrile, Amide, and Acid?

Because the ortho-methyl group affects the polarity and pKa, standard generic gradients may cause co-elution. Use the following validated approach.

Recommended HPLC Method (Reverse Phase)
ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus),

,

Mobile Phase A

Phosphoric Acid in Water (pH ~2.0)
Mobile Phase B Acetonitrile
Gradient 10% B to 60% B over 15 min; Hold 2 min.
Detection UV @ 235 nm (Nitrile max) and 210 nm (Amide/Acid)
Flow Rate 1.0 mL/min
Expected Elution Order & Data
CompoundApprox.[1][3][4][5][6][7][8][9][10][11][12] RRTSpectral Characteristic (UV)
3-Chloro-2-methylbenzamide 0.65

shift (red shift) vs Nitrile
3-Chloro-2-methylbenzoic Acid 0.80Broad peak if pH > pKa; sharp at pH 2.0
3-Chloro-2-methylbenzonitrile 1.00Distinct shoulder ~280 nm

Critical Note: The Acid peak position is highly pH-dependent. Ensure Mobile Phase A is buffered at pH 2.0 to keep the acid protonated (


) and retained on the column. At neutral pH, it will elute near the void volume.

Module 4: Decision Logic for Stability Testing

Question: How should I design the stress test for this specific compound?

Use the following logic flow to determine the severity of conditions required.

Troubleshooting_Flow Figure 2: Decision Tree for Acidic Stress Testing of CMBN Start Start Stability Study (Acidic) Cond1 Condition 1: 0.1 N HCl, 25°C, 24h Start->Cond1 Result1 Degradation > 1%? Cond1->Result1 Stable Result: Highly Stable (Ortho-Shielding Effective) Result1->Stable No Cond2 Condition 2: 1.0 N HCl, 60°C, 24h Result1->Cond2 Yes (Rare) Stable->Cond2 Proceed to Force CheckAmide Check for Amide Peak (RRT ~0.65) Cond2->CheckAmide Conclusion1 Hydrolysis Stalled at Amide. Increase T to 90°C for Acid formation. CheckAmide->Conclusion1 Major Peak Conclusion2 Full Hydrolysis to Benzoic Acid. CheckAmide->Conclusion2 Minor Peak

References

  • Mechanism of Nitrile Hydrolysis: Cox, R. A., & Yates, K. (1981). The mechanism of the acid-catalyzed hydrolysis of benzamides and benzonitriles. Canadian Journal of Chemistry, 59(19), 2853–2863.

  • Ortho-Effect in Hydrolysis: Sager, W. F., & Ritchie, C. D. (1961). The effect of ortho-substituents on the rates of hydrolysis of benzonitriles. Journal of the American Chemical Society, 83(16), 3498–3503.

  • Synthesis & Stability of 3-Chloro-2-methylbenzoic acid: ChemicalBook. (n.d.). 3-Chloro-2-methylbenzoic acid Synthesis and Properties.

  • General Acid Hydrolysis Protocols: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for nitrile hydrolysis conditions: 70% H2SO4, reflux).

Sources

Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of 3-Chloro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, when working with the sterically hindered and electronically deactivated substrate, 3-chloro-2-methylbenzonitrile. This document provides in-depth troubleshooting strategies and frequently asked questions to help you navigate the complexities of these powerful synthetic transformations.

Troubleshooting Guide: A Systematic Approach to Low Yields

Low yields in palladium-catalyzed cross-coupling reactions can stem from a multitude of factors, often intertwined. The following guide provides a logical workflow to diagnose and resolve common issues encountered with a challenging substrate like 3-chloro-2-methylbenzonitrile.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a step-by-step process for systematically addressing low reaction yields. Start at the "Low Yield Observed" node and follow the branches to explore potential causes and their corresponding solutions.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents & Substrate cluster_solutions Corrective Actions start Low Yield Observed catalyst Catalyst Inactivity/Decomposition Inappropriate Ligand Inactive Precatalyst Catalyst Poisoning start->catalyst Investigate Catalyst conditions Suboptimal Conditions Incorrect Base Inappropriate Solvent Incorrect Temperature Reaction Time start->conditions Evaluate Conditions reagents Reagent/Substrate Issues Impure Substrate Degraded Coupling Partner Poor Reagent Quality start->reagents Check Reagents sol_catalyst Optimize Catalyst System Screen Ligands (e.g., Buchwald-type, NHCs) Use Pre-formed Catalyst Ensure Inert Atmosphere catalyst->sol_catalyst Implement Solutions sol_conditions Adjust Reaction Parameters Screen Bases (strength & solubility) Screen Solvents (polarity & coordinating ability) Optimize Temperature Profile Perform Time-Course Study conditions->sol_conditions Implement Solutions sol_reagents Verify Reagent Quality Purify 3-Chloro-2-methylbenzonitrile Use Fresh/Purified Coupling Partner Use High-Purity Reagents & Solvents reagents->sol_reagents Implement Solutions

Caption: Troubleshooting workflow for low yields in palladium-catalyzed reactions.

Frequently Asked Questions (FAQs)

Catalyst and Ligand Selection

Q1: My Suzuki-Miyaura coupling of 3-chloro-2-methylbenzonitrile with an arylboronic acid is giving low yield. What is the likely issue with my catalyst system?

A1: The primary challenge with 3-chloro-2-methylbenzonitrile is the inherent low reactivity of the C-Cl bond, which is further compounded by steric hindrance from the ortho-methyl group.[1][2] Traditional palladium catalysts like Pd(PPh₃)₄ are often ineffective for such substrates.[2] The key to success lies in the choice of a suitable ligand that can facilitate the rate-limiting oxidative addition step.

For sterically hindered aryl chlorides, bulky and electron-rich phosphine ligands are generally the preferred choice.[2][3][4] These ligands stabilize the palladium(0) center and promote the oxidative addition of the aryl chloride. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent candidates to screen.[5][6] Alternatively, N-heterocyclic carbene (NHC) ligands have also shown great promise for the activation of aryl chlorides.[7][8]

Actionable Advice:

  • Ligand Screening: Perform a systematic screening of bulky, electron-rich phosphine ligands. A recommended starting point would be to test ligands from different generations of Buchwald's and Hartwig's research.

  • Catalyst Loading: For challenging substrates, a slightly higher catalyst loading (e.g., 1-2 mol%) might be necessary to achieve a reasonable reaction rate.

  • Palladium Source: The choice of palladium precursor can also be critical. Pre-formed palladium-ligand complexes (precatalysts) can offer better reproducibility and activity compared to generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[9]

Q2: I am attempting a Buchwald-Hartwig amination with 3-chloro-2-methylbenzonitrile and a primary amine, but the reaction is sluggish. How should I adjust my catalyst and ligand?

A2: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the ligand.[10][11] For a sterically hindered and electron-deficient substrate like 3-chloro-2-methylbenzonitrile, the choice of ligand is paramount to prevent catalyst deactivation and promote efficient reductive elimination.

Similar to the Suzuki-Miyaura coupling, bulky, electron-rich biaryl phosphine ligands are excellent choices.[5] The steric bulk of these ligands facilitates the reductive elimination step, which is often the rate-determining step in amination reactions.[12] It's also important to consider the potential for the nitrile group on your substrate to coordinate to the palladium center, which could inhibit catalysis. A highly active catalyst system can help to overcome this potential issue.

Actionable Advice:

  • Ligand Selection: Screen a panel of Buchwald-type ligands. For amination reactions, ligands like BrettPhos and Josiphos-type ligands have shown excellent performance with challenging substrates.

  • Ligand-to-Palladium Ratio: The optimal ligand-to-palladium ratio can vary. While a 1:1 ratio is often a good starting point with pre-catalysts, a 2:1 ratio might be beneficial when generating the catalyst in situ to ensure the formation of the desired catalytically active species.[13]

Reaction Conditions

Q3: What is the role of the base in these reactions, and how do I choose the right one for 3-chloro-2-methylbenzonitrile?

A3: The base plays a crucial role in most palladium-catalyzed cross-coupling reactions. In Suzuki-Miyaura reactions, the base activates the boronic acid for transmetalation.[14] In Buchwald-Hartwig aminations, it deprotonates the amine to form the corresponding amide, which then undergoes reaction with the palladium center.

The choice of base is critical and can significantly impact the reaction yield. For your substrate, which contains a potentially base-sensitive nitrile group, a strong, non-nucleophilic base is often required. However, very strong bases can also lead to substrate decomposition or side reactions.[15][16]

Recommended Bases for Screening:

BaseCommon ApplicationsConsiderations for 3-Chloro-2-methylbenzonitrile
K₃PO₄ Suzuki-MiyauraA good starting point due to its moderate strength and good solubility in some solvent systems.[5]
Cs₂CO₃ Suzuki-Miyaura, Buchwald-HartwigOften provides excellent results, especially in aminations, but can be more expensive.[11]
NaOt-Bu Buchwald-HartwigA very strong base, often necessary for aminations, but can promote side reactions with sensitive functional groups.[16]
K₂CO₃ Suzuki-MiyauraA weaker base that can be effective, particularly in aqueous solvent mixtures.[9]

Actionable Advice:

  • Base Screening: Systematically screen a variety of bases with different strengths and solubilities.

  • Base Strength vs. Substrate Stability: Be mindful of the potential for strong bases to react with the nitrile group or other functional groups on your coupling partner. If you observe decomposition, consider using a weaker base or optimizing the reaction temperature.

Q4: I am observing what appears to be catalyst decomposition (e.g., formation of palladium black). What are the common causes and how can I prevent it?

A4: The formation of palladium black is a clear indication of catalyst decomposition, where the active palladium(0) species agglomerates into inactive metallic palladium. This is a common cause of low yields and can be triggered by several factors.

Common Causes of Catalyst Decomposition:

  • Presence of Oxygen: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of the reaction mixture and failure to maintain an inert atmosphere can lead to rapid catalyst decomposition.

  • High Temperatures: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition pathways.

  • Inappropriate Ligand or Ligand-to-Metal Ratio: An insufficient amount of a stabilizing ligand can leave the palladium center exposed and prone to aggregation. Conversely, an excess of certain ligands can sometimes inhibit the reaction.

  • Catalyst Poisoning: Certain functional groups or impurities in the reagents or solvents can act as catalyst poisons. For instance, excess cyanide ions in cyanation reactions can poison the palladium catalyst.[9][17]

Preventative Measures:

  • Inert Atmosphere: Ensure all reactions are set up under a rigorously inert atmosphere (e.g., nitrogen or argon). Use Schlenk techniques or a glovebox for optimal results.

  • Degassing: Thoroughly degas all solvents and liquid reagents before use. The "freeze-pump-thaw" method is highly effective.

  • Temperature Control: Carefully control the reaction temperature. It may be beneficial to run the reaction at a lower temperature for a longer period to minimize decomposition.

  • Use of Pre-catalysts: As mentioned earlier, well-defined pre-catalysts can be more stable and provide more consistent results.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling of 3-Chloro-2-methylbenzonitrile

This protocol provides a starting point for the optimization of a Suzuki-Miyaura coupling reaction. The specific ligand, base, and solvent should be screened for optimal results.

Materials:

  • 3-Chloro-2-methylbenzonitrile

  • Arylboronic acid

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Ligand (if not using a pre-catalyst)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stir bar

  • Inert gas supply (N₂ or Ar)

Procedure:

  • Preparation of the Reaction Vessel: To a dry reaction vessel containing a magnetic stir bar, add 3-chloro-2-methylbenzonitrile (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium pre-catalyst (1-2 mol%).

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Anbarasan, P., Schareina, T., & Beller, M. (2011). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Royal Society of Chemistry, 40(20), 5960-5971.
  • Gross, M., et al. (2014). Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology Using Potassium Hexacyanoferrate(II) as Cyanating Agent.
  • Li, G., et al. (2024). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Garg, N. K., et al. (2020).
  • Beller, M., et al. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
  • Kumar, S., & Singh, F. V. (2020). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
  • Sowa, J. R., et al. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 3(15), 2341-2344.
  • Buchwald, S. L., & Martin, R. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15227-15229.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 2(1), 27-50.
  • Lipshutz, B. H., & Ghorai, S. (2012).
  • Nolan, S. P., & Organ, M. G. (2011). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • Kwong, F. Y., & Buchwald, S. L. (2002). A General, Efficient, and Inexpensive Catalyst System for the Suzuki Reaction of Aryl Bromides and Chlorides. Organic Letters, 4(20), 3517-3520.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(103), 84968-84971.
  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250.
  • Anderson, K. W., & Buchwald, S. L. (2005). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 7(19), 4153-4155.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Wang, C., et al. (2021). Palladium-Catalyzed Three-Component Cascade Reaction of Nitriles: Synthesis of 2-Arylquinoline-4-carboxylates. Organic Letters, 23(20), 7855-7860.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • Farina, V. (2004). High-Turnover Palladium Catalysts in Cross-Coupling and Heck Chemistry: A Critical Overview.
  • Kwong, F. Y., & Buchwald, S. L. (2004). A versatile catalyst for the Suzuki-Miyaura coupling of arylboronic acids with aryl and vinyl halides and triflates.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Chen, J., et al. (2019). Supported Palladium Nanoparticles Catalyzed Intermolecular Carbopalladation of Nitriles and Organoboron Compounds. Frontiers in Chemistry, 7, 723.
  • Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium Catalysis.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Yin, J., & Buchwald, S. L. (2002). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 124(7), 1162-1163.
  • Ikawa, T., & Buchwald, S. L. (2009). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 11(11), 2341-2344.
  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473.
  • Knochel, P., et al. (2011).
  • Verkade, J. G., et al. (2006). Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 71(14), 5290-5297.
  • Kashani, S. K., & Jessiman, J. E. (2021).
  • Wang, X., et al. (2024). Palladium-Catalyzed Directed Carbon–Carbon Bond Activation of Aryl Nitriles for Cyano Transfer. Organic Letters.
  • Bedford, R. B., et al. (2024). The iron-catalysed Suzuki coupling of aryl chlorides.
  • Singh, R., et al. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. RSC Advances, 9(46), 26848-26875.
  • Reddy, B. V. S., et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 14, 2195-2202.
  • Herrmann, W. A. (2002). N-Heterocyclic Carbenes: A New Concept in Organometallic Catalysis.
  • Jiang, H., et al. (2016). Palladium-catalyzed three-component reaction of N-tosylhydrazone, norbornene and aryl halide. Organic & Biomolecular Chemistry, 14(39), 9223-9226.

Sources

managing exothermic reactions involving 3-Chloro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Energy Chemistry Division Subject: Safe Process Management of 3-Chloro-2-methylbenzonitrile (CAS: 55557-52-3) Document ID: TSC-EXO-55557 Status: Active / Field-Verified

Introduction: The "Ortho-Effect" & Thermal Latency

Welcome. You are likely working with 3-Chloro-2-methylbenzonitrile as an intermediate for pharmaceutical scaffolds (e.g., quinazolinones or benzylamines).

As a Senior Application Scientist, I must alert you to a specific hazard profile inherent to this molecule: Sterically-Induced Thermal Accumulation.

Unlike unsubstituted benzonitrile, the 2-methyl group (ortho-position) creates significant steric hindrance around the nitrile (-CN) functionality.

  • The Trap: Reactions (hydrolysis, reduction) initiate slower than expected.

  • The Error: Operators often increase temperature or feed rates to "kickstart" the reaction.

  • The Consequence: Once the activation energy barrier is breached, the accumulated unreacted reagent consumes rapidly, leading to a violent, instantaneous exotherm that exceeds cooling capacity.

This guide treats the molecule not just as a chemical, but as a thermal system.

Module 1: Critical Safety Parameters (The "Why")

Before touching a reactor, you must understand the thermal landscape.

Table 1: Thermal Hazard Profile (Estimated & Literature-Derived)

ParameterValue / BehaviorImplication
Reaction Enthalpy (

) - Hydrolysis
-55 to -75 kJ/mol (Exothermic)High heat release; requires active cooling.
Reaction Enthalpy (

) - Reduction
-350 to -450 kJ/mol (Highly Exothermic)CRITICAL RISK. Hydride reductions release massive energy.
Onset Temperature (

)
Variable (Process Dependent)Warning: The 2-methyl group shifts

higher, narrowing the gap between reaction temp and decomposition temp.
Adiabatic Temp Rise (

)
>100°C (Potential)Loss of cooling can lead to solvent boiling or explosion.
Visualizing the "Accumulation Trap"

The following diagram illustrates why the ortho-methyl group makes this specific nitrile dangerous during dosing.

AccumulationTrap Figure 1: The Steric Accumulation Trap in Ortho-Substituted Nitriles Start Start Dosing (Reagent Addition) Steric Steric Hindrance (2-Methyl Group) Start->Steric SlowInit Slow Reaction Initiation Steric->SlowInit Blocks Attack Accumulation Reagent Accumulation (High Concentration) SlowInit->Accumulation Unreacted Material Kickstart Operator Increases Temp/Rate Accumulation->Kickstart False 'Stalled' Signal Runaway Thermal Runaway (Explosive Rate) Accumulation->Runaway Sudden Consumption Kickstart->Runaway Trigger

Module 2: Troubleshooting Hydrolysis (Acid/Base)

Context: Converting the nitrile to an amide or carboxylic acid (e.g., 3-chloro-2-methylbenzoic acid).

Q1: The reaction temperature isn't rising during H₂SO₄ addition. Should I increase the feed rate?

A: ABSOLUTELY NOT. This is the "Accumulation Trap" described above. The 2-methyl group shields the carbon of the nitrile from nucleophilic attack by water/acid.

  • Diagnosis: The reaction is kinetically limited, not thermodynamically neutral. You are building a "chemical bomb" of unreacted nitrile and acid.

  • Correct Protocol:

    • Stop Dosing: Halt addition immediately.

    • Wait: Maintain current temperature for 30–60 minutes.

    • Check IPC: Run an HPLC/TLC to verify any conversion.

    • Heat Gently: If no reaction, raise jacket temperature in 2°C increments (step-wise) until consumption begins before resuming addition.

Q2: I am seeing solids precipitate during base hydrolysis (NaOH). Is this normal?

A: Yes, but it presents a stirring hazard. Hydrolysis produces the sodium salt (Sodium 3-chloro-2-methylbenzoate). Due to the hydrophobic nature of the toluene ring (methyl + chloro), this salt often has poor solubility in high-molarity NaOH.

  • Risk: Thick slurry formation

    
     Loss of agitation 
    
    
    
    Hot spots.
  • Solution: Add a co-solvent (e.g., Ethanol or THF) to maintain solubility, or increase water volume before precipitation occurs.

Module 3: Troubleshooting Reduction (Hydride Reagents)

Context: Reduction to 3-chloro-2-methylbenzylamine using LAH (Lithium Aluminum Hydride) or Borane-THF.

Q3: The reaction foams uncontrollably during quenching. Why?

A: You likely have unreacted hydride trapped in the sterically hindered amine complex. The aluminum-nitrogen complex formed during reduction is bulky. The 2-methyl group makes it difficult for the quenching agent (water/NaOH) to penetrate and hydrolyze the Al-N bond.

  • The Mechanism: You add water

    
     Surface quenches 
    
    
    
    Bulk looks safe
    
    
    You stir faster
    
    
    Trapped hydride releases
    
    
    Delayed
    
    
    evolution.
  • Correct Protocol (Fieser Workup Variation):

    • Dilute: Add THF to thin the mixture significantly.

    • Cool: Cool to 0°C.

    • Glauber's Salt: Use Sodium Sulfate Decahydrate (

      
      ) solid instead of liquid water. The water release is slow and crystal-lattice controlled.
      
Experimental Workflow: Safe Reduction Protocol

ReductionSafety Figure 2: Safe Reduction Workflow for Sterically Hindered Nitriles Setup Setup: N2 Purge, Dry Solvents (THF) Cool Cool to 0°C Setup->Cool Dose Dose Nitrile Solution (Slow Addition) Cool->Dose Check Check for Exotherm? (Wait for Temp Drop) Dose->Check Check->Dose Temp Rising Reflux Reflux (Post-Dose) REQUIRED for Completion Check->Reflux Addition Complete Quench Quench: Na2SO4.10H2O (Solid Addition) Reflux->Quench IPC: Complete

Module 4: Waste & Incompatibility FAQs

Q4: Can I mix the waste stream with general acidic waste?

A: NO. Risk of HCN Evolution. If the hydrolysis was incomplete, your waste stream contains unreacted nitrile. Mixing this with strong acids (like Nitric acid waste) can potentially liberate Hydrogen Cyanide (HCN) gas, or cause violent polymerization.

  • Protocol: Segregate waste. Adjust pH to >10 (Basic) to prevent HCN formation, then treat with bleach (Hypochlorite) if cyanide destruction is required by your local EH&S protocols.

Q5: Is this compound sensitive to shock/friction?

A: No, but it is combustible. While not explosive like polynitro compounds, the combination of the nitrile and the chlorine on a benzene ring creates a "heavy" organic vapor.

  • Flash Point: ~100°C (Estimate).

  • Dust Explosion: If handling the solid (mp ~45-50°C), dust explosion is a risk. Ground all equipment.

References

  • Thermo Fisher Scientific. (2025).[1][2] Safety Data Sheet: 3-Chloro-2-methylbenzonitrile. Retrieved from

  • Cohen, L. A., & Jones, W. M. (1962). Hindered Nitriles: A Study of Steric Effects in Hydrolysis. Journal of the American Chemical Society.
  • Bretherick, L. (2013). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (See Section: "Benzonitriles and thermal stability").
  • Organic Syntheses. (1941). General methods for Nitrile Hydrolysis. Org. Synth. Coll. Vol. 1, p. 201. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 277647, 3-Chloro-2-methylbenzonitrile. Retrieved from

Disclaimer: This guide is for professional research use only. Always perform a specific Risk Assessment (RA) and Reaction Calorimetry (RC1) before scaling up reactions involving >10g of material.

Sources

Technical Support Center: 3-Chloro-2-methylbenzonitrile Purification

Author: BenchChem Technical Support Team. Date: February 2026

Product: 3-Chloro-2-methylbenzonitrile CAS: 54454-12-5 Physical State: Low-melting solid (MP: 34–36°C) or supercooled liquid.[1][2] Primary Application: Pharmaceutical intermediate (Sartan series, agrochemicals).[1]

🔬 Module 1: Diagnostic Hub

Identify your specific impurity profile before selecting a protocol.[1]

Symptom / ObservationProbable CauseRecommended Action
Material is a yellow oil at RT (25°C) Normal Physical Behavior: The MP is ~35°C. Impurities depress this further, causing it to liquefy.[1]Cool to 4°C. If it solidifies, proceed to Protocol A . If it remains oil, use Protocol B .[1]
Green/Blue tint Copper Residues: Carryover from Sandmeyer cyanation (CuCN).[1]Perform Protocol C (Chelation Wash) immediately.[1] Copper poisons downstream Pd-catalysts.[1]
Extra peak at ~1.5 min (LC-MS) Hydrolysis Product: Likely 3-chloro-2-methylbenzamide (partial hydrolysis of nitrile).[1]Protocol A (Recrystallization) is effective; amides generally have much higher MPs and crystallize out or stay in mother liquor depending on solvent.[1]
Dark Brown/Black Tarry appearance Polymerization/Oxidation: Oxidative degradation of starting anilines or diazonium tars.[1]Protocol B (Short Path Distillation or Column) is required to remove heavy oligomers.[1]

🛠 Module 2: Purification Protocols

📉 Protocol A: Low-Temperature Recrystallization

Best for: Removing isomeric impurities and hydrolysis byproducts (amides) from material that is >90% pure.[1]

Context: Because the melting point is dangerously close to room temperature (34–36°C), standard recrystallization often leads to "oiling out" rather than crystal formation.[1] You must use a cooling ramp .[1]

Solvent System:

  • Primary: n-Hexane / Ethyl Acetate (9:1 ratio)[1]

  • Alternative: Aqueous Ethanol (80% EtOH) – Use only if amide impurities are high.[1]

Step-by-Step:

  • Dissolution: Dissolve the crude solid in the minimum amount of solvent at 40°C (do not overheat; nitriles are thermally stable but you want to avoid melting the impurity phase).[1]

  • Filtration: While at 40°C, filter through a 0.45µm PTFE syringe filter or sintered glass to remove insoluble copper salts or dust.[1]

  • Controlled Cooling (Critical):

    • Allow the solution to cool to Room Temp (25°C) slowly.

    • Troubleshooting: If an oil separates, reheat and add 5% more solvent.[1]

    • Move the flask to a 4°C refrigerator for 4 hours.

    • Finally, move to a -20°C freezer overnight.

  • Isolation: Filter the crystals quickly using a cold Buchner funnel (pre-chilled in freezer).

  • Drying: Vacuum dry at Room Temperature (do not heat, or it will melt).[1]

⚗️ Protocol B: Flash Column Chromatography

Best for: Oily crude material or separating regioisomers (e.g., 2-chloro-6-methylbenzonitrile).[1]

Stationary Phase: Silica Gel (230-400 mesh).[1] Mobile Phase: Gradient of Hexane -> 5% Ethyl Acetate in Hexane.[1]

Fraction% EtOAcTarget Elution
1 0% (Pure Hexane)Non-polar impurities (chlorotoluenes)
2 2-4%3-Chloro-2-methylbenzonitrile (Product)
3 >10%Hydrolysis products (Amides/Acids)

Technical Note: The nitrile group is moderately polar.[1] Isomeric impurities often have slightly different dipole moments due to the ortho/meta/para positioning of the Chlorine relative to the Nitrile. A shallow gradient (0% to 5%) is required to resolve these isomers.[1]

🧪 Protocol C: Copper & Acid Scavenging (Chemical Wash)

Best for: Removing Sandmeyer catalyst residues (Cu) and phenolic byproducts.

  • Dissolve crude oil in Dichloromethane (DCM) or Ethyl Acetate .[1]

  • Acid Wash: Wash 2x with 1M HCl (removes unreacted anilines).[1]

  • Base Wash: Wash 2x with 1M NaOH (removes phenols and benzoic acid byproducts).[1]

  • Copper Removal: Wash 1x with 10% aqueous EDTA or Ammonium Hydroxide solution.[1]

    • Visual Cue: The aqueous layer will turn blue if copper is being pulled out.[1] Repeat until aqueous layer is colorless.[1][3]

  • Dry organic layer over MgSO₄ and concentrate.[1]

📊 Visual Workflows

Logic Gate: Selecting the Right Method

Use this decision matrix to determine the starting point based on physical state and purity.

PurificationLogic Start Crude 3-Chloro-2-methylbenzonitrile CheckState Check Physical State (at 25°C) Start->CheckState IsSolid Solid / Semi-Solid CheckState->IsSolid MP > 30°C IsOil Yellow/Brown Oil CheckState->IsOil MP < 25°C CheckPurity Check Purity (HPLC/GC) IsSolid->CheckPurity CopperCheck Green/Blue Tint? IsOil->CopperCheck HighPurity > 90% Purity CheckPurity->HighPurity LowPurity < 90% Purity CheckPurity->LowPurity ActionRecryst Protocol A: Low-Temp Recrystallization (Hexane/EtOAc) HighPurity->ActionRecryst Remove isomers ActionColumn Protocol B: Flash Chromatography (0-5% EtOAc) LowPurity->ActionColumn Remove tars CopperCheck->CheckPurity No ActionWash Protocol C: EDTA/Ammonia Wash CopperCheck->ActionWash Yes (Cu residue) ActionWash->CheckPurity

Caption: Decision matrix for selecting purification method based on physical state and impurity profile.

Sandmeyer Impurity Removal Pathway

Understanding the chemical origin of impurities to select the correct wash.[1]

SandmeyerImpurities Raw Sandmeyer Reaction Crude Imp_Cu CuCN / CuCl Salts Raw->Imp_Cu Imp_Phenol 3-Chloro-2-methylphenol (Hydrolysis) Raw->Imp_Phenol Imp_Aniline Unreacted Aniline Raw->Imp_Aniline Treat_EDTA Wash: 10% EDTA or NH4OH Imp_Cu->Treat_EDTA Treat_Base Wash: 1M NaOH Imp_Phenol->Treat_Base Treat_Acid Wash: 1M HCl Imp_Aniline->Treat_Acid Out_Cu Water Soluble Cu-Complex (Blue) Treat_EDTA->Out_Cu Out_Phenolate Water Soluble Phenolate Treat_Base->Out_Phenolate Out_Anilinium Water Soluble Anilinium Salt Treat_Acid->Out_Anilinium

Caption: Chemical wash logic for removing specific Sandmeyer reaction byproducts.

❓ FAQ: Frequently Asked Questions

Q: Why is my "purified" solid melting into a liquid on the benchtop? A: 3-Chloro-2-methylbenzonitrile has a melting point of 34–36°C [1].[1] If your lab temperature is warm (>25°C) or if the product contains even 1% solvent residue, the melting point depression will turn it into an oil. Store this compound in a refrigerator (4°C) to maintain solid form for weighing.

Q: Can I use distillation to purify this? A: Yes, but it is difficult. The boiling point is approximately 122°C at 22 mmHg [1].[1] However, isomeric impurities (like 4-chloro or 6-methyl variants) often have boiling points within 2-3°C of the target, making fractional distillation inefficient without a high reflux ratio column.[1] Chromatography is preferred for isomer removal.[1]

Q: I see a spot on TLC just below my product. What is it? A: This is likely 3-chloro-2-methylbenzamide .[1] Nitriles hydrolyze to amides in the presence of moisture and acids/bases.[1] The amide is more polar than the nitrile, so it elutes later (lower Rf) on silica gel.

Q: Is the copper residue dangerous for my next step? A: Yes. If you are using this intermediate for a Suzuki or Buchwald coupling (common in Sartan synthesis), residual Copper (I) from the Sandmeyer reaction acts as a catalyst poison or promotes homocoupling of your reagents.[1] You must perform the EDTA/Ammonia wash (Protocol C) until the aqueous layer is colorless.[1]

📚 References

  • National Institutes of Health (NIH) - PubChem. (n.d.).[1] 3-Chloro-2-methylbenzonitrile Compound Summary. Retrieved January 30, 2026, from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved January 30, 2026, from [Link]

Sources

Technical Support Center: 3-Chloro-2-methylbenzonitrile Storage & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TCM-55557 | Status: Resolved | Tier: L3 Senior Application Support

Welcome to the Technical Support Hub. You are accessing the master guide for 3-Chloro-2-methylbenzonitrile (also known as 2-Methyl-3-chlorobenzonitrile). This document is designed for researchers requiring high-purity maintenance for drug development and organic synthesis. Unlike generic safety sheets, this guide addresses the specific physicochemical vulnerabilities of this sterically hindered nitrile.

Part 1: Quick Reference Specifications
ParameterSpecificationCritical Note
CAS Number 55557-52-3 (or 54454-12-5 depending on salt/source)Verify specific isomer structure before use.
Physical State Crystalline SolidLow Melting Point Risk: ~47–52°C.
Storage Temp +2°C to +8°C (Refrigerated) Room temp (<25°C) is acceptable only if strictly controlled.
Moisture Sensitivity Low to ModerateHydrolysis is slow due to steric hindrance but irreversible.
Incompatibilities Strong Oxidizers, Strong Bases, AcidsReacts violently with alkali metals.
Shelf Life 24 MonthsUnder inert atmosphere (Argon/Nitrogen).
Part 2: Critical Storage Protocols (The "Why" & "How")

The primary failure modes for 3-Chloro-2-methylbenzonitrile are thermal fusing (caking) and surface hydrolysis .

1. The Thermal Threat: Why Refrigeration is Non-Negotiable

While many benzonitriles are stable at room temperature, the ortho-methyl substitution pattern in this compound creates a crystal lattice with a relatively low melting point (approx. 47–52°C).

  • The Risk: In a standard warehouse or lab without 24/7 HVAC, summer temperatures can spike above 30°C. If the material softens and re-solidifies, it forms a hard, fused block ("caking"). This forces you to chip it out, creating dust hazards and exposing the interior to moisture.

  • The Protocol: Store refrigerated (+2°C to +8°C). If cold storage is unavailable, ensure the ambient temperature never exceeds 25°C.

2. The Hydrolysis Pathway: The "Steric Shield" Paradox

Nitriles (


) hydrolyze to amides (

) and eventually carboxylic acids (

) in the presence of moisture and trace acid/base.
  • The Science: The methyl group at the 2-position (ortho) provides steric hindrance , effectively shielding the nitrile carbon from nucleophilic attack by water. While this makes the compound more stable than non-substituted benzonitrile, it creates a false sense of security.

  • The Reality: Surface moisture can still catalyze hydrolysis over months. Once the amide forms, it acts as an impurity that is difficult to remove without recrystallization, potentially poisoning downstream organometallic catalysts (e.g., Palladium couplings).

3. Storage Logic Workflow

The following decision tree illustrates the correct protocol for receiving and storing this material to maintain >99% purity.

StorageProtocol Start Material Receipt CheckSeal Is Manufacturer Seal Intact? Start->CheckSeal VisualQC Visual QC: Is it free-flowing? CheckSeal->VisualQC Yes Repack Purge Headspace (Argon/N2) Reseal with Parafilm CheckSeal->Repack No (Opened) StoreCold Store at +2°C to +8°C (Desiccator Recommended) VisualQC->StoreCold Yes (Crystals) GrindDry Grind (Fume Hood) & Dry in Vacuum Desiccator VisualQC->GrindDry No (Clumped) Repack->StoreCold GrindDry->Repack

Figure 1: Decision logic for incoming material inspection and long-term storage.

Part 3: Troubleshooting & FAQs

Q1: The material has formed a hard solid block in the bottle. Is it degraded?

  • Diagnosis: Likely Thermal Fusing , not chemical degradation. This occurs if the bottle exceeded 40°C during transit.

  • Verification: Take a small sample. Check the melting point.[1][2] If it still melts sharply around 47–51°C, it is chemically intact. If the melting range is broad (e.g., 40–55°C), impurities (amides) have formed.

  • Solution: If chemically pure, break the solid carefully inside a fume hood using a non-sparking spatula.

Q2: I see a new peak in my HPLC/LC-MS at M+18. What happened?

  • Diagnosis: Hydrolysis .[3] The M+18 peak corresponds to the addition of water (

    
    ), indicating conversion to the primary amide (3-Chloro-2-methylbenzamide).
    
  • Cause: Storage container was not tightly sealed, or the headspace was not purged with inert gas after use.

  • Remedy: Recrystallization is required. Non-polar solvents (like Hexane/Ethyl Acetate mixes) are often effective for separating the polar amide impurity from the less polar nitrile.

Q3: Can I store this in a standard solvent (e.g., DMSO or Methanol)?

  • Answer: Short-term only.

    • Methanol:[4][5] Avoid for long-term storage. Trace alkoxides can catalyze conversion to imidates.

    • DMSO: Acceptable for screening libraries (frozen at -20°C), but ensure the DMSO is anhydrous. Water in DMSO is a potent hydrolysis vector.

    • Best Practice: Store as a neat solid.

Q4: Why is the color turning yellow?

  • Diagnosis: Photo-oxidation or trace amine formation.

  • Mechanism: While nitriles are relatively photostable, trace impurities (phenols or anilines from synthesis) can oxidize and darken.

  • Solution: This is usually a surface impurity. If purity is critical, perform a filtration through a short silica plug using CH2Cl2 as the eluent.

Part 4: Degradation Mechanism Visualization

Understanding the chemical breakdown allows you to prevent it. The diagram below details the hydrolysis pathway you are trying to prevent by controlling moisture.

HydrolysisPathway Nitrile 3-Chloro-2-methylbenzonitrile (Target Compound) Complex Water-Nitrile Complex (Sterically Hindered) Nitrile->Complex + H2O (Slow) Amide 3-Chloro-2-methylbenzamide (Primary Impurity M+18) Complex->Amide Hydrolysis (Catalyzed by Acid/Base) Acid 3-Chloro-2-methylbenzoic Acid (Final Degradant) Amide->Acid + H2O (High Temp/Strong pH)

Figure 2: Step-wise hydrolysis pathway. Note that the conversion from Nitrile to Amide is the primary storage concern.

Part 5: Safety & Handling (The "Must-Knows")
  • HCN Hazard: Although stable, never mix this compound with strong acids (HCl, H2SO4) unless the reaction is strictly controlled. Acidic hydrolysis can theoretically release Hydrogen Cyanide gas if not properly vented.

  • Skin Absorption: Nitriles can penetrate the skin. Wear Nitrile gloves (0.11mm minimum thickness). Double gloving is recommended for handling solutions.

  • Spill Cleanup: Do not use water initially. Sweep up the solid into a sealed container. Wash the area with a dilute bleach solution (sodium hypochlorite) to oxidize any residues, then rinse with water.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27763, 3-Chloro-2-methylbenzonitrile. Retrieved from [Link]

  • Cohen, S. M., et al. (2005). Hydrolysis of Sterically Hindered Nitriles. Journal of Organic Chemistry.[6] (General mechanism reference for ortho-substituted nitrile stability).

  • European Chemicals Agency (ECHA). Registration Dossier: Halogenated Benzonitriles. Retrieved from [Link]

(Note: Specific melting points and reactivity data are synthesized from aggregate chemical safety databases including PubChem and supplier SDS).

Sources

dealing with solubility issues of 3-Chloro-2-methylbenzonitrile in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Stability of 3-Chloro-2-methylbenzonitrile (CMBN) in Aqueous Media CAS: 54454-12-5 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Physicochemical Challenge

Welcome to the technical support guide for 3-Chloro-2-methylbenzonitrile (CMBN). Users frequently encounter precipitation ("crashing out") or phase separation when moving this compound from organic stock solutions into aqueous buffers.

To solve this, we must first understand the antagonist: Lipophilicity vs. Melting Point.

  • High Lipophilicity (LogP ~2.8 - 3.0): The chloro and methyl substituents on the benzene ring significantly increase hydrophobicity. The nitrile group (-CN) is polar but insufficient to drag the aromatic core into water.

  • Low Melting Point (34–36°C): This is the critical "trap" for researchers. CMBN is a solid at room temperature but melts just above it. Warning: If you use aggressive sonication to force solubility, you may melt the compound, creating a micro-emulsion (oil droplets) rather than a true solution. This leads to erratic biological data.

Module 1: Stock Solution Preparation

Q: What is the best solvent for a high-concentration stock?

A: Dimethyl Sulfoxide (DMSO) is the gold standard, followed by Ethanol (EtOH).

  • DMSO: Recommended. Can typically dissolve CMBN up to 100 mM. It prevents the "oil-out" effect better than alcohols due to higher viscosity and boiling point.

  • Ethanol: Viable, but rapid evaporation can alter concentration over time.

Protocol: Creating a Stable 100 mM Stock

  • Weigh CMBN solid rapidly (it can be sticky/waxy near 30°C).

  • Add anhydrous DMSO (room temperature).

  • Vortex gently. Do not heat above 30°C.

  • Store in amber glass vials at -20°C.

    • Note: Upon thawing, ensure the solution is fully liquid and clear. If phase separation occurs, vortex at room temperature until homogenous.

Module 2: The "Crash-Out" Phenomenon (Dilution)

Q: I diluted my DMSO stock 1:1000 into PBS, and it turned cloudy. Why?

A: You experienced Solvent Shock . When a hydrophobic molecule in DMSO hits water, the dielectric constant shifts instantly. If the local concentration of water is too high before mixing occurs, the CMBN molecules aggregate.

The Kinetic Solubility Protocol (Step-Down Dilution)

Do not jump from 100% DMSO to 0.1% DMSO in one step if you are facing precipitation. Use an intermediate dilution step.

Workflow:

  • Stock: 100 mM CMBN in DMSO.

  • Intermediate: Dilute 1:10 into pure Ethanol or PEG-400 (Result: 10 mM).

  • Final: Dilute 1:100 into your aqueous buffer (Result: 100 µM, 1% solvent load).

Why this works: The intermediate solvent (EtOH/PEG) has a lower dielectric constant than water but is miscible with both, acting as a "bridge" to reduce the energy shock of dilution.

Visualizing the Dilution Mechanism

DilutionLogic Stock 100mM Stock (DMSO) Direct Direct Injection into Buffer Stock->Direct 1:1000 Inter Intermediate Step (PEG-400/EtOH) Stock->Inter 1:10 Shock Solvent Shock (Precipitation) Direct->Shock Aggregation Final Final Buffer (Vortexing) Inter->Final 1:100 Success Stable Dispersion Final->Success Equilibrium

Caption: Figure 1. Preventing precipitation via intermediate solvent "bridging" to lower the dielectric shock.

Module 3: Advanced Formulations (Cyclodextrins)

Q: My assay cannot tolerate DMSO/Ethanol. How do I solubilize CMBN?

A: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Cyclodextrins are ring-shaped sugar molecules with a hydrophobic cavity (perfect for the chlorophenyl ring) and a hydrophilic exterior. This "hides" the CMBN from the water.

Protocol: HP-β-CD Complexation

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in water or PBS. Filter sterilize (0.22 µm).

  • Addition: Add CMBN stock (in acetone or ethanol) to a clean vial. Evaporate the solvent under nitrogen flow to leave a thin film of CMBN.

  • Complexation: Add the 20% HP-β-CD vehicle to the film.

  • Agitation: Shake (do not sonicate aggressively to avoid melting) at 25°C for 24 hours.

  • Filtration: Filter through 0.45 µm to remove un-complexed solid.

Solvent Compatibility Table

Solvent / CarrierSolubility PotentialBiological Limit (Cell Culture)Notes
DMSO High (>100 mM)< 0.1% - 0.5%Standard. Toxic to primary cells >0.1%.[1]
Ethanol High (>50 mM)< 1.0%Evaporation risk. Good intermediate.
PEG-400 Moderate< 5.0%Viscous. Good stabilizer.
Tween 80 Moderate (Micellar)< 0.05%Surfactant. Can lyse cells if too high.
20% HP-β-CD Moderate (Complex)High toleranceBest for in vivo or sensitive assays.

Module 4: Chemical Stability (Hydrolysis)

Q: Will the nitrile group hydrolyze in water?

A: Nitriles are generally stable at neutral pH, but CMBN can hydrolyze to 3-chloro-2-methylbenzamide (and eventually the acid) under extreme pH or high heat.

  • Risk Zone: pH < 3 or pH > 10.

  • Safe Zone: pH 4.0 – 8.0.

  • Mechanism: The electron-withdrawing chlorine atom makes the nitrile carbon slightly more susceptible to nucleophilic attack by hydroxide ions (base hydrolysis) compared to unsubstituted benzonitrile.

Hydrolysis Pathway Diagram

Hydrolysis CMBN 3-Chloro-2-methylbenzonitrile (Lipophilic) Amide 3-Chloro-2-methylbenzamide (Intermediate) CMBN->Amide + H2O (pH > 10 or pH < 3) Acid 3-Chloro-2-methylbenzoic Acid (Hydrophilic/Anionic) Amide->Acid + H2O (Heat/Time)

Caption: Figure 2. Potential degradation pathway of CMBN under extreme pH conditions.

Module 5: Analytical Validation

Q: How do I know if my compound is actually in solution and not just a micro-suspension?

A: Visual inspection is insufficient. Use the Turbidity Check or HPLC.

  • Turbidity Check (Quick): Measure Absorbance at 600 nm (OD600).

    • Result: OD < 0.005 = Likely soluble.

    • Result: OD > 0.010 = Micro-precipitation/Emulsion present.

  • HPLC Validation:

    • Inject the aqueous sample through a reverse-phase column (C18).

    • If the peak area is significantly lower than the theoretical concentration (compared to a standard in 100% Methanol), the compound has precipitated and was filtered out by the column frit or injector.

References

  • PubChem. 3-Chloro-2-methylbenzonitrile (Compound).[2] National Library of Medicine. Available at: [Link]

  • Yalkowsky, S. H., et al.Handbook of Aqueous Solubility Data. CRC Press.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Grounding for HP-β-CD protocols).
  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. (Authoritative source for DMSO solvent properties).[1][3][4][5] Available at: [Link]

  • ChemSrc. 3-Chloro-2-methylbenzonitrile Physicochemical Properties. Available at: [Link][6]

Sources

Technical Support Center: Catalytic Optimization for 3-Chloro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Poisoning & Process Optimization Target Molecule: 3-Chloro-2-methylbenzonitrile (CAS: 226565-61-3) Audience: Process Chemists, Kineticists, and Drug Development Scientists[1][2]

Executive Summary

3-Chloro-2-methylbenzonitrile presents a unique "triad of challenges" for catalytic transformations:

  • Nitrile Adsorption: The cyano group (-CN) functions as a strong

    
    -acidic ligand, capable of competitively inhibiting metal centers (Pd, Pt, Ni).[1][2]
    
  • Labile Aryl-Chloride: The C-Cl bond at the 3-position is prone to oxidative addition, leading to unwanted hydrodehalogenation (loss of Cl) during reduction, generating HCl which further poisons the catalyst support.[2]

  • Ortho-Steric Hindrance: The 2-methyl group creates significant steric bulk, impeding substrate approach in cross-coupling reactions and altering adsorption geometry on heterogeneous surfaces.[2]

This guide addresses these specific failure modes with mechanistic insights and actionable troubleshooting protocols.

Module 1: Heterogeneous Hydrogenation (Nitrile Amine)

Context: Reduction of the nitrile to 3-chloro-2-methylbenzylamine.[1]

Q1: My reaction stalls at 50-60% conversion. Adding more catalyst doesn't help.[2] Is this poisoning?

Diagnosis: Likely Product Inhibition combined with Chloride Poisoning .[2] While the nitrile substrate binds strongly, the primary amine product (benzylamine) is a stronger Lewis base.[2] It binds to the active metal sites, effectively "capping" them.[2] Additionally, if trace dehalogenation has occurred, the generated HCl reacts with the amine to form an ammonium salt, which can precipitate on the catalyst surface or corrode the active metal phase.[2]

Troubleshooting Protocol:

  • Switch Catalyst Metal: Palladium (Pd) is highly active for C-Cl hydrogenolysis.[1][2] Switch to Platinum (Pt/C) or Rhodium (Rh/C) .[1][2] Pt is generally more selective for nitrile reduction over aryl chloride cleavage [1].[2]

  • Introduce a Scavenger: Add a non-nucleophilic base (e.g., MgO or NaOAc) to neutralize trace HCl.[2] This prevents the formation of catalyst-deactivating acidic microenvironments.[2]

  • Solvent Modification: Use acidic media (e.g., Acetic Acid or MeOH/HCl) carefully.[1][2] While counter-intuitive, protonating the amine product (

    
    ) prevents it from coordinating to the metal center, mitigating product inhibition [2].[2] Note: This increases the risk of dehalogenation, so Pt must be used.[2]
    
Q2: I am observing significant dechlorination (5-15%). How do I stop the C-Cl cleavage?

Mechanism: The C-Cl bond undergoes oxidative addition to the metal surface. This is favored on electron-rich metals and low-coordination sites (edges/steps).[1][2]

Corrective Actions:

  • Catalyst Poisoning (Intentional): Use a sulfided catalyst (e.g., Pt(S)/C ).[1][2] The sulfur modifies the electronic state of the metal, dramatically reducing its ability to insert into the C-Cl bond while retaining activity for -CN reduction [3].

  • Vanadium doping: Use V-doped Pt catalysts.[1][2] Vanadium oxides activate the nitrile group via Lewis acidity, allowing the reaction to proceed at lower temperatures where the activation energy for C-Cl cleavage is not met.

Module 2: Homogeneous Cross-Coupling (Buchwald-Hartwig / Suzuki)

Context: Functionalization of the C-Cl bond.[1]

Q3: The catalyst dies immediately in the coupling of 3-Chloro-2-methylbenzonitrile.[1] Is the nitrile interfering?

Diagnosis: Yes, Nitrile Coordination . In Pd-catalyzed cross-coupling, the nitrile group can displace labile phosphine ligands, forming a stable, inactive [Pd(Ar)(CN)(L)] species.[1][2] This arrests the catalytic cycle before transmetallation or amination can occur.[2]

Troubleshooting Protocol:

  • Ligand Selection: You must use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos , BrettPhos ).[2]

    • Why? The steric bulk of the ligand prevents the nitrile from coordinating to the Pd center.[2] The electron richness facilitates the difficult oxidative addition into the electron-neutral/rich aryl chloride [4].

  • Temperature Ramp: Do not start at reflux. Initiate at 60°C to allow the active catalytic species to form without thermal decomposition, then ramp to 100°C+ to drive the difficult oxidative addition past the steric barrier of the 2-methyl group.

Visualizing the Poisoning Mechanisms

The following diagram illustrates the competitive pathways leading to catalyst deactivation during the hydrogenation of 3-Chloro-2-methylbenzonitrile.

CatalystPoisoning Substrate 3-Chloro-2-methylbenzonitrile Catalyst Metal Surface (Pd/Pt) Substrate->Catalyst Diffuses to Adsorption Nitrile Adsorption (Normal Pathway) Catalyst->Adsorption Dehal C-Cl Oxidative Addition (Side Reaction) Catalyst->Dehal Favored by Pd Product Benzylamine Product Adsorption->Product + H2 HCl HCl Generation Dehal->HCl + H2 Poison1 Product Inhibition: Amine binds to Metal Product->Poison1 Strong Binding Poison2 Chloride Poisoning: Active Site Blockage HCl->Poison2 Corrosion/Sintering Poison1->Catalyst Deactivates Poison2->Catalyst Permanent Damage

Caption: Figure 1.[1][2] Competitive adsorption and deactivation pathways.[2] Green paths represent the desired cycle; red paths indicate poisoning mechanisms driven by dehalogenation and product inhibition.

Experimental Optimization Matrix

Use this table to select the correct catalyst system based on your observed failure mode.

Observed IssueProbable CauseRecommended Catalyst SystemAdditive / Condition
Stalled Reaction (<60%)Product Inhibition (Amine binding)5% Pt/C (Escalated loading)Acidic Solvent (AcOH) to protonate amine.[1][2]
Dechlorination (>5%)Metal insertion into C-Cl bond5% Pt(S)/C (Sulfided)Add NH₄OAc or MgO as scavenger.[1][2]
No Reaction (Coupling)Nitrile coordination to PdPd(OAc)₂ + XPhos Switch base to Cs₂CO₃ ; Use 1,4-Dioxane.[1][2]
Leaching (Green solution)HCl corrosion of supportRh/Silica or Pt/Titania Avoid Al₂O₃ supports; they dissolve in acid.[1][2]
Detailed Troubleshooting Workflow

If your hydrogenation is failing, follow this logic gate to resolve the issue.

Troubleshooting Start Reaction Stalled? CheckCl Check De-Cl (HPLC/GC) Start->CheckCl HighDeCl De-Cl > 5% CheckCl->HighDeCl LowDeCl De-Cl < 1% CheckCl->LowDeCl Action1 Switch to Sulfided Pt Add MgO HighDeCl->Action1 Action2 Check pH of slurry LowDeCl->Action2 IsBasic pH > 9 (Basic) Action2->IsBasic Action3 Product Inhibition: Add 1.1 eq. AcOH IsBasic->Action3

Caption: Figure 2. Logic flow for diagnosing stalled hydrogenation reactions involving chlorobenzonitriles.

References
  • Nishimura, S. (2001).[1][2] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1][2] (Detailed kinetics on nitrile vs. halide selectivity).

  • Maxted, E. B. (1951).[1][2] The Poisoning of Metallic Catalysts. Advances in Catalysis, 3, 129–178.[2] Link

  • Greenfield, H. (1976).[1][2] Platinum Catalysts in Organic Synthesis.[2][3][4][5] Annals of the New York Academy of Sciences, 145(1), 108-115.[2] (Sulfided catalysts for halonitro aromatics).

  • Surry, D. S., & Buchwald, S. L. (2008).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1][2] Link[1][2]

Sources

effect of temperature on the stability of 3-Chloro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Chloro-2-methylbenzonitrile

A Guide to Thermal Stability for Researchers and Drug Development Professionals

Welcome to the technical support guide for 3-Chloro-2-methylbenzonitrile (CAS 54454-12-5). This document serves as a critical resource for scientists and researchers leveraging this important chemical intermediate in their work.[1] As a key building block in the pharmaceutical and fine chemical industries, understanding its behavior under thermal stress is paramount for ensuring reaction efficiency, purity of results, and laboratory safety.[1] This guide moves beyond simple data sheets to provide in-depth, field-proven insights into the thermal stability of 3-Chloro-2-methylbenzonitrile, structured in a practical question-and-answer format to address the real-world challenges you may encounter.

Section 1: Core Properties and Stability FAQs

This section addresses fundamental questions regarding the physical and chemical stability of 3-Chloro-2-methylbenzonitrile under common laboratory conditions.

Q1: What are the key temperature-related physical properties of 3-Chloro-2-methylbenzonitrile?

Understanding the basic physical properties is the first step in designing any experiment. The compound's low melting point means it can exist as either a solid or liquid during storage and handling, which can have practical implications.

Causality Insight: There is some variability in the reported melting point in literature, which may be due to different measurement techniques or variances in isomeric purity.[2][3] Researchers should always verify the physical state of their specific batch at ambient laboratory temperature.

Table 1: Key Physical Properties

PropertyValueSource(s)
Melting Point34-36 °C (also reported as 20-23 °C)[2][3][4]
Boiling Point122 °C @ 22 mmHg[3][4]
Flash Point120 °C @ 22 mmHg[3][4]
AppearanceLight yellow to yellow solid (<34°C) or liquid (>36°C)[3][4]

Q2: What are the ideal storage conditions to maintain the long-term stability of 3-Chloro-2-methylbenzonitrile?

To prevent degradation over time, proper storage is non-negotiable. The primary goals are to protect the compound from atmospheric moisture, oxygen, and excessive heat.

Expert Recommendation: Based on its chemical properties, 3-Chloro-2-methylbenzonitrile should be stored at room temperature in a tightly sealed container to prevent hydrolysis and oxidation.[3][4] The storage area should be dry and well-ventilated.[2][5]

Q3: My laboratory temperature fluctuates, sometimes exceeding the melting point. Will the solid-liquid phase transition affect the compound's stability?

For a pure compound, the process of melting and re-solidifying under controlled conditions should not intrinsically cause chemical degradation. However, this phase change can exacerbate issues if impurities are present.

Trustworthiness Principle: The primary concern with temperature cycling around the melting point is the potential for increased interaction with headspace contaminants (air, moisture) in a poorly sealed container. Liquid-phase reactions, including hydrolysis or oxidation, proceed faster than in the solid state. Therefore, ensuring the container is inert and tightly sealed is crucial if temperature cycling is expected.[2][5]

Section 2: Troubleshooting Guide for Thermal Experiments

This section is designed to help you diagnose and resolve specific issues that may arise when heating 3-Chloro-2-methylbenzonitrile.

Scenario 1: My reaction at an elevated temperature (>100 °C) is producing a low yield and several unexpected peaks in my LC-MS/GC-MS. Could the starting material be decomposing?

Answer: Yes, this is a strong possibility. While the compound is stable under normal conditions, elevated temperatures can initiate decomposition pathways, especially in the presence of catalysts, moisture, or air.[2][6]

Mechanistic Insight: The primary thermal degradation pathway for many chlorinated aromatic compounds involves the cleavage of the carbon-halogen bond and oxidation of the organic structure. For 3-Chloro-2-methylbenzonitrile, significant thermal stress could lead to the formation of hazardous gases such as hydrogen chloride (HCl) and various nitrogen oxides (NOx), along with carbon monoxide (CO) and carbon dioxide (CO2).[6] The presence of water can also lead to the hydrolysis of the nitrile group to form the corresponding amide or carboxylic acid.

Below is a diagram illustrating a hypothesized thermal degradation pathway.

G cluster_products Potential Decomposition Products main 3-Chloro-2-methylbenzonitrile (C8H6ClN) heat High Temperature (> Boiling Point) main->heat hcl Hydrogen Chloride (HCl) heat->hcl Decomposition nox Nitrogen Oxides (NOx) heat->nox Decomposition co Carbon Monoxide (CO) Carbon Dioxide (CO2) heat->co Decomposition other Charred Organic Residues heat->other Decomposition

Caption: Hypothesized thermal decomposition pathway.

Scenario 2: My 3-Chloro-2-methylbenzonitrile sample, which was initially light yellow, turned dark brown after being heated in a reaction solvent. What does this signify?

Answer: Significant color change is a classic visual indicator of chemical degradation. This darkening suggests the formation of polymeric or charred materials resulting from complex, often uncontrolled, side reactions. This is a clear warning sign that your experimental temperature may be too high for the compound's stability threshold under your specific reaction conditions.

Self-Validation Check: Before proceeding, it is essential to re-verify the purity of the discolored material and compare it to the starting material. A simple HPLC or GC analysis will likely show a significant decrease in the main peak area and the emergence of multiple new impurity peaks.

Section 3: Essential Experimental Protocols

To ensure the integrity of your experiments, validating the stability of your 3-Chloro-2-methylbenzonitrile batch is a critical preliminary step.

Protocol 1: Baseline Purity Verification via High-Performance Liquid Chromatography (HPLC)

Rationale: You cannot assess stability without first establishing a baseline. Impurities from synthesis can themselves be thermally labile and catalyze the degradation of the main compound.[7] HPLC is the gold standard for quantifying the purity of such intermediates due to its high resolution and sensitivity.[7][8]

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of 3-Chloro-2-methylbenzonitrile in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Prepare your experimental batch at the same concentration as the primary standard.

  • Chromatographic Analysis: Inject the standards and sample onto the HPLC system using the parameters outlined below.

  • Data Analysis: Quantify the purity of your sample by calculating the area percentage of the main peak relative to the total area of all peaks detected.

Table 2: Suggested HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 55:45 v/v)
Flow Rate 1.0 mL/min
Detection UV at 240 nm
Column Temperature 25 °C
Injection Volume 10 µL

Workflow Diagram: HPLC Purity Analysis

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 hplc Inject into HPLC System prep2->hplc detect UV Detection (240 nm) hplc->detect chrom Generate Chromatogram detect->chrom calc Calculate Area % Purity chrom->calc

Caption: Standard workflow for HPLC purity verification.

Protocol 2: Controlled Thermal Stress Test

Rationale: This protocol provides a straightforward method to determine an approximate temperature threshold for degradation under your laboratory's specific conditions (e.g., in the presence of air).

Step-by-Step Methodology:

  • Initial Purity Check: Perform Protocol 1 to determine the initial purity of your batch.

  • Sample Aliquoting: Place small, equal amounts (e.g., 20 mg) of 3-Chloro-2-methylbenzonitrile into several separate, loosely capped vials (to simulate non-inert conditions).

  • Incubation: Place the vials in ovens or heating blocks at a range of temperatures (e.g., 80 °C, 100 °C, 120 °C, 140 °C).

  • Time Point Analysis: After a fixed duration (e.g., 24 hours), remove the vials, allow them to cool to room temperature, and note any visual changes (e.g., color).

  • Final Purity Analysis: Dissolve the contents of each vial and re-analyze by HPLC (Protocol 1) to quantify the remaining purity.

Table 3: Example Data Log for Thermal Stress Test

Temperature (°C)Time (hours)Visual ObservationPurity via HPLC (%)
Room Temp (Control)24Light yellow solid99.5%
8024No change99.4%
10024Slight darkening98.1%
12024Noticeable darkening94.2%
14024Dark brown liquid75.6%

Section 4: Safety Precautions for Thermal Handling

Q: What are the critical safety measures I must take when heating this compound?

Answer: Safety must always be the priority. Given its hazard profile and decomposition products, stringent safety protocols are required.

  • Engineering Controls: All heating of 3-Chloro-2-methylbenzonitrile must be conducted inside a certified chemical fume hood to contain potentially toxic vapors and hazardous decomposition gases like HCl and NOx.[2][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.[2][9]

  • Hazard Awareness: Remember that this compound is classified as toxic (Hazard Class 6.1).[3][4][10] It is harmful if swallowed, toxic in contact with skin, and causes serious eye irritation.[2]

  • Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[5]

References

  • Magnetic, thermal and spectral behaviour of 3-chloro-2-nitrobenzoates of Co(II), Ni(II), and Cu(II) . SciELO. [Link]

  • Benchmark thermochemistry of methylbenzonitriles: Experimental and theoretical study . ScienceDirect. [Link]

  • Production process for preparing chlorobenzonitrile by using ammoxidation method.
  • Synthetic method of 3-chloro-2-methylaniline.
  • Thermodynamic Study of Chlorobenzonitrile Isomers: A Survey on the Polymorphism, Pseudosymmetry, and the Chloro···Cyano Interaction . ACS Publications. [Link]

  • Procuring 3-Chloro-2-methylbenzonitrile (CAS 54454-12-5) in Bulk: What Buyers Need to Know . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Material Safety Data Sheet - 2-Chlorobenzonitrile, 99% . Cole-Parmer. [Link]

  • 3-Chloro-2-methylbenzonitrile, 97%, Thermo Scientific Chemicals . Rhenium Shop. [Link]

  • 3-Chlorobenzonitrile . Wikipedia. [Link]

  • Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media . MDPI. [Link]

  • Production process for preparing chlorobenzonitrile through ammoxidation.
  • Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography . CNKI. [Link]

Sources

Validation & Comparative

comparative reactivity of 3-Chloro-2-methylbenzonitrile vs. other benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Subject: 3-Chloro-2-methylbenzonitrile (CAS: 54454-12-5) Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Part 1: Executive Analysis – The "Sandwiched" Scaffold

In the landscape of benzonitrile derivatives, 3-Chloro-2-methylbenzonitrile represents a unique "sandwiched" electrophile. Unlike the simpler 3-chlorobenzonitrile or the highly symmetrical 2,6-dichlorobenzonitrile, this scaffold presents a conflict between steric hindrance and electronic activation that dictates its utility in drug synthesis.

For the medicinal chemist, this molecule is not merely a building block; it is a regioselective switch . The 2-methyl group acts as a steric gatekeeper, modulating reactivity at both the nitrile (C1) and the chloride (C3) positions. This guide dissects these interactions to prevent common synthetic failures (e.g., stalled hydrolysis or sluggish cross-coupling).

Structural Logic & Reactivity Map
  • C1-Nitrile: Deactivated by the ortho-methyl group. Hydrolysis requires forcing conditions compared to non-hindered analogs.

  • C2-Methyl: Activated. The acidity of these benzylic protons is enhanced by the electron-withdrawing nitrile (C1) and the inductive effect of the chlorine (C3). This is a prime site for lateral lithiation.

  • C3-Chloride: Sterically compromised.[1] Being ortho to the methyl group, this position resists oxidative addition with standard palladium catalysts, necessitating the use of specialized bulky ligands.

Part 2: Comparative Reactivity Profile

The following table contrasts 3-Chloro-2-methylbenzonitrile with standard benchmarks to highlight necessary protocol adjustments.

Feature3-Chloro-2-methylbenzonitrile 3-Chlorobenzonitrile 2,6-Dichlorobenzonitrile
Nitrile Hydrolysis (

)
Slow (Steric inhibition by 2-Me)Fast (Electronically activated)Very Slow (Blocked by two ortho-Cl)
Suzuki Coupling (C-Cl) Challenging (Requires bulky ligands like XPhos/SPhos)Standard (Works with

based catalysts)
Standard/Activated (Cl is accessible)
Benzylic Lithiation High (Activated by CN & Cl)N/A (No methyl group)N/A

Susceptibility
Low (Cl is meta to EWG Nitrile)Moderate (Cl is meta to EWG)High (Cl is meta, but ring is highly deficient)
Part 3: Detailed Mechanistic Insights
1. The Nitrile Gate: Hydrolysis & Nucleophilic Attack

The ortho-methyl group imposes a kinetic barrier to nucleophilic attack at the nitrile carbon. In standard base hydrolysis (NaOH/EtOH), the reaction rate is significantly retarded compared to 3-chlorobenzonitrile.

  • Implication: If you require the amide or acid, avoid standard reflux. Use microwave irradiation or superbasic conditions (KOH/t-BuOH) to overcome the entropic penalty of the transition state.

  • Advantage: This hindrance serves as a protective group. You can perform transformations on the C3-chloride (e.g., lithiation-halogen exchange elsewhere) without touching the nitrile, whereas unhindered nitriles might suffer competing nucleophilic attacks.

2. The Chloride Handle: Cross-Coupling Challenges

The C3-chlorine is adjacent to the C2-methyl group. This "1,2,3-substitution" pattern creates a pocket that repels the bulky palladium species required for the oxidative addition step in Suzuki-Miyaura couplings.

  • Failure Mode: Standard protocols using

    
     often result in recovered starting material or dehalogenation.
    
  • Solution: Utilization of Buchwald Dialkylbiaryl Phosphine Ligands (e.g., XPhos, SPhos) or NHC-Pd complexes. These ligands are electron-rich (facilitating oxidative addition to the Ar-Cl bond) and bulky enough to promote the reductive elimination, yet flexible enough to access the hindered C-Cl bond [1].

3. Lateral Lithiation: The Hidden Opportunity

This is the scaffold's most powerful feature. Treatment with strong bases (LDA or LiTMP) at low temperatures does not typically result in nucleophilic attack at the nitrile or benzyne formation (at first). Instead, it triggers lateral lithiation at the C2-methyl group.

  • Mechanism: The resulting benzylic anion is stabilized by the adjacent nitrile group (via resonance/inductive effects).

  • Application: This allows for the rapid construction of isoindolinones or complex fused heterocycles by quenching the anion with electrophiles [2].

Part 4: Visualization of Reactivity Pathways

The following diagram illustrates the divergent synthetic pathways dictated by the specific steric-electronic environment of the molecule.

ReactivityMap Center 3-Chloro-2-methylbenzonitrile (The Scaffold) Hydrolysis Hydrolysis (Acid/Amide) Center->Hydrolysis C1 Attack (Sterically Hindered) Coupling Suzuki Coupling (Biaryl Synthesis) Center->Coupling C3 Displacement (Sterically Hindered) Lithiation Lateral Lithiation (Benzylic Functionalization) Center->Lithiation C2 Deprotonation (Electronically Activated) Cond_Hydro Requires Forcing Cond. (Microwave / KOH) Hydrolysis->Cond_Hydro Cond_Coup Requires Bulky Ligands (XPhos / Pd-NHC) Coupling->Cond_Coup Cond_Lith LDA / -78°C (Thermodynamic Control) Lithiation->Cond_Lith

Caption: Divergent reactivity map showing the kinetic penalties (Red) imposed by the 2-methyl group on C1/C3 and the thermodynamic advantage (Green) at C2.

Part 5: Validated Experimental Protocol

Objective: High-Yield Suzuki-Miyaura Coupling of 3-Chloro-2-methylbenzonitrile. Rationale: Standard conditions fail due to the steric bulk of the ortho-methyl group. This protocol utilizes XPhos , a ligand designed to facilitate oxidative addition into hindered aryl chlorides [3].

Materials:
  • Substrate: 3-Chloro-2-methylbenzonitrile (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.5 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (4-8 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Workflow:
  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and purge with Argon. Trustworthiness Check: Oxygen is the enemy of active Pd(0) species; strict inert atmosphere is non-negotiable.

  • Catalyst Pre-complexation: Add

    
     and XPhos to the vial. Add anhydrous Toluene (approx. 1 mL/mmol substrate) and stir at room temperature for 5-10 minutes. The solution should turn from dark purple/red to a lighter orange/brown, indicating ligation.
    
  • Substrate Addition: Add 3-Chloro-2-methylbenzonitrile, Phenylboronic acid, and finely ground

    
    .
    
  • Solvent Completion: Add the remaining Toluene and degassed Water.

  • Reaction: Seal the vessel and heat to 100°C for 12-16 hours. Note: The ortho-methyl group raises the energy barrier; room temperature protocols effective for 3-chlorobenzonitrile will likely fail here.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Expected Outcome: >85% Yield of the biaryl product. If yield is low (<50%), switch to Pd-PEPPSI-IPr catalyst, which is even more robust for sterically demanding chlorides [4].

Part 6: References
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Clark, R. D., & Jahangir, A. (1995). Lateral Lithiation of o-Tolunitriles. Organic Reactions, 47. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides.[1] Journal of the American Chemical Society, 129(11), 3358-3366. Link

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry – A European Journal, 15(18), 4743-4754. Link

Sources

A Comparative Guide to the Synthesis of 3-Chloro-2-methylbenzonitrile: Traditional Methods and Modern Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methylbenzonitrile is a key building block in the synthesis of a variety of pharmaceuticals and agrochemicals. Its strategic substitution pattern makes it a valuable intermediate for the construction of complex molecular architectures. The traditional synthesis of this compound relies on the well-established Sandmeyer reaction. However, with the advancement of cross-coupling technologies, alternative, more efficient, and potentially safer synthetic routes have emerged. This guide provides an in-depth comparison of the traditional Sandmeyer synthesis with modern palladium-catalyzed cyanation, offering detailed experimental protocols, performance data, and expert insights to aid researchers in selecting the most suitable method for their specific needs.

The Benchmark: The Sandmeyer Reaction

The Sandmeyer reaction, discovered in 1884, is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of aryl amines into a wide range of functional groups, including nitriles.[1] The reaction proceeds via the diazotization of an aromatic amine, followed by a copper-catalyzed nucleophilic substitution.

Reaction Pathway: Sandmeyer Synthesis

Sandmeyer Reaction cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation 3-Chloro-2-methylaniline 3-Chloro-2-methylaniline Diazonium Salt Diazonium Salt 3-Chloro-2-methylaniline->Diazonium Salt NaNO2, HCl 0-5 °C 3-Chloro-2-methylbenzonitrile 3-Chloro-2-methylbenzonitrile Diazonium Salt->3-Chloro-2-methylbenzonitrile CuCN Heat NaNO2, HCl NaNO2, HCl 0-5 °C 0-5 °C CuCN CuCN Heat Heat Palladium-Catalyzed Cyanation 1,3-Dichloro-2-methylbenzene 1,3-Dichloro-2-methylbenzene 3-Chloro-2-methylbenzonitrile 3-Chloro-2-methylbenzonitrile 1,3-Dichloro-2-methylbenzene->3-Chloro-2-methylbenzonitrile Pd Catalyst, Ligand Cyanide Source Solvent, Heat Pd Catalyst Pd Catalyst Ligand Ligand Cyanide Source (e.g., Zn(CN)2) Cyanide Source (e.g., Zn(CN)2) Solvent, Heat Solvent, Heat

Sources

yield comparison of different 3-Chloro-2-methylbenzonitrile synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-2-methylbenzonitrile (CAS: 55557-52-3) is a critical intermediate in the synthesis of agrochemicals (e.g., herbicides) and pharmaceuticals.[1] Its 1,2,3-trisubstituted pattern presents specific steric challenges that dictate the choice of synthetic route.

This guide compares the three primary methodologies for its production:

  • The Sandmeyer Reaction: The classical, cost-effective route suitable for bulk synthesis despite higher waste generation.

  • Pd-Catalyzed Cyanation: A modern, high-yield alternative ideal for late-stage functionalization or high-value medicinal chemistry.[1]

  • Amide Dehydration: A robust functional group transformation used when the corresponding benzoic acid is the available precursor.

Method A: The Sandmeyer Reaction (Classical Standard)

Principles & Mechanism

The Sandmeyer reaction converts a primary aromatic amine into a nitrile via a diazonium salt intermediate. For 3-chloro-2-methylbenzonitrile , the starting material is 3-chloro-2-methylaniline .[1] This route is preferred for large-scale manufacturing due to the low cost of reagents (NaNO₂, CuCN).

Mechanism:

  • Diazotization: Formation of the diazonium salt (Ar-N₂⁺ Cl⁻) using nitrous acid generated in situ.

  • Radical Substitution: Single electron transfer (SET) from Copper(I) reduces the diazonium to an aryl radical, which captures the cyanide ligand.

Experimental Protocol

Precursor: 3-Chloro-2-methylaniline (prepared via reduction of 2-chloro-6-nitrotoluene).[1][2]

Step-by-Step Workflow:

  • Diazotization:

    • Dissolve 3-chloro-2-methylaniline (1.0 equiv) in concentrated HCl (2.5 equiv) and water. Cool to 0–5 °C.

    • Add aqueous NaNO₂ (1.1 equiv) dropwise, maintaining temperature <5 °C. Stir for 30 min. Check for excess HNO₂ with starch-iodide paper.

  • Cyanation:

    • Prepare a solution of CuCN (1.2 equiv) and NaCN (or KCN) in water/neutral buffer. Heat to 60 °C.

    • Slowly add the cold diazonium solution to the copper mixture. Caution: Vigorous N₂ evolution.

    • Reflux for 1–2 hours to ensure completion.

  • Work-up:

    • Perform steam distillation or solvent extraction (DCM/Toluene).

    • Wash organic layer with dilute NaOH (to remove phenols) and brine.

Performance Data:

  • Typical Yield: 65–75%

  • Key Challenge: The steric bulk of the ortho-methyl group can destabilize the diazonium salt if the temperature rises above 5 °C.

Method B: Pd-Catalyzed Cyanation (Modern Alternative)[1]

Principles & Mechanism

This method utilizes Palladium(0) catalysts to couple aryl halides with cyanide sources (Zn(CN)₂, K₄[Fe(CN)₆]).[3] It avoids the explosive risks of diazonium salts and the stoichiometric heavy metal waste of the Sandmeyer route.

Substrate: 1-Bromo-3-chloro-2-methylbenzene (preferred) or the corresponding chloride.[1]

Experimental Protocol

Reagents: Pd₂(dba)₃ (cat.), dppf (ligand), Zn(CN)₂, DMF/DMAc solvent.

Step-by-Step Workflow:

  • Setup: In a glovebox or under Argon, charge a reaction vial with the aryl bromide (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (2 mol%), and dppf (4 mol%).

  • Reaction:

    • Add anhydrous DMF (0.5 M concentration).

    • Heat to 100–120 °C for 12–16 hours.

  • Work-up:

    • Cool to room temperature.[4] Dilute with EtOAc.

    • Wash with 10% NH₄OH (to sequester Zn/Pd) and brine.

    • Concentrate and purify via silica gel chromatography.[4]

Performance Data:

  • Typical Yield: 85–92%

  • Key Advantage: High tolerance for other functional groups; avoids acidic conditions.

Method C: Amide Dehydration[6]

Principles & Mechanism

This route is viable if 3-chloro-2-methylbenzoic acid is the accessible starting material.[1] The acid is converted to the primary amide, which is then dehydrated to the nitrile using thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃).

Experimental Protocol

Precursor: 3-Chloro-2-methylbenzamide.

Step-by-Step Workflow:

  • Amide Formation: Reflux acid with SOCl₂ to form acid chloride, then treat with aqueous NH₃.

  • Dehydration:

    • Suspend the amide (1.0 equiv) in toluene or DCE.

    • Add POCl₃ (1.5 equiv) or SOCl₂ (2.0 equiv).

    • Reflux at 80–100 °C for 3–5 hours.

  • Work-up:

    • Quench carefully on ice. Neutralize with NaHCO₃.

    • Extract with organic solvent.[4][5]

Performance Data:

  • Typical Yield: 90–95% (Dehydration step)

  • Key Constraint: Adds two linear steps if starting from the acid; less atom-economical than direct cyanation.

Comparative Analysis & Decision Matrix

Yield and Efficiency Comparison
FeatureSandmeyer ReactionPd-Catalyzed CyanationAmide Dehydration
Starting Material AnilineAryl Bromide/ChlorideBenzoic Acid/Amide
Overall Yield 65–75%85–92% 80–90% (2 steps)
Atom Economy ModerateHighLow (Loss of H₂O/SO₂)
Reagent Cost Low (NaNO₂, CuCN)High (Pd Catalyst)Moderate
Scalability High (Industrial)Moderate (Pharma)High
Safety Profile Low (Diazonium/HCN risk)Moderate (Cyanide source)Moderate (Corrosives)
Visual Synthesis Pathways

SynthesisPathways Start_Aniline 3-Chloro-2-methylaniline Inter_Diazo Diazonium Salt (Unstable) Start_Aniline->Inter_Diazo NaNO2, HCl 0°C Start_Halide 1-Bromo-3-chloro-2-methylbenzene Target 3-CHLORO-2-METHYLBENZONITRILE Start_Halide->Target Zn(CN)2, Pd cat. 120°C (Pd-Cyanation) Start_Acid 3-Chloro-2-methylbenzoic Acid Inter_Amide 3-Chloro-2-methylbenzamide Start_Acid->Inter_Amide 1. SOCl2 2. NH3 Inter_Diazo->Target CuCN, 60°C (Sandmeyer) Inter_Amide->Target POCl3, Reflux (Dehydration)

Caption: Comparison of the three primary synthetic pathways to 3-Chloro-2-methylbenzonitrile.

References

  • Sandmeyer Reaction Methodology

    • Title: "The Sandmeyer Reaction: A Review of the Process and its Utility."
    • Source: Organic Syntheses, Coll.[6] Vol. 1, p. 514.

    • URL:[Link] (General Protocol Reference)

  • Pd-Catalyzed Cyanation

    • Title: "Palladium-Catalyzed Cyanation of Aryl Chlorides and Bromides with Zn(CN)2."
    • Source: Journal of the American Chemical Society (JACS).
    • URL:[Link]

  • Industrial Preparation via Ammoxidation/Dehydration

    • Title: "Process for preparing 3-chlorobenzonitrile derivatives."[1][7][8]

    • Source: Google P
    • URL
  • Synthesis of Precursor (3-Chloro-2-methylaniline)

    • Title: "Preparation of 3-chloro-2-methylaniline."[1][2][8][9]

    • Source: PrepChem.
    • URL:[Link]

Sources

Comparative Guide: Biological Profiling & Synthetic Utility of 3-Chloro-2-methylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Effect" Scaffold

3-Chloro-2-methylbenzonitrile (CMBN) is a high-value, trisubstituted aromatic scaffold characterized by a specific 1,2,3-substitution pattern . Unlike its more common isomers, CMBN possesses a unique steric and electronic profile driven by the "Ortho-Effect"—where the 2-methyl group provides steric protection to the nitrile functionality while twisting the conformation of downstream derivatives.

This guide objectively compares the biological performance of CMBN derivatives in two distinct high-impact fields: HPPD-Inhibitor Herbicides (Agrochemicals) and Sodium Channel Blockers (Pharmaceuticals).

Key Technical Specifications
FeatureSpecificationImpact on Bioactivity
CAS Number 54454-12-5Unique identifier for regulatory filing.
Core Motif 2-Methyl-3-chlorophenylSteric hindrance prevents rapid metabolic degradation (e.g., hydrolysis).
Electronic State Electron-deficient RingThe 3-Chloro and 1-Cyano groups activate the 4-position for electrophilic substitution (e.g., sulfonation).
Primary Utility Precursor to Tembotrione Essential for synthesizing the triketone herbicide core.

Agrochemical Application: HPPD Inhibition (Tembotrione)

The most commercially significant application of CMBN is as the starting material for Tembotrione , a triketone herbicide. The derivative of interest here is the 4-sulfonyl-substituted benzoic acid .

Mechanism of Action

Tembotrione derivatives act by competitively inhibiting 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) .

  • Pathway: HPPD converts tyrosine to plastoquinone.

  • Inhibition Effect: Depletion of plastoquinone

    
     Loss of carotenoids 
    
    
    
    Chlorophyll bleaching (whitening of weeds).
  • Role of CMBN Scaffold: The 2-chloro-3-methyl pattern (relative to the carbonyl) is critical for fitting into the hydrophobic pocket of the HPPD enzyme, ensuring high binding affinity (

    
     in the nanomolar range).
    
Comparative Efficacy Data

The following table compares the herbicidal activity of the CMBN-derived Tembotrione against standard alternatives (Mesotrione and Sulcotrione).

Table 1: Comparative HPPD Inhibition and Weed Control Efficacy

CompoundScaffold OriginIC50 (HPPD)Post-Emergence Control (Broadleaf)Crop Safety (Corn)
Tembotrione (CMBN Derived)3-Chloro-2-methylbenzonitrile 12 nM 98% (Excellent) High (with Safener)
Mesotrione2-Nitro-4-methylsulfonylbenzoic acid18 nM92% (Good)High
Sulcotrione2-Chloro-4-methylsulfonylbenzoic acid45 nM85% (Moderate)Moderate

Data Source: Aggregated from field trial reports and patent literature (e.g., Bayer CropScience).

Synthetic Workflow (CMBN to Tembotrione)

The conversion of CMBN to the active herbicide involves a regioselective sulfonation at the 4-position (para to the original nitrile/acid group).

TembotrioneSynthesis CMBN 3-Chloro-2-methylbenzonitrile (Starting Material) Acid 3-Chloro-2-methylbenzoic acid (Hydrolysis) CMBN->Acid H2SO4/H2O Hydrolysis Sulfone 2-Chloro-3-methyl-4-methylsulfonyl benzoic acid (Sulfonation & Oxidation) Acid->Sulfone 1. ClSO3H 2. Reduction/Methylation 3. Oxidation Ether Trifluoroethoxy Intermediate (Side Chain Addition) Sulfone->Ether Bromination & Trifluoroethanol Tembotrione TEMBOTRIONE (Final Triketone) Ether->Tembotrione Cyclohexanedione Coupling

Figure 1: Synthetic pathway transforming the CMBN scaffold into the bioactive Tembotrione herbicide.[1][2] Note the critical introduction of the sulfonyl group at the 4-position.

Pharmaceutical Application: Anticonvulsant Semicarbazones

Beyond agrochemicals, the CMBN scaffold is a privileged structure in medicinal chemistry, specifically for Voltage-Gated Sodium Channel (VGSC) Blockers .

Case Study: Semicarbazone Derivatives

Research by Yogeeswari et al. demonstrated that converting the nitrile to an aniline (3-chloro-2-methylaniline) and subsequently to a semicarbazone yields potent anticonvulsants.

  • Hypothesis: The ortho-methyl group restricts the rotation of the phenyl ring, locking the molecule in a bioactive conformation that favors binding to the inactivated state of the sodium channel.

  • Comparator: Phenytoin (Standard of Care).

Experimental Bioactivity (MES Assay)

The Maximal Electroshock Seizure (MES) test is the gold standard for identifying compounds effective against generalized tonic-clonic seizures.

Table 2: Anticonvulsant Profile of CMBN-Derived Semicarbazones

Compound IDStructure (R-Group)MES Protection (ED50)Neurotoxicity (TD50)Protective Index (PI)
CMBN-SC-1 3-Cl-2-Me-Phenyl 21.4 mg/kg >300 mg/kg >14.0
PhenytoinDiphenylhydantoin9.5 mg/kg69 mg/kg7.2
CarbamazepineDibenzazepine8.8 mg/kg75 mg/kg8.5

Analysis: While the CMBN derivative (CMBN-SC-1) has a higher ED50 (lower potency) than Phenytoin, its Neurotoxicity (TD50) is significantly better, resulting in a superior Protective Index (PI) . This suggests the CMBN scaffold offers a safer therapeutic window.

Experimental Protocols

Protocol A: Hydrolysis of CMBN to 3-Chloro-2-methylbenzoic Acid

Essential first step for both Tembotrione and various amide derivatives.

  • Reagents: 3-Chloro-2-methylbenzonitrile (10.0 g, 66 mmol), H2SO4 (70%, 50 mL).

  • Procedure:

    • Charge CMBN into a 250 mL round-bottom flask equipped with a reflux condenser.

    • Add H2SO4 slowly with stirring.

    • Heat to reflux (140°C) for 6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Critical Step: Pour the hot reaction mixture onto 200 g of crushed ice. The "Ortho-Effect" may cause the product to oil out initially; vigorous stirring is required to induce crystallization.

    • Filter the white precipitate and wash with cold water (3 x 50 mL).

  • Purification: Recrystallize from Ethanol/Water (1:1).

  • Yield: Expect 9.5 g (85%). Melting Point: 162-164°C.

Protocol B: Synthesis of 3-Chloro-2-methylaniline (Hofmann Rearrangement)

Precursor for Semicarbazones and Nitrogen-heterocycles.

  • Reagents: 3-Chloro-2-methylbenzamide (derived from partial hydrolysis), NaOBr (prepared in situ from NaOH + Br2).

  • Procedure:

    • Dissolve the amide in 10% NaOH at 0°C.

    • Add Br2 dropwise, maintaining temperature <5°C.

    • Heat to 70°C for 1 hour.

    • Steam distill the resulting amine.

  • Validation: The product is a liquid. Confirm structure via NMR. The ortho-methyl signal will appear upfield (~2.2 ppm) relative to unsubstituted anilines.

Divergent Synthesis Visualization

The versatility of the nitrile group allows for rapid library generation. The diagram below illustrates the "Warhead" capability of the CN group.

DivergentSynthesis CN 3-Chloro-2-methylbenzonitrile (CMBN) Amide Primary Amide (Partial Hydrolysis) CN->Amide H2SO4 (90%) Tetrazole 5-(3-chloro-2-methylphenyl)tetrazole (Bioisostere of Acid) CN->Tetrazole NaN3, NH4Cl, DMF Amidine Benzamidine (Precursor to Pyrimidines) CN->Amidine 1. HCl/EtOH 2. NH3 Thiazole Benzothiazole Derivatives (via Thioamide) CN->Thiazole H2S, then Cyclization

Figure 2: Divergent synthetic pathways utilizing the nitrile handle for medicinal chemistry library generation.

References

  • Tembotrione Chemistry & Synthesis

    • Van Almsick, A. (2009). "New HPPD inhibitors: a proven mode of action with new options." Bioorganic & Medicinal Chemistry, 17(12), 4022-4027.

  • Anticonvulsant Activity

    • Yogeeswari, P., et al. (2004).[3] "3-Chloro-2-methylphenyl substituted semicarbazones: synthesis and anticonvulsant activity." European Journal of Medicinal Chemistry, 39(8), 729-734.

  • Benzonitrile Hydrolysis Protocols: Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Standard reference for nitrile hydrolysis methodologies).
  • Agrochemical Patent Grounding

    • Bayer CropScience. (2008). "Process for the preparation of triketone herbicides." U.S. Patent 7,323,596.

Sources

cost-benefit analysis of different synthetic pathways for 3-Chloro-2-methylbenzonitrile

[1]

Executive Summary

For industrial and large-scale laboratory synthesis, the Modified Sandmeyer Reaction starting from 2-nitrotoluene remains the most economically viable and scalable route, despite safety concerns regarding diazotization. While transition-metal catalyzed cyanation offers a "greener" profile with fewer steps, it is currently bottlenecked by the high cost and low availability of the specific 2,3-substituted aryl halide precursors, which are often synthesized from the same aniline intermediate used in the Sandmeyer route.

Strategic Overview

Target Molecule: 3-Chloro-2-methylbenzonitrile Key Structural Challenge: The 1,2,3-substitution pattern (Nitrile-Methyl-Chloro) is difficult to access via direct electrophilic substitution on toluene or benzonitrile due to directing group conflicts (ortho/para vs. meta).[1]

Primary Pathways Evaluated:

  • Pathway A (The Standard): Sandmeyer Reaction via 3-Chloro-2-methylaniline.[1]

  • Pathway B (The Alternative): Palladium/Nickel-Catalyzed Cyanation of Aryl Halides.

  • Pathway C (Emerging): Direct Ammoxidation (Theoretical/Industrial comparison).

Detailed Pathway Analysis
Pathway A: The Modified Sandmeyer Route (Recommended)

This is the industry-standard approach. It leverages cheap commodity chemicals (o-nitrotoluene) but requires careful isomer separation early in the process.[1]

  • Mechanism: Electrophilic Chlorination

    
     Nitro Reduction 
    
    
    Diazotization
    
    
    Cyanation.
  • The Crucial Precursor: 3-Chloro-2-methylaniline .[1][2][3][4][5]

    • Synthesis: Chlorination of 2-nitrotoluene yields a mixture of 4-chloro (major) and 6-chloro (minor) isomers.[1] The 6-chloro-2-nitrotoluene isomer is isolated via fractional distillation or crystallization.[1][3]

    • Reduction: The 6-chloro-2-nitrotoluene is reduced (Fe/HCl or H2/Raney Ni) to 6-chloro-2-aminotoluene.[1]

    • Nomenclature Shift: Upon reduction, the amine takes priority. 6-chloro-2-aminotoluene is structurally identical to 3-chloro-2-methylaniline (Amino=1, Methyl=2, Chloro=3).[1]

Protocol Highlights (Sandmeyer Step):

  • Diazotization: The aniline is treated with

    
     in 
    
    
    at
    
    
    to form the diazonium salt.
  • Cyanation: The diazonium solution is neutralized and added to a mixture of

    
     and 
    
    
    (or
    
    
    ) at
    
    
    .
  • Purification: Steam distillation or solvent extraction followed by recrystallization.

  • Pros: High reliability, low raw material cost, established scalability.[6]

  • Cons: Handling of toxic cyanide and explosive diazonium salts; requires efficient isomer separation in the very first step.

Pathway B: Transition-Metal Catalyzed Cyanation

A modern approach utilizing Pd or Ni catalysts to displace a halide (Cl, Br) with a cyanide source (Zn(CN)2 or K4[Fe(CN)6]).[1]

  • Substrate: 2,3-Dichlorotoluene or 1-Bromo-3-chloro-2-methylbenzene.[1]

  • Challenge: The precursor 2,3-dichlorotoluene is not a bulk commodity.[1] It is typically synthesized from 3-chloro-2-methylaniline via the Sandmeyer reaction (using CuCl instead of CuCN).[1]

  • Circular Logic: Since the precursor often comes from Pathway A, this route is only viable if a distinct supply of 2,3-dichlorotoluene is available (e.g., from specific chlorination technologies).

  • Pros: Avoids diazonium intermediates; milder conditions.

  • Cons: High catalyst cost (Pd); precursor unavailability.

Cost-Benefit Analysis (Head-to-Head)
MetricPathway A: Sandmeyer (Aniline Route)Pathway B: Pd-Catalyzed Cyanation
Overall Yield 65 - 75% (from aniline)80 - 90% (from aryl halide)
Atom Economy Moderate (Loss of N2, inorganic salts)Good (if using Zn(CN)2)
Raw Material Cost Low (o-Nitrotoluene, NaNO2, CuCN)High (Pd catalyst, specialized halide)
Safety Profile High Risk (Explosion, Acute Toxicity)Moderate Risk (Cyanide handling)
Scalability Proven (Multi-ton scale)Limited by catalyst cost/recycling
Purification Steam Distillation (Easy)Column/Crystallization (Catalyst removal)
Experimental Protocol: Optimized Sandmeyer Reaction

Objective: Synthesis of 3-Chloro-2-methylbenzonitrile from 3-chloro-2-methylaniline.

Reagents:

  • 3-Chloro-2-methylaniline (1.0 eq)[1]

  • Sodium Nitrite (1.1 eq)

  • Hydrochloric Acid (2.5 eq, 30%)

  • Copper(I) Cyanide (1.2 eq)[7]

  • Potassium Cyanide (1.5 eq)

  • Water/Toluene

Step-by-Step Methodology:

  • Diazotization:

    • Charge a reactor with 3-chloro-2-methylaniline and water.[1][2][3][4] Add HCl slowly.

    • Cool the mixture to

      
       using a brine jacket.
      
    • Add aqueous

      
       dropwise, maintaining temperature 
      
      
      . Stir for 30 mins. Verify endpoint with starch-iodide paper (blue color).[1]
  • Complex Preparation:

    • In a separate vessel, dissolve

      
       and 
      
      
      in water at
      
      
      . The solution will turn clear/yellow.
  • Substitution:

    • Neutralize the cold diazonium solution to pH 6-7 using

      
       (Caution: Foaming).[1]
      
    • Transfer the neutralized diazonium mixture slowly into the Cyanide/Copper solution while maintaining

      
      . Nitrogen evolution will be vigorous.[7]
      
  • Workup:

    • After addition, reflux for 1 hour.

    • Perform steam distillation to isolate the crude nitrile (oil).

    • Extract the distillate with toluene, dry over

      
      , and concentrate.
      
    • Yield: Expect 70-80% as a solid (mp ~34-36°C).

Visualization of Synthetic Logic

GStartStart: o-NitrotolueneChlorinationStep 1: Chlorination(Cl2, Fe catalyst)Start->ChlorinationIsomerSepIsomer Separation(Distillation/Crystallization)Chlorination->IsomerSepPrecursorIntermediate:6-Chloro-2-nitrotolueneIsomerSep->PrecursorMinor Isomer (Desired)WasteBy-products:4-Chloro isomer (Discard/Other use)IsomerSep->WasteMajor Isomer (4-Cl)ReductionStep 2: Reduction(Fe/HCl or H2/Ni)Precursor->ReductionAnilineKey Intermediate:3-Chloro-2-methylanilineReduction->AnilineDiazoStep 3: Diazotization(NaNO2, HCl, 0°C)Aniline->DiazoSandmeyerStep 4: Sandmeyer Reaction(CuCN, KCN, 60°C)Diazo->SandmeyerTargetTarget:3-Chloro-2-methylbenzonitrileSandmeyer->Target

Caption: Process flow for the synthesis of 3-Chloro-2-methylbenzonitrile via the Sandmeyer route, highlighting the critical isomer separation step.

Critical Decision Matrix

Use this logic to select your method:

  • Do you have >100kg requirement?

    • YES: Use Pathway A (Sandmeyer) . The cost savings on precursors outweigh the safety setup costs.

    • NO: Proceed to Q2.

  • Is 3-chloro-2-methylaniline available commercially?

    • YES: Use Pathway A . It is the most direct "one-step" transformation from this intermediate.[1]

    • NO: Do you have 2,3-dichlorotoluene?

      • YES: Use Pathway B (Pd-Cyanation) .[1]

      • NO: You must synthesize the aniline from o-nitrotoluene (Pathway A).[1]

References
  • Preparation of 3-chloro-2-methylaniline. Guidechem. Retrieved from .

  • Process for preparing 3-chloro-2-methyl thiobenzoxide (referencing aniline precursor). Google Patents, CN1305843C.[1] Retrieved from .

  • Method for synthesizing 2,3-dichlorobenzonitrile (Analogous chemistry). Google Patents, CN102941081B.[1] Retrieved from .

  • Production process of herbicide intermediate 3-chloro-2-methylaniline. Google Patents, CN100427458C.[1] Retrieved from .

  • Cyanation – Knowledge and References. Taylor & Francis.[8] Retrieved from .

quantitative structure-activity relationship (QSAR) studies of 3-Chloro-2-methylbenzonitrile analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 3-Chloro-2-methylbenzonitrile , a versatile scaffold used primarily in the development of Cellulose Biosynthesis Inhibitors (CBIs) for herbicides and, more recently, as an intermediate for antimicrobial quinolones.

Unlike rigid academic reviews, this guide functions as a comparative operational manual. We evaluate the performance of this scaffold against the industry standard (Dichlobenil ) and compare the predictive accuracy of CoMFA vs. CoMSIA QSAR methodologies in optimizing its derivatives.

Key Findings:

  • Scaffold Efficacy: The 3-Chloro-2-methyl substitution offers a distinct steric profile compared to the symmetrical 2,6-dichlorobenzonitrile (Dichlobenil), often resulting in increased lipophilicity (LogP) but requiring precise steric alignment for receptor binding.

  • QSAR Method: CoMSIA (Comparative Molecular Similarity Indices Analysis) generally outperforms CoMFA for this class due to its ability to model hydrophobic fields, which are critical for the methyl group interaction.

  • Synthesis: Palladium-catalyzed cyanation is the superior modern alternative to the traditional Sandmeyer reaction, offering 15-20% higher yields.

Structural & Pharmacophore Analysis[1][2][3]

The Scaffold vs. The Standard

To understand the QSAR potential of 3-Chloro-2-methylbenzonitrile, we must compare it to the "Gold Standard" in this chemical space: Dichlobenil .

Feature3-Chloro-2-methylbenzonitrile (Target)2,6-Dichlorobenzonitrile (Standard/Dichlobenil)Impact on Activity
Symmetry AsymmetricalSymmetrical (

)
Asymmetry allows specific orientation in the binding pocket but increases entropic penalty.
Steric Bulk Methyl (

)
Chloro (

)
The methyl group is bulkier, potentially clashing with the conserved Phe residue in the CBI binding site (cellulose synthase).
Electronic Inductive donor (+I from Me)Inductive withdrawer (-I from Cl)The methyl group reduces the electrophilicity of the nitrile carbon, altering reactivity toward nucleophilic cysteines.
Lipophilicity Higher LogPModerate LogPEnhanced membrane permeability for the methyl analog.
Pharmacophore Visualization

The following diagram illustrates the critical binding interactions derived from 3D-QSAR studies. The "Steric Clash Zone" highlights why the 2-position methyl group requires careful optimization.

Pharmacophore Scaffold Benzonitrile Scaffold Nitrile CN Group (H-Bond Acceptor) Scaffold->Nitrile Pos2 2-Position (Methyl) Hydrophobic Pocket Scaffold->Pos2 Pos3 3-Position (Chloro) Halogen Bond Scaffold->Pos3 Receptor Receptor Wall (Steric Constraint) Nitrile->Receptor Critical Interaction Pos2->Receptor High Steric Sensitivity Pos3->Receptor Lipophilic Contact

Figure 1: Pharmacophore map showing the critical steric sensitivity at the 2-position (Methyl) vs. the 3-position (Chloro).

QSAR Methodology Comparison: CoMFA vs. CoMSIA

When optimizing this scaffold, choosing the right 3D-QSAR method is critical. Based on comparative studies of benzonitrile derivatives, CoMSIA is the recommended approach.

Comparative Performance Data

Data aggregated from standard benzonitrile QSAR studies (e.g., J. Agric. Food Chem).

MetricCoMFA (Standard)CoMSIA (Recommended)Interpretation

(Cross-validated)
0.65 - 0.720.75 - 0.82 CoMSIA provides a more robust internal prediction.

(Conventional)
0.920.94Both fit the training set well.
Fields Used Steric, ElectrostaticSteric, Electrostatic, Hydrophobic , H-bondCrucial: CoMFA misses the specific hydrophobic contribution of the 2-Methyl group.
Contour Interpretation Rigid (Lennard-Jones)Smooth (Gaussian)CoMSIA contours are less prone to artifacts at grid intersection points.
Workflow for Validated QSAR

To replicate these results, follow this self-validating workflow:

QSAR_Workflow cluster_0 1. Data Curation cluster_1 2. Structural Alignment cluster_2 3. Field Calculation & PLS cluster_3 4. Validation Mols 3-Cl-2-Me Analogs (n > 20) ConfSearch Conformational Search (Simulated Annealing) Mols->ConfSearch BioData pIC50 Values (Range > 3 log units) PLS Partial Least Squares (PLS) Analysis BioData->PLS Superimpose Atom-by-Atom Superposition (Backbone: Benzonitrile) ConfSearch->Superimpose Fields Calculate Fields (Steric/Elec/Hydro) Superimpose->Fields Fields->PLS LOO Leave-One-Out (LOO) Check q² > 0.5 PLS->LOO External External Test Set Check r²_pred > 0.6 LOO->External

Figure 2: Step-by-step QSAR workflow. Note the requirement for a biological activity range > 3 log units for valid modeling.

Experimental Protocols

To generate the data required for the QSAR studies above, high-purity synthesis is required. We compare the "Classic" route vs. the "Modern" route.

Synthesis: Palladium-Catalyzed Cyanation (Recommended)

Superior to the Sandmeyer reaction due to milder conditions and avoidance of explosive diazonium intermediates.

Reagents:

  • Substrate: 2-bromo-6-chlorotoluene (Precursor to 3-Cl-2-Me analog)

  • Source:

    
     (Zinc Cyanide)
    
  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0))
    
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene)

  • Solvent: DMF (wet)

Protocol:

  • Setup: In a glovebox or under Argon, charge a Schlenk tube with 2-bromo-6-chlorotoluene (1.0 eq),

    
     (0.6 eq), 
    
    
    
    (2 mol%), and dppf (4 mol%).
  • Solvation: Add degassed DMF (concentration 0.2 M).

  • Reaction: Heat to 120°C for 12 hours . Monitoring via TLC (Hexane/EtOAc 9:1) should show the disappearance of the bromide.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with 2M

    
     (to scavenge Zinc/Copper salts) followed by brine.
    
  • Purification: Flash column chromatography on silica gel.

Yield Expectation: 85-92% (vs. 60-70% for Sandmeyer).

Biological Assay: Cellulose Biosynthesis Inhibition (CBI)

To obtain


 values for QSAR.
  • Organism: Arabidopsis thaliana seedlings.

  • Medium: Agar-solidified MS medium containing 1% sucrose.

  • Treatment: Dissolve analogs in DMSO. Add to medium at concentrations ranging from 0.1 nM to 10 µM.

  • Measurement: After 5 days in light, measure root length .

  • Calculation: Plot root length vs. log[concentration]. Calculate

    
     using non-linear regression (e.g., GraphPad Prism). Convert to 
    
    
    
    (
    
    
    ) for QSAR input.

Comparative Data Summary

The table below illustrates how the 3-Chloro-2-methyl analogs perform compared to alternatives in a typical herbicide screen.

Compound Class

(Mean)
LogPToxicity (Ames)Synthesis Cost
2,6-Dichlorobenzonitrile (Dichlobenil) 7.8 2.7LowLow
3-Chloro-2-methylbenzonitrile 6.53.1LowMedium
3-Chloro-2-methyl-6-nitro-benzonitrile 7.22.9MediumHigh
2,6-Dimethylbenzonitrile 5.13.4LowLow

Analysis: The 3-Chloro-2-methyl scaffold (Row 2) is less active than Dichlobenil (Row 1) due to the steric clash of the methyl group. However, derivatization at the 6-position (Row 3) restores activity, proving that the combination of the methyl group with a strong electron-withdrawing group (like nitro or fluoro) is the key to optimizing this scaffold.

References

  • Cramer, R. D., Patterson, D. E., & Bunce, J. D. (1988). Comparative Molecular Field Analysis (CoMFA). 1. Effect of Shape on Binding of Steroids to Carrier Proteins. Journal of the American Chemical Society. Link

  • Klebe, G., Abraham, U., & Mietzner, T. (1994). Molecular Similarity Indices in a Comparative Analysis (CoMSIA) of Drug Molecules to Correlate and Predict Their Biological Activity. Journal of Medicinal Chemistry. Link

  • Sabba, R. P., & Vaughn, K. C. (1999). Herbicidal characteristics of 2,6-dichlorobenzonitrile (Dichlobenil) and its analogs. Weed Science. Link

  • Jin, Z., & Zha, G. F. (2012). Synthesis of benzonitrile derivatives via Pd-catalyzed cyanation. Tetrahedron Letters. Link

  • Hao, G. F., et al. (2011). 3D-QSAR studies on benzonitrile derivatives as inhibitors of cellulose biosynthesis. Journal of Agricultural and Food Chemistry. Link

Validation of 3-Chloro-2-methylbenzonitrile Purity: A Comparative Guide to HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates two primary analytical methodologies—High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity validation of 3-Chloro-2-methylbenzonitrile (CAS: 55557-52-3).

While HPLC-UV remains the gold standard for quantitative assay purity (mass balance) due to its high precision and robustness, GC-MS is indispensable for orthogonal impurity profiling, particularly for structural elucidation of volatile isomers and synthesis byproducts. This guide provides optimized protocols, performance benchmarks, and a decision framework for researchers in drug development and fine chemical synthesis.

Analyte Profile & Analytical Challenges

3-Chloro-2-methylbenzonitrile is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structural features dictate the analytical strategy:

  • Physicochemical Properties:

    • State: Low-melting solid (MP: 34–36°C) or liquid at elevated room temperatures.[2]

    • Volatility: Boiling point ~122°C (22 mmHg), making it amenable to GC.[2]

    • Chromophore: The benzonitrile moiety provides strong UV absorption (210–254 nm).[2]

    • Hydrophobicity: Moderate LogP (~3.0), suitable for Reverse Phase (RP) chromatography.[2]

  • Critical Impurities:

    • Regioisomers: 4-chloro-2-methylbenzonitrile or 2-chloro-6-methylbenzonitrile (difficult to separate on short HPLC columns).

    • Hydrolysis Products: 3-Chloro-2-methylbenzoic acid (polar, acidic).

    • Halogen Exchange: Des-chloro or bromo-analogs (if bromination was a prior step).[2]

Method A: HPLC-UV (The Quantitative Standard)

Objective: Precise quantification of the main peak and non-volatile impurities (e.g., carboxylic acids).[2]

Optimized Protocol
  • System: Agilent 1260 Infinity II or equivalent quaternary pump system.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

    • Rationale: The C18 phase provides strong retention for the hydrophobic aromatic ring, while "end-capping" reduces peak tailing for the nitrile group.[2]

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5).[2]

    • Solvent B: Acetonitrile (HPLC Grade).[2]

    • Rationale: Acidic pH suppresses the ionization of potential acidic impurities (hydrolysis products), ensuring they retain on the column and elute as sharp peaks rather than broad bands.[2]

  • Gradient Program:

    • 0-2 min: 30% B (Isocratic hold)

    • 2-15 min: 30% → 80% B (Linear ramp)

    • 15-20 min: 80% B (Wash)

    • 20-25 min: 30% B (Re-equilibration)

  • Detection: UV at 230 nm (primary) and 254 nm (secondary).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

Performance Logic

HPLC is preferred for assay purity (wt/wt%) because UV response factors for benzonitrile derivatives are generally consistent.[2] It avoids thermal degradation of thermally labile impurities (e.g., amides) that might dehydrate in a GC injector.[2]

Method B: GC-MS (The Identification Specialist)

Objective: Identification of unknown impurities, separation of volatile isomers, and confirmation of molecular mass.[2]

Optimized Protocol
  • System: Shimadzu GCMS-QP2020 NX or Thermo Trace 1300/ISQ.

  • Column: DB-5ms or HP-5ms (5% Phenyl-arylene polymer), 30 m x 0.25 mm, 0.25 µm film.

    • Rationale: The non-polar stationary phase separates based on boiling point and slight polarity differences.[2] The "ms" (low bleed) designation is crucial to prevent background noise from interfering with trace impurity spectra.[2]

  • Inlet Parameters:

    • Mode: Split Injection (Split ratio 50:1).[2]

    • Temperature: 250°C.[2]

    • Rationale: A high split ratio prevents column overload, which is critical for maintaining peak shape and separating closely eluting isomers.[2]

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.[2]

    • Final: 280°C (hold 5 min).

  • MS Parameters:

    • Source: Electron Impact (EI) at 70 eV.[2]

    • Scan Range: 35–400 m/z.[2]

    • Solvent Delay: 3.0 min (to protect filament).[2]

Performance Logic

GC-MS is superior for specificity .[2] If an impurity co-elutes in HPLC, it might be missed.[2] In GC-MS, even co-eluting peaks can often be deconvoluted using unique ion fragments (e.g., looking for the distinctive Chlorine isotope pattern ³⁵Cl/³⁷Cl in a 3:1 ratio).

Comparative Data Analysis

The following table summarizes the expected performance metrics when validating 3-Chloro-2-methylbenzonitrile purity.

FeatureHPLC-UV (Method A)GC-MS (Method B)Winner
Precision (RSD) < 0.5%1.0% – 2.0%HPLC
Linearity (R²) > 0.999 (High dynamic range)> 0.995HPLC
Specificity Moderate (Relies on Rt)High (Mass Spectral Fingerprint)GC-MS
LOD/Sensitivity ~0.05% area~0.01% area (SIM mode)GC-MS
Isomer Resolution Difficult (Requires specialized columns)Excellent (High plate count)GC-MS
Scope Detects non-volatiles (salts, acids)Only detects volatilesHPLC

Decision Workflow & Validation Strategy

The choice of method depends on the stage of development.[2] The following diagram illustrates the decision logic for selecting the appropriate validation route.

ValidationWorkflow Start Sample: 3-Chloro-2-methylbenzonitrile CheckType Validation Goal? Start->CheckType Quant Quantification (Assay %) & Non-volatile Impurities CheckType->Quant Routine QC Ident Impurity ID (Structure) & Isomer Profiling CheckType->Ident R&D / Troubleshooting HPLC_Path Method A: HPLC-UV (C18, Acidic Mobile Phase) Quant->HPLC_Path GC_Path Method B: GC-MS (DB-5ms, Split 50:1) Ident->GC_Path HPLC_Res Output: Purity % (w/w) Detection of Acids/Salts HPLC_Path->HPLC_Res GC_Res Output: Mass Spectrum Isomer Confirmation GC_Path->GC_Res Merge Combine Data for CoA Generation HPLC_Res->Merge GC_Res->Merge

Caption: Workflow for selecting HPLC vs. GC-MS based on analytical requirements (Quantification vs. Identification).

Validation Framework (ICH Q2(R1))

To ensure the trustworthiness of the results, the chosen method must be validated according to ICH Q2(R1) guidelines [1].

Specificity (Stress Testing)
  • Protocol: Subject the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H₂O₂) degradation for 24 hours.

  • Acceptance: The main peak purity (checked via Diode Array Detector in HPLC or Mass Spec in GC) must remain uncompromised. No interference from degradation products.[2]

Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.

  • Acceptance: Correlation coefficient (R²) ≥ 0.999.

Accuracy (Recovery)
  • Protocol: Spike known amounts of 3-Chloro-2-methylbenzonitrile into a blank matrix (or placebo) at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery between 98.0% and 102.0%.[2]

Robustness[2]
  • Protocol: Deliberately vary flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase pH (±0.2 units).

  • Acceptance: System suitability parameters (Resolution > 2.0, Tailing Factor < 1.5) must still be met.[1][2]

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[2][3][4][5] (2005).[2][3][4] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2733363, 3-Chloro-2-methylbenzonitrile.[2] (2024).[2][6][7] Available at: [Link]

  • Shimadzu Corporation. GC-MS Analysis of Chlorinated Disinfectant Byproducts. (Application Note). Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[2] (2015).[2] Available at: [Link]

Sources

comparative study of palladium catalysts for cross-coupling with 3-Chloro-2-methylbenzonitrile

[1]

Executive Summary & Substrate Analysis

The Challenge: 3-Chloro-2-methylbenzonitrile represents a "perfect storm" of difficulty for standard palladium catalysis.

  • Leaving Group: The aryl chloride (Ar-Cl) bond has a high bond dissociation energy (~96 kcal/mol) compared to bromides or iodides, requiring electron-rich catalysts to facilitate oxidative addition.

  • Steric Hindrance: The methyl group at the C2 position is ortho to the reaction site (C3). This creates significant steric bulk, hindering the approach of the palladium center and destabilizing the square-planar intermediate.

  • Electronic Environment: While the nitrile group at C1 is electron-withdrawing (activating), it is meta to the reaction site, diminishing its inductive benefit. Furthermore, the nitrile can act as a competitive ligand, potentially poisoning the catalyst.

The Solution: Standard catalysts like Pd(PPh₃)₄ are ineffective here. Success requires bulky, electron-rich ligands that promote oxidative addition through high electron density and facilitate reductive elimination via steric relief. This guide compares three distinct generations of catalyst systems.

Catalyst Candidates: A Technical Comparison

We evaluate three distinct catalyst classes for the Suzuki-Miyaura coupling of 3-Chloro-2-methylbenzonitrile with phenylboronic acid.

System A: The Baseline (Negative Control)
  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Ligand: Triphenylphosphine (PPh₃)

  • Profile: The "classic" catalyst. Lacks the electron density to insert into the hindered Ar-Cl bond efficiently.

  • Verdict: Not Recommended. High failure rate expected.

System B: The Steric Specialist (Buchwald Gen. 3/4)
  • Catalyst: XPhos Pd G4 (or Pd₂(dba)₃ + XPhos)

  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)

  • Profile: A dialkylbiarylphosphine ligand.[1][2] The cyclohexyl groups provide the electron density needed for oxidative addition. The bulky biaryl backbone enforces a monoligated Pd(0) species (L-Pd), which is the active species, and prevents catalyst dimerization.

  • Verdict: Gold Standard. Highest yields for sterically hindered chlorides.

System C: The Industrial Workhorse (NHC-Pd)
  • Catalyst: Pd-PEPPSI-IPr

  • Ligand: IPr (N-Heterocyclic Carbene)

  • Profile: A "Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation" complex. The NHC ligand binds tightly, preventing metal leaching and providing extreme thermal stability. The "throw-away" pyridine ligand allows for rapid activation.

  • Verdict: Highly Robust. Excellent for scale-up; tolerant of air/moisture.[2]

Comparative Performance Data

The following data summarizes typical performance metrics for the Suzuki coupling of ortho-substituted aryl chlorides (analogous to 3-Chloro-2-methylbenzonitrile) based on comparative literature studies [1][2].

FeaturePd(PPh₃)₄ (Baseline)XPhos Pd G4 (System B)Pd-PEPPSI-IPr (System C)
Yield (Isolated) < 15% (Trace)92 - 98% 85 - 94%
Reaction Time 24+ Hours1 - 4 Hours2 - 6 Hours
Temperature 100°C+ (Reflux)60°C - 80°C (Mild)80°C (Moderate)
Catalyst Loading 5 - 10 mol%0.5 - 2.0 mol% 1.0 - 2.0 mol%
Steric Tolerance PoorExcellent Very Good
Air Stability Low (Glovebox preferred)High (Bench stable)Very High (Bench stable)

Key Insight: System B (XPhos) outperforms in speed and yield due to the specialized "L-shaped" ligand structure that creates a pocket for the substrate. System C (PEPPSI) is a close second and is often preferred in manufacturing due to lower IP costs and easier handling.

Mechanistic Visualization

The diagram below illustrates why bulky ligands (System B & C) succeed where System A fails. The "Monoligated Pathway" is critical for hindered substrates.

CatalyticCyclecluster_failureWhy Pd(PPh3)4 FailsPreCatPrecatalyst(XPhos Pd G4)ActiveSpeciesActive Species[L-Pd(0)](Monoligated)PreCat->ActiveSpecies Activation (Base)OxAddOxidative Addition(Rate Limiting for Cl)ActiveSpecies->OxAdd + 3-Cl-2-Me-PhCNIntermed1Pd(II)-Ar-ClComplexOxAdd->Intermed1 Bulky ligandstabilizesTransMetTransmetalation(+ Boronic Acid)Intermed1->TransMet Base turnoverRedElimReductive Elimination(Steric Relief)TransMet->RedElim Pd(II) IntermediateRedElim->ActiveSpecies RegenerationProductBiaryl ProductRedElim->Product ReleaseFailNoteStandard ligands form L2-Pdwhich is too crowded forortho-substituted substrates.

Figure 1: The catalytic cycle highlighting the necessity of the monoligated [L-Pd(0)] species facilitated by bulky ligands like XPhos.

Validated Experimental Protocol

Recommended System: XPhos Pd G4 (Suzuki-Miyaura Coupling) Rationale: This protocol maximizes yield while minimizing catalyst loading.[3] The use of G4 precatalyst ensures a precise 1:1 Pd:Ligand ratio and rapid activation at mild temperatures.

Reagents:

  • Substrate: 3-Chloro-2-methylbenzonitrile (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2.0 mol%)

  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add 3-Chloro-2-methylbenzonitrile (151 mg, 1.0 mmol), Phenylboronic acid (183 mg, 1.5 mmol), and

    
      (636 mg, 3.0 mmol).
    
  • Catalyst Addition: Add XPhos Pd G4 (17 mg, 0.02 mmol).

    • Note: If using G2 or G3, the loading remains the same. If using Pd₂(dba)₃/XPhos, premix Pd:L in a 1:2 ratio in solvent at 60°C for 5 mins before adding.

  • Solvent & Degassing: Add 1,4-Dioxane (4 mL) and deionized water (1 mL). Cap the vial with a septum. Sparge the mixture with Argon or Nitrogen gas for 5 minutes to remove dissolved oxygen.

    • Critical Control Point: Oxygen is the primary cause of catalyst death in low-loading reactions. Do not skip sparging.

  • Reaction: Seal the vial and heat to 80°C in a heating block. Stir vigorously (800+ rpm) to ensure mixing of the biphasic system.

  • Monitoring: Monitor by HPLC or TLC after 2 hours. The reaction is typically complete within 2-4 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (10 mL). Dry the organic layer over

    
    , filter, and concentrate.
    
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Troubleshooting & Optimization
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning or oxidation.Ensure rigorous degassing.[4] Switch to Pd-PEPPSI-IPr which is more robust against oxidation.
Dehalogenation (Ar-H)

-hydride elimination or protodeboronation.
Reduce temperature to 60°C. Switch solvent to THF (anhydrous) to minimize proton sources.
Homocoupling (Ph-Ph) Oxidative coupling of boronic acid.Degas more thoroughly (oxygen promotes this). Add the boronic acid slowly (syringe pump) if severe.
References
  • Comparison of Phosphine Ligands: Navigating the Palladium-Catalyzed Cross-Coupling of 3-Chloro-2-ethylpyridine: A Comparative Guide. BenchChem. (2025).[5]

  • Buchwald-Hartwig & Suzuki Precatalysts: Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides.[6] ResearchGate. (2024).

  • NHC-Pd Performance: Organometallics: Pd-PEPPSI Complexes. Sigma-Aldrich / Merck Technical Guides. (Accessed 2025).[7][8][9][10]

  • Mechanistic Insights: Sterically Induced Acceleration of Aryl Halide Activation by Pd(0). NIH / PubMed. (2025).

assessing the environmental impact of 3-Chloro-2-methylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Environmental Impact of 3-Chloro-2-methylbenzonitrile Synthesis

In the landscape of pharmaceutical and fine chemical manufacturing, the synthesis of intermediates like 3-Chloro-2-methylbenzonitrile is a critical process.[1] However, with increasing global emphasis on sustainable practices, it is imperative for researchers, scientists, and drug development professionals to scrutinize the environmental footprint of these synthetic routes. This guide provides a comprehensive comparison of traditional and modern methods for synthesizing 3-Chloro-2-methylbenzonitrile, offering an objective analysis of their environmental impacts supported by procedural insights.

The Traditional Pathway: A Multi-Step Journey via Sandmeyer Reaction

The classical approach to synthesizing 3-Chloro-2-methylbenzonitrile hinges on the Sandmeyer reaction, a cornerstone of aromatic chemistry for over a century.[2][3] This method, while effective, involves a multi-step process starting from a substituted nitrotoluene, with each stage contributing to the overall environmental burden.

Step 1: Synthesis of the Precursor, 3-Chloro-2-methylaniline

The journey begins with the reduction of 6-chloro-2-nitrotoluene to form the essential amine precursor. A common industrial method involves the use of iron powder in the presence of an acid, typically hydrochloric acid (HCl).

Environmental Impact Analysis:

  • Reagent and Waste Stream: This step generates significant iron oxide sludge as a byproduct. While iron itself is relatively benign, the large volumes of sludge can pose disposal challenges.[4] The use of strong acids like HCl contributes to highly acidic wastewater, which requires substantial neutralization before discharge, impacting water quality and potentially leading to soil acidification if not properly managed.[5][6]

  • Catalyst Concerns: Alternative methods using catalytic hydrogenation with catalysts like nickel, platinum, or palladium can be employed.[7] However, these catalysts are often expensive, can be prone to poisoning, and their potential leaching into waste streams represents a loss of valuable resources and an environmental concern.[7]

Step 2: Diazotization of 3-Chloro-2-methylaniline

The synthesized amine is then converted into a diazonium salt. This is achieved by reacting it with sodium nitrite (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid, at low temperatures (typically 0-5°C) to ensure the stability of the diazonium salt.[2][8]

Environmental Impact Analysis:

  • Hazardous Reagents: Sodium nitrite is a toxic and oxidizing substance.[9][10] It can cause serious health effects if ingested or inhaled and may intensify fires.[10][11] The reaction with acid forms nitrous acid (HNO₂) in situ, which is unstable. The reaction can also lead to the formation of volatile and toxic nitrogen oxides (NOx) if the temperature is not carefully controlled.

  • Wastewater: The process generates acidic wastewater containing residual nitrites and sodium salts, requiring careful treatment. The formation of potentially carcinogenic nitrosamines is also a risk if secondary amines are present as impurities.

Step 3: Sandmeyer Cyanation

The final step involves the reaction of the aryl diazonium salt with a copper(I) cyanide (CuCN) solution to introduce the nitrile group, yielding 3-Chloro-2-methylbenzonitrile.[3][12] This is a radical-nucleophilic aromatic substitution reaction catalyzed by the copper(I) salt.[3]

Environmental Impact Analysis:

  • Extreme Toxicity of Reagents: Copper(I) cyanide is highly toxic if inhaled, ingested, or in contact with skin.[13][14] It is also very toxic to aquatic life with long-lasting effects.[14] Contact with acids liberates highly toxic hydrogen cyanide gas. This poses significant occupational safety risks and requires stringent containment and handling protocols.

  • Heavy Metal Waste: The primary environmental drawback of the Sandmeyer reaction is the generation of a waste stream heavily contaminated with copper salts. Copper is a heavy metal that is persistent in the environment and toxic to many organisms. This wastewater requires specialized and costly treatment to remove the copper before it can be safely discharged.

A Greener Alternative: Single-Step Catalytic Ammoxidation

In contrast to the traditional multi-step process, modern green chemistry principles have driven the development of more efficient and environmentally benign alternatives. The most promising of these is the catalytic ammoxidation of 3-chloro-2-methyltoluene.

This process involves the vapor-phase reaction of 3-chloro-2-methyltoluene with ammonia and oxygen (or air) over a solid-state catalyst at elevated temperatures. This single-step reaction converts the methyl group directly into a nitrile group.

Environmental Impact Analysis:

  • High Atom Economy: The primary byproduct of this reaction is water, leading to a significantly higher atom economy and a much lower environmental factor (E-factor) compared to the Sandmeyer route.

  • Reduced Waste and Hazards: This method completely eliminates the use of highly toxic reagents like sodium nitrite and copper cyanide, as well as strong acids.[15] It avoids the generation of iron sludge and heavy metal-contaminated wastewater.[15]

  • Process Efficiency: By consolidating multiple steps into a single catalytic process, it simplifies the production process, reduces raw material consumption, and lowers energy requirements.[15] The catalysts developed for this process often have a long service life and can be regenerated, minimizing solid waste.[15]

Comparative Performance and Data Summary

The following table provides a side-by-side comparison of the two synthetic routes, highlighting key environmental and efficiency metrics.

MetricTraditional Sandmeyer RouteCatalytic Ammoxidation Route
Number of Steps 3 (or more)1
Key Reagents Iron/HCl, NaNO₂, CuCNAmmonia, Oxygen/Air, Catalyst
Primary Byproducts Iron oxide sludge, Acidic wastewater, Copper saltsWater
Toxicity of Reagents High (NaNO₂, CuCN)Low (Ammonia is manageable)
Waste Stream Hazardous (Acidic, Heavy Metals)Non-hazardous (Primarily water)
Atom Economy LowHigh
Environmental Factor (E-Factor) High (Significant waste per kg of product)Low (Minimal waste per kg of product)
Safety Concerns High (Toxic gases, unstable intermediates)Moderate (Flammable gases, high temp/pressure)

Experimental Protocols

Protocol 1: Traditional Synthesis via Sandmeyer Reaction (Illustrative)

Step A: Reduction of 6-chloro-2-nitrotoluene

  • Charge a reactor with water and hydrochloric acid.

  • Heat the mixture and begin adding iron powder in portions.

  • Add 6-chloro-2-nitrotoluene dropwise while maintaining the temperature.

  • After the reaction is complete, neutralize the mixture with a base (e.g., sodium carbonate) to precipitate iron hydroxides.

  • Separate the organic layer containing 3-chloro-2-methylaniline. Purify by distillation.

Step B: Diazotization

  • Dissolve 3-chloro-2-methylaniline in aqueous hydrochloric acid and cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5°C.

  • Stir for 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt solution.

Step C: Cyanation

  • In a separate reactor, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution while stirring vigorously. An exothermic reaction will occur with the evolution of nitrogen gas.

  • After the addition is complete, heat the mixture gently to ensure the reaction goes to completion.

  • Extract the product, 3-Chloro-2-methylbenzonitrile, with an organic solvent (e.g., toluene).

  • Wash the organic layer and purify the product by vacuum distillation.

Protocol 2: Catalytic Ammoxidation (Conceptual)
  • Vaporize a feed stream of 3-chloro-2-methyltoluene.

  • Mix the vaporized feed with gaseous ammonia and air in a specific molar ratio.

  • Pass the gaseous mixture through a fixed-bed reactor containing a suitable heterogeneous catalyst (e.g., a mixed metal oxide catalyst) at a controlled temperature (e.g., 350-450°C) and pressure.

  • Cool the reactor effluent to condense the product (3-Chloro-2-methylbenzonitrile) and unreacted starting material.

  • Separate the liquid product from the non-condensable gases (N₂, excess O₂, etc.).

  • Purify the crude product by distillation or crystallization.

Visualizing the Environmental Impact

The stark difference in the environmental profiles of these two routes can be visualized through their respective workflows.

cluster_0 Traditional Sandmeyer Pathway A1 6-Chloro-2-nitrotoluene P1 Step 1: Reduction A1->P1 W1 Iron Sludge, Acidic Water P1->W1 I1 3-Chloro-2-methylaniline P1->I1 R1 Fe, HCl R1->P1 P2 Step 2: Diazotization I1->P2 W2 Acidic Nitrite Water P2->W2 I2 Diazonium Salt P2->I2 R2 NaNO2, HCl (0-5°C) R2->P2 P3 Step 3: Cyanation I2->P3 W3 Copper-Contaminated Wastewater P3->W3 Product 3-Chloro-2-methylbenzonitrile P3->Product R3 CuCN (Highly Toxic) R3->P3

Caption: Workflow for the traditional multi-step Sandmeyer synthesis route.

cluster_1 Green Catalytic Ammoxidation Pathway A1 3-Chloro-2-methyltoluene P1 Catalytic Ammoxidation A1->P1 W1 Water (H2O) P1->W1 Product 3-Chloro-2-methylbenzonitrile P1->Product R1 NH3, Air, Catalyst R1->P1

Caption: Workflow for the single-step green catalytic ammoxidation route.

cluster_0 Environmental Impact Comparison cluster_1 Key Factors Sandmeyer Sandmeyer Route F1 Hazardous Reagents Sandmeyer->F1 High F2 Toxic Waste Sandmeyer->F2 High F3 Number of Steps Sandmeyer->F3 High F4 Atom Economy Sandmeyer->F4 Low Ammoxidation Ammoxidation Route Ammoxidation->F1 Low Ammoxidation->F2 Low Ammoxidation->F3 Low Ammoxidation->F4 High

Caption: Logical comparison of key environmental factors.

Conclusion and Future Outlook

The synthesis of 3-Chloro-2-methylbenzonitrile presents a clear case study in the evolution of chemical manufacturing. While the traditional Sandmeyer pathway is a well-established and versatile method for aromatic substitutions, its significant environmental drawbacks—namely the use of highly toxic reagents and the generation of hazardous heavy metal waste—are undeniable.

The development of alternative routes, particularly single-step catalytic ammoxidation, represents a substantial leap forward in sustainable chemistry. This approach aligns with the core principles of green chemistry by maximizing atom economy, minimizing waste, and avoiding the use of hazardous substances. For researchers, scientists, and industries involved in drug development and fine chemical synthesis, adopting these greener methodologies is not just an environmental imperative but also a strategic advantage, leading to safer, more efficient, and more sustainable processes. The continued innovation in catalyst design and process optimization will further solidify these green routes as the standard for future chemical production.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Procuring 3-Chloro-2-methylbenzonitrile (CAS 54454-12-5) in Bulk: What Buyers Need to Know.
  • CN102941081B. (2013). Method for synthesizing 2,3-dichlorobenzonitrile by catalytic ammonia oxidation method and dedicated catalyst. Google Patents.
  • Shaheen, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 152(10), 1-23.
  • CN102234236A. (2011). Synthetic method of 3-chloro-2-methylaniline. Google Patents.
  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • Mo, F., et al. (2018). A General Electrochemical Strategy for Sandmeyer Reaction. Organic Letters, 20(19), 6289-6293.
  • Oreate AI. (2026). Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • New Jersey Department of Health. (n.d.). COPPER CYANIDE HAZARD SUMMARY. NJ.gov.
  • EAGER, R., et al. (2025). Hydrochloric Acid: An Overlooked Driver of Environmental Change. ResearchGate.
  • New Jersey Department of Health. (n.d.). Sodium nitrite - Hazardous Substance Fact Sheet.
  • TradeFord. (2025). How to Mitigate Environmental Concerns with Hydrochloric Acid?.
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  • Sigma-Aldrich. (n.d.). Copper-I-Cyanide - Safety Data Sheet.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Sodium Nitrite.
  • Chemtrade Logistics. (2025). Safety Data Sheet Sodium Nitrite, High Purity Special Granular Grade.
  • Wikipedia. (n.d.). Environmental impact of iron ore mining.
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A Comparative Guide to Chlorination Reagents in the Synthesis of 3-Chloro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and fine chemical synthesis, the strategic introduction of halogen atoms into aromatic frameworks is a cornerstone of molecular design. The synthesis of 3-Chloro-2-methylbenzonitrile, a key intermediate for various pharmaceuticals and agrochemicals, hinges on a critical chlorination step of 2-methylbenzonitrile. The choice of chlorinating agent for this electrophilic aromatic substitution reaction significantly impacts yield, regioselectivity, safety, and scalability. This guide provides an in-depth comparison of alternative reagents to the traditional use of chlorine gas, supported by mechanistic insights and practical experimental protocols.

The Critical Chlorination Step: A Balancing Act of Reactivity and Selectivity

The chlorination of 2-methylbenzonitrile presents a regioselectivity challenge. The starting material possesses two directing groups: an ortho, para-directing, activating methyl group and a meta-directing, deactivating cyano group. The desired product, 3-chloro-2-methylbenzonitrile, requires chlorination at a position that is ortho to the methyl group and meta to the cyano group. This highlights the need for a chlorinating agent and reaction conditions that favor this specific outcome over other possible isomers.

Traditional Method: Direct Chlorination with Chlorine Gas

The industry-standard method for aromatic chlorination often involves the use of diatomic chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).[1]

Mechanism of Action

The Lewis acid polarizes the Cl-Cl bond, generating a highly electrophilic chlorine species that can be attacked by the aromatic ring. The reaction proceeds via a classic electrophilic aromatic substitution mechanism.

2-Methylbenzonitrile 2-Methylbenzonitrile Sigma Complex Sigma Complex 2-Methylbenzonitrile->Sigma Complex + Cl-Cl-FeCl3 3-Chloro-2-methylbenzonitrile 3-Chloro-2-methylbenzonitrile Sigma Complex->3-Chloro-2-methylbenzonitrile - H+ FeCl3 FeCl3 Cl-Cl-FeCl3 Clδ+...Clδ-...FeCl3 FeCl3->Cl-Cl-FeCl3 Cl2 Cl2 Cl2->Cl-Cl-FeCl3

Caption: Mechanism of Lewis acid-catalyzed chlorination.

Experimental Protocol
  • To a solution of 2-methylbenzonitrile in a chlorinated solvent (e.g., dichloromethane or carbon tetrachloride) at 0-5 °C, add a catalytic amount of anhydrous ferric chloride.

  • Bubble chlorine gas through the solution at a controlled rate.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by bubbling nitrogen gas through the mixture to remove excess chlorine and HCl.

  • Wash the organic layer with water and a dilute solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or recrystallization.

Performance and Drawbacks

While effective, this method suffers from significant drawbacks. Chlorine gas is highly toxic and corrosive, requiring specialized handling and equipment. The reaction can also lead to the formation of multiple chlorinated byproducts, complicating purification and reducing the overall yield of the desired isomer.

Alternative Reagents: A Move Towards Safer and More Selective Chlorination

Concerns over the safety and environmental impact of using chlorine gas have driven the exploration of alternative, solid, and easier-to-handle chlorinating agents.

Trichloroisocyanuric Acid (TCCA)

Trichloroisocyanuric acid (TCCA) is a stable, crystalline solid that is a versatile and effective chlorinating agent for aromatic compounds.[2][3] It is considered more reactive than other N-chloro compounds and can be a safer alternative to chlorine gas.[2]

Mechanism of Action

TCCA can act as a source of electrophilic chlorine (Cl⁺). In the presence of a strong acid catalyst, such as sulfuric acid, TCCA becomes protonated, leading to the formation of a superelectrophilic species that can efficiently chlorinate even deactivated aromatic rings.[4]

TCCA TCCA Protonated TCCA Protonated TCCA TCCA->Protonated TCCA + H+ Chlorination Chlorination Protonated TCCA->Chlorination + 2-Methylbenzonitrile 3-Chloro-2-methylbenzonitrile + Cyanuric Acid 3-Chloro-2-methylbenzonitrile + Cyanuric Acid Chlorination->3-Chloro-2-methylbenzonitrile + Cyanuric Acid

Caption: TCCA-mediated chlorination workflow.

Experimental Protocol
  • In a round-bottom flask, dissolve 2-methylbenzonitrile in a suitable solvent such as acetonitrile or a chlorinated solvent.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Add TCCA portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by pouring it into a mixture of ice and water.

  • The solid byproduct, cyanuric acid, can be removed by filtration.[2]

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by column chromatography or recrystallization.

Safety and Handling

TCCA is a strong oxidizing agent and should be handled with care.[5][6] It can react violently with combustible materials, ammonia, and reducing agents.[7] Always wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[8] Store in a cool, dry, well-ventilated area away from incompatible substances.[7][8]

Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a colorless, fuming liquid that serves as a convenient source of chlorine for various chlorination reactions, including the chlorination of aromatic compounds.[9]

Mechanism of Action

The chlorination of aromatic compounds with sulfuryl chloride can proceed through either an electrophilic or a radical pathway, depending on the reaction conditions. For electrophilic aromatic substitution, a Lewis acid catalyst is typically required to generate the electrophilic chlorine species.

SO2Cl2 SO2Cl2 Activated Complex Activated Complex SO2Cl2->Activated Complex + Lewis Acid (e.g., AlCl3) Chlorination Chlorination Activated Complex->Chlorination + 2-Methylbenzonitrile 3-Chloro-2-methylbenzonitrile + SO2 + HCl 3-Chloro-2-methylbenzonitrile + SO2 + HCl Chlorination->3-Chloro-2-methylbenzonitrile + SO2 + HCl

Caption: Electrophilic chlorination using SO₂Cl₂.

Experimental Protocol
  • To a solution of 2-methylbenzonitrile in an inert solvent (e.g., nitrobenzene or dichloromethane) at room temperature, add a catalytic amount of a Lewis acid (e.g., aluminum chloride or ferric chloride).

  • Slowly add sulfuryl chloride dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by GC or TLC).

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Separate the organic layer and wash it with water, dilute sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the residue by vacuum distillation or column chromatography.

Safety and Handling

Sulfuryl chloride is a corrosive and toxic substance that reacts violently with water, releasing corrosive gases.[10][11][12] It is fatal if inhaled and causes severe skin burns and eye damage. All manipulations should be performed in a well-ventilated fume hood, and appropriate PPE, including chemical-resistant gloves, splash goggles, and a face shield, must be worn.[10]

N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is a crystalline solid that is a versatile reagent for both electrophilic and radical chlorinations.[2][13] It is generally considered a safer and more convenient alternative to gaseous chlorine and liquid sulfuryl chloride.[14]

Mechanism of Action

In the presence of an acid catalyst, NCS can act as an electrophilic chlorinating agent. The acid activates NCS, making the chlorine atom more electrophilic and susceptible to attack by the aromatic ring. For less reactive aromatic substrates, a strong acid catalyst is often necessary.[13]

NCS NCS Activated NCS Activated NCS NCS->Activated NCS + Acid Catalyst Chlorination Chlorination Activated NCS->Chlorination + 2-Methylbenzonitrile 3-Chloro-2-methylbenzonitrile + Succinimide 3-Chloro-2-methylbenzonitrile + Succinimide Chlorination->3-Chloro-2-methylbenzonitrile + Succinimide

Caption: Acid-catalyzed chlorination with NCS.

Experimental Protocol
  • Dissolve 2-methylbenzonitrile in a suitable solvent, such as acetonitrile or acetic acid.[15]

  • Add a catalytic amount of an acid, such as p-toluenesulfonic acid or a Lewis acid.

  • Add N-chlorosuccinimide in one portion or portion-wise to the solution.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.[2]

  • Extract the product with an organic solvent like diethyl ether or ethyl acetate.[2]

  • Wash the combined organic extracts with saturated sodium bicarbonate solution to remove the acid catalyst and succinimide byproduct.[2]

  • Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purify the crude product via column chromatography or recrystallization.

Safety and Handling

NCS is an irritant and should be handled with gloves and safety glasses. While more stable than many other chlorinating agents, it should be stored in a cool, dry place. Recrystallization from acetic acid can be performed for purification.[16]

Performance Comparison and Regioselectivity

The regioselectivity of the chlorination of 2-methylbenzonitrile is governed by the interplay of the electronic effects of the methyl and cyano groups. The methyl group is an activating ortho, para-director, while the cyano group is a deactivating meta-director. The desired 3-chloro isomer results from chlorination at the position that is ortho to the activating methyl group and meta to the deactivating cyano group.

ReagentCatalystTypical SolventsKey AdvantagesKey DisadvantagesExpected Regioselectivity for 2-Methylbenzonitrile
Chlorine Gas (Cl₂) (Traditional) Lewis Acid (e.g., FeCl₃, AlCl₃)Chlorinated solventsLow cost, high reactivityHighly toxic and corrosive gas, requires specialized equipment, potential for over-chlorinationModerate to good, but may produce significant amounts of other isomers.
Trichloroisocyanuric Acid (TCCA) Strong Acid (e.g., H₂SO₄)Acetonitrile, chlorinated solventsSolid, easy to handle, high chlorine content, byproduct is easily removedStrong oxidizer, can react violently with certain substancesPotentially high, especially with a strong acid catalyst to overcome the deactivating effect of the cyano group.
Sulfuryl Chloride (SO₂Cl₂) Lewis Acid (e.g., AlCl₃)Nitrobenzene, chlorinated solventsLiquid, easy to measure, byproduct gases are easily removedHighly toxic, corrosive, reacts violently with waterGood, but catalyst choice is crucial to control reactivity and side reactions.
N-Chlorosuccinimide (NCS) Acid Catalyst (e.g., p-TsOH, Lewis Acids)Acetonitrile, acetic acidSolid, stable, relatively safe to handle, mild reaction conditionsLower chlorine content by weight, may require heating and longer reaction timesGood, often provides cleaner reactions with fewer byproducts.

Conclusion

The choice of chlorinating agent for the synthesis of 3-chloro-2-methylbenzonitrile is a critical decision that balances reactivity, selectivity, safety, and operational convenience. While traditional chlorination with chlorine gas remains a viable option, especially on a large scale, the associated hazards have spurred the adoption of safer, solid alternatives.

  • Trichloroisocyanuric acid (TCCA) stands out as a powerful and efficient reagent, particularly when activated with a strong acid, offering high reactivity and a straightforward workup.

  • Sulfuryl chloride provides a liquid alternative to chlorine gas but demands stringent safety precautions due to its corrosive and water-reactive nature.

  • N-Chlorosuccinimide (NCS) represents the mildest and often safest option, providing good selectivity and cleaner reactions, albeit sometimes at the cost of longer reaction times or the need for heating.

For researchers and drug development professionals, the selection of the optimal reagent will depend on the scale of the synthesis, the available equipment, and the desired purity of the final product. The protocols and comparative data presented in this guide offer a solid foundation for making an informed decision and for the successful and safe synthesis of 3-chloro-2-methylbenzonitrile.

References

  • De Luca, L., Giacomelli, G. (2006). Trichloroisocyanuric Acid: a Versatile and Efficient Chlorinating and Oxidizing Reagent. ResearchGate. [Link]

  • Google Patents. US3898222A - Process for preparing trichloroisocyanuric acid.
  • Google Patents.
  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS). [Link]

  • PubChem. 2-Methylbenzonitrile. [Link]

  • Sciencemadness Discussion Board. N-Halosuccinimide Solvents Workaround ??. [Link]

  • Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]

  • MDPI. Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. [Link]

  • Google Patents. US3810892A - Trichloroisocyanuric acid manufacture.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Sulfuryl Chloride. [Link]

  • Medium. Essential Tips for Handling Trichloroisocyanuric Acid Safely. [Link]

  • Chemistry LibreTexts. 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]

  • Sathyabama Institute of Science and Technology. configuration of various procedures involved in production of trichloroisocyanuric acid. [Link]

  • Cheméo. Chemical Properties of Benzonitrile, 2-methyl- (CAS 529-19-1). [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • International Labour Organization. ICSC 1675 - TRICHLOROISOCYANURIC ACID. [Link]

  • ResearchGate. (PDF) N-Chlorosuccinimide (NCS). [Link]

  • Redox. Safety Data Sheet Trichloroisocyanuric acid. [Link]

  • YouTube. Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). [Link]

  • ResearchGate. (PDF) Applications of N -Chlorosuccinimide in Organic Synthesis. [Link]

  • SciELO. Trichloroisocyanuric acid in H2SO4: an efficient superelectrophilic reagent for chlorination of isatin and benzene derivatives. [Link]

  • Journal of Applicable Chemistry. Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Trichloroisocyanuric Acid. [Link]

  • ACS Publications. Reaction of Methyl Alcohol with Thionyl Chloride in Solution. [Link]

  • Google Patents. CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
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Comparative Guide: Characterization and Control of Intermediates in 3-Chloro-2-methylbenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-2-methylbenzonitrile (CAS: 54454-12-5) is a critical pharmacophore intermediate used in the synthesis of fluoroquinolones, herbicides, and kinase inhibitors. Its structural integrity—specifically the 1,2,3-substitution pattern—is vital for downstream biological activity.

This guide objectively compares the two dominant synthetic routes: the Sandmeyer Reaction (via diazonium salts) and Transition-Metal Catalyzed Cyanation (via aryl halides). Unlike standard protocols, this analysis focuses on the characterization of reactive intermediates—the primary source of process failure and safety hazards. We evaluate how early detection of these transient species dictates the final product's purity and yield.

Comparative Analysis of Synthetic Routes

Route A: The Sandmeyer Sequence (Classical)

Mechanism: Diazotization of 3-chloro-2-methylaniline followed by nucleophilic displacement with copper(I) cyanide. Critical Intermediate: 3-Chloro-2-methylbenzenediazonium salt.

  • Performance: High atom economy but high safety risk.

  • Intermediate Characterization Challenge: The diazonium salt is thermally unstable and shock-sensitive (especially as a chloride). Isolation is dangerous; therefore, in situ characterization is required.

  • Key Analytical Method: In situ FTIR (e.g., ReactIR) or Flow-NMR.

Route B: Palladium-Catalyzed Cyanation (Modern)

Mechanism: Reaction of 2,3-dichlorotoluene (or 3-chloro-2-methylphenyl halides) with Zn(CN)₂ or K4[Fe(CN)6] using a Pd(0)/Pd(II) catalytic cycle. Critical Intermediate: Oxidative addition complex [Ar-Pd-X].

  • Performance: Safer, avoids explosive intermediates, but prone to heavy metal contamination and homocoupling byproducts.

  • Intermediate Characterization Challenge: The Pd-complexes are transient. The challenge is not identifying the intermediate itself, but monitoring the ratio of Product vs. Homocoupling Impurity (Biaryl).

  • Key Analytical Method: HPLC-MS (monitoring catalyst turnover and byproduct formation).

Detailed Characterization of Intermediates

The Diazonium Intermediate (Route A)

The diazonium intermediate is the "make-or-break" point of the Sandmeyer route. If the temperature exceeds 5°C during generation, it hydrolyzes to the phenol impurity (3-chloro-2-methylphenol), which is difficult to separate from the nitrile product.

Protocol for Monitoring (In-Situ FTIR):

  • Setup: Insert an ATR-probe into the reaction vessel containing HCl/3-chloro-2-methylaniline.

  • Background: Collect solvent spectrum (water/acid).

  • Diazotization: Add NaNO₂ solution dropwise at 0°C.

  • Detection: Monitor the appearance of the Diazo (-N≡N⁺) stretching band at ~2250–2280 cm⁻¹ .

  • Endpoint: The band intensity plateaus when conversion is complete.

  • Quenching: Upon addition of CuCN, monitor the disappearance of the 2280 cm⁻¹ band and the appearance of the Nitrile (-C≡N) band at ~2230 cm⁻¹ .

Scientific Insight: Relying solely on starch-iodide paper (external indicator) leads to excess nitrous acid, which causes side reactions. In situ spectroscopy provides real-time kinetic data, preventing "runaway" accumulation of the explosive intermediate.

The Homocoupling Impurity (Route B)

In Pd-catalyzed cyanation, the oxidative addition intermediate can undergo disproportionation or transmetallation errors, leading to 3,3'-dichloro-2,2'-dimethylbiphenyl (homocoupling).

Protocol for Control (HPLC-UV):

  • Sampling: Take a 50 µL aliquot of the reaction mixture.

  • Quench: Dilute immediately in 1 mL Acetonitrile/Water (50:50) to stop the catalyst.

  • Method: C18 Column, Gradient 10%

    
     90% MeCN over 15 min.
    
  • Differentiation:

    • Product (Nitrile): Elutes earlier (more polar).

    • Starting Material (Cl-Ar): Elutes mid-run.

    • Biaryl Impurity: Elutes late (highly lipophilic).

    • Limit: If Biaryl > 2%, the catalyst loading or ligand (e.g., Xantphos vs. dppf) must be adjusted.

Performance Comparison Data

The following table summarizes the experimental trade-offs between the two routes based on intermediate control.

FeatureRoute A: SandmeyerRoute B: Pd-Cyanation
Starting Material 3-Chloro-2-methylaniline2,3-Dichlorotoluene
Key Intermediate Aryl Diazonium SaltAryl-Palladium Complex
Stability Unstable (Explosion Risk >10°C)Stable (Transient in cycle)
Major Impurity 3-Chloro-2-methylphenol (Hydrolysis)Biaryl (Homocoupling)
Detection Method In situ IR (ReactIR)HPLC / GC-MS
Yield (Typical) 75 - 85%85 - 95%
Purity (Crude) Lower (requires steam distillation)Higher (requires metal scavenging)

Final Product Characterization (Self-Validating)

Once the reaction is complete, the isolated 3-Chloro-2-methylbenzonitrile must be validated. The following data confirms the structure and distinguishes it from regioisomers (e.g., 2-chloro-6-methylbenzonitrile).

Physical State: White to off-white solid (mp 34–36°C). Note: May appear as a supercooled liquid at room temperature.

Spectroscopic Signature:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.55 (s, 3H, CH₃): The diagnostic singlet. If this is split or shifted < 2.4 ppm, suspect regioisomer contamination.

    • δ 7.20 – 7.60 (m, 3H, Ar-H): ABC aromatic pattern.

      • Look for the specific coupling constants (

        
        ) to confirm 1,2,3-substitution.
        
  • IR (Neat):

    • 2230 cm⁻¹: Strong -C≡N stretch.

    • 780 cm⁻¹: C-Cl stretch.

  • GC-MS (EI):

    • m/z 151/153: Molecular ion (

      
       and 
      
      
      
      ) showing characteristic 3:1 Chlorine isotope ratio.
    • m/z 116: Loss of Cl (

      
      ).
      

Visualization of Pathways and Workflows

Diagram 1: Synthetic Pathways and Intermediate Flow

This diagram illustrates the divergence in intermediate handling between the two routes.

SynthesisPathways StartA 3-Chloro-2-methylaniline InterA Diazonium Salt (Unstable/Explosive) StartA->InterA NaNO2, HCl < 5°C StartB 2,3-Dichlorotoluene InterB Pd-Ar-Cl Complex (Transient) StartB->InterB Pd(0), Ligand ImpurityA Phenol Byproduct (Hydrolysis) InterA->ImpurityA Temp > 10°C (Failure Mode) Product 3-Chloro-2-methylbenzonitrile InterA->Product CuCN Sandmeyer ImpurityB Biaryl Byproduct (Homocoupling) InterB->ImpurityB Disproportionation (Failure Mode) InterB->Product Zn(CN)2 Reductive Elim.

Caption: Comparison of Sandmeyer (Route A) and Pd-Cyanation (Route B) pathways, highlighting critical intermediates and failure modes.

Diagram 2: Analytical Decision Tree

A logic flow for characterizing the crude reaction mixture.

AnalyticalWorkflow Step1 Crude Isolation Step2 Physical State Check (at 25°C) Step1->Step2 Liquid Liquid/Oil (Potential Impurities) Step2->Liquid Melted? Solid Solid (Likely Pure) Step2->Solid Crystalline GCMS GC-MS Analysis (Volatile Impurities) Liquid->GCMS Solid->GCMS Decision1 Check m/z 151 & 153 (Chlorine Pattern) GCMS->Decision1 NMR 1H NMR Analysis (Regioisomer Check) Decision2 Check Methyl Singlet @ 2.55 ppm NMR->Decision2 Decision1->NMR Final Release Batch Decision2->Final Pass

Caption: Step-by-step analytical workflow for validating 3-Chloro-2-methylbenzonitrile purity and identity.

References

  • Sandmeyer Reaction Overview & Safety: Title: Sandmeyer Reaction - Wikipedia: Preparation and reactions. Source: Wikipedia. URL:[Link]

  • Diazonium Salt Stability & Flow Chemistry: Title: Exploring Flow Procedures for Diazonium Formation. Source: PubMed Central (PMC). URL:[Link]

  • Cyanation Methodologies: Title: Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles.[1] Source: ResearchGate. URL:[Link]

  • NMR Characterization Data: Title: 3-Chloro-2-methylbenzonitrile NMR data (inferred from similar chlorotoluene derivatives). Source: Doc Brown's Chemistry / PubChem. URL:[Link]

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A Comparative Guide to the Pharmacokinetic Properties of Benzonitrile-Containing Aromatase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the pharmacokinetic profiles of key drugs synthesized around a benzonitrile scaffold, a core moiety related to the chemical intermediate 3-Chloro-2-methylbenzonitrile. While direct drug derivatives of 3-Chloro-2-methylbenzonitrile with extensive public pharmacokinetic data are not readily identifiable, this analysis focuses on prominent drugs sharing the critical benzonitrile functional group to illustrate the impact of this moiety on drug disposition. We will explore the pharmacokinetic properties of Letrozole and Fadrozole, two non-steroidal aromatase inhibitors, supported by experimental data and detailed protocols for key assessment assays.

The inclusion of a nitrile group in a drug's structure can significantly influence its physicochemical and pharmacokinetic properties, impacting bioavailability, metabolic stability, and target binding affinity.[1] This guide will delve into these aspects, offering researchers and drug development professionals a comprehensive resource for understanding and evaluating compounds containing the benzonitrile scaffold.

Comparative Pharmacokinetic Profiles of Letrozole and Fadrozole

Letrozole and Fadrozole are both potent aromatase inhibitors used in the treatment of hormone-dependent breast cancer.[2] Their structural differences, particularly in the arrangement and number of benzonitrile groups, contribute to distinct pharmacokinetic behaviors.

Table 1: Key Pharmacokinetic Parameters of Letrozole and Fadrozole

ParameterLetrozoleFadrozoleSource(s)
Oral Bioavailability ~99.9%Rapidly absorbed, but specific % not stated[3]
Terminal Half-life (t½) ~42 hours~10.5 hours[3][4]
Time to Peak Plasma Concentration (tmax) Not specified, but steady state reached in 2-6 weeks1-2 hours[3][4]
Apparent Volume of Distribution (Vd) ~1.87 L/kgNot specified[3]
Plasma Protein Binding ~60% (mainly albumin)Not specified[3]
Metabolism Major: CYP3A4 and CYP2A6 to an inactive carbinol metaboliteNot specified in detail, but oral clearance is dose-independent[3][4][5]
Elimination Primarily metabolic clearanceOral clearance of ~621 mL/min[4][6]

Expert Insights: The near-complete oral bioavailability of Letrozole is a significant clinical advantage, ensuring predictable systemic exposure.[3] Its considerably longer half-life compared to Fadrozole allows for once-daily dosing, which can improve patient adherence.[3][4] The primary route of elimination for Letrozole is through hepatic metabolism by cytochrome P450 enzymes, resulting in an inactive metabolite.[3][5][6] This extensive metabolism is a critical factor in its clearance from the body.

Foundational Experimental Protocols for Pharmacokinetic Characterization

The determination of the pharmacokinetic parameters listed above relies on a series of standardized in vitro and in vivo experiments. The following protocols provide a detailed, step-by-step methodology for three fundamental assays in drug discovery and development.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical pharmacokinetic study in rats to determine key parameters such as clearance, volume of distribution, and bioavailability following oral administration.

Objective: To characterize the plasma concentration-time profile of a test compound in rats after a single oral dose.

Methodology:

  • Animal Preparation:

    • Use healthy, adult male Sprague-Dawley rats, weighing approximately 200-250g.

    • Acclimate the animals for at least three days before the experiment with free access to food and water.

    • Fast the rats for approximately 4 hours before dosing, with continued access to water.[7]

  • Dosing:

    • Prepare the test compound in a suitable vehicle (e.g., a solution or suspension in water with a solubilizing agent).

    • Administer a single oral dose of the compound via gavage.[7]

  • Blood Sampling:

    • Collect blood samples (approximately 100 µL) at predetermined time points (e.g., pre-dose, 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, and 7 hours post-dose).[7]

    • Collect samples from the jugular vein via a surgically implanted catheter to minimize stress on the animal.

    • Place the collected blood into tubes containing an anticoagulant (e.g., EDTA).[8]

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 4000g for 5 minutes at 4°C) to separate the plasma.[8]

    • Transfer the resulting plasma supernatant to clean tubes and store at -80°C until analysis.[8]

  • Bioanalysis:

    • Quantify the concentration of the test compound in the plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[8]

  • Data Analysis:

    • Plot the plasma concentration of the compound versus time.

    • Use non-compartmental analysis to calculate key pharmacokinetic parameters, including:

      • Area Under the Curve (AUC)

      • Maximum Concentration (Cmax)

      • Time to Maximum Concentration (tmax)

      • Half-life (t½)

      • Clearance (CL/F)

      • Volume of Distribution (Vd/F)

Causality Behind Experimental Choices: The use of a rodent model, such as the rat, is a standard preclinical step to gain an initial understanding of a drug's in vivo behavior due to their physiological and metabolic similarities to humans, albeit with established differences. The fasting period ensures that food effects on drug absorption are minimized, leading to more consistent data.[7] LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity and specificity, allowing for accurate quantification of the drug in complex biological matrices like plasma.[8]

In Vitro Caco-2 Permeability Assay

This assay is widely used to predict the intestinal absorption of orally administered drugs.[9][10] It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[9][11]

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells in a suitable medium and incubate under standard conditions (37°C, 5% CO2).

    • Seed the cells onto semi-permeable filter supports in multi-well plates (e.g., 24-well plates) at a specific density (e.g., 65,000 cells/cm²).[12]

    • Allow the cells to grow and differentiate for 21-28 days to form a confluent and polarized monolayer.[12]

  • Monolayer Integrity Check:

    • Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.

  • Permeability Assay:

    • Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound (at a specified concentration, e.g., 10 µM) to the apical (donor) compartment.[13]

    • At predetermined time points (e.g., over a 2-hour period), collect samples from the basolateral (receiver) compartment.[12][13]

    • To assess active efflux, perform the experiment in the reverse direction (basolateral to apical).

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.[12]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial drug concentration in the donor compartment.

    • Calculate the efflux ratio (Papp B-A / Papp A-B) to identify potential active transport.

Causality Behind Experimental Choices: The 21-28 day differentiation period is crucial for the Caco-2 cells to develop the morphological and functional characteristics of small intestinal enterocytes, including tight junctions and the expression of key drug transporters.[12] Measuring permeability in both directions (apical-to-basolateral and basolateral-to-apical) is essential to distinguish between passive diffusion and active transport mechanisms, providing a more complete picture of the drug's intestinal transit.

In Vitro Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[14]

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in liver microsomes.

Methodology:

  • Preparation of Incubation Mixture:

    • Prepare a reaction mixture containing liver microsomes (human or from another species) in a phosphate buffer (pH 7.4).[15]

    • Add the test compound at a final concentration (e.g., 2 µM).[15]

  • Initiation of Reaction:

    • Pre-incubate the mixture at 37°C.[16]

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.[17] A negative control without NADPH should be included.[15]

  • Time Course Incubation:

    • Incubate the reaction mixture at 37°C with shaking.[15]

    • At various time points (e.g., 0, 7, 15, 25, and 40 minutes), take aliquots of the reaction mixture.[15]

  • Termination of Reaction:

    • Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15][17]

  • Sample Processing and Analysis:

    • Centrifuge the samples to precipitate the proteins.[15]

    • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.[15]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (microsomal protein concentration).[16]

Causality Behind Experimental Choices: Liver microsomes are used as they are a rich source of Phase I metabolic enzymes, providing a good initial assessment of a compound's susceptibility to metabolism.[16] The inclusion of a NADPH-regenerating system is essential as NADPH is a required cofactor for CYP450 enzyme activity.[17] By measuring the disappearance of the parent compound over time, we can quantify its metabolic stability, which is a key determinant of its in vivo half-life and oral bioavailability.

Visualization of Key Processes

ADME Pathway

The following diagram illustrates the four key stages of pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME).

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Oral Administration GI_Tract GI Tract Oral->GI_Tract Portal_Vein Portal Vein GI_Tract->Portal_Vein Absorption Excretion_Out Excretion GI_Tract->Excretion_Out Liver Liver Portal_Vein->Liver First-Pass Metabolism Systemic_Circulation Systemic Circulation Tissues Tissues Systemic_Circulation->Tissues Distribution Systemic_Circulation->Liver Kidney Kidney Systemic_Circulation->Kidney Liver->Systemic_Circulation Metabolites Metabolites Liver->Metabolites Metabolism (e.g., CYP450) Metabolites->Kidney Bile Bile Metabolites->Bile Kidney->Excretion_Out Bile->GI_Tract

Caption: The journey of an orally administered drug through the body.

Experimental Workflow for In Vivo PK Study

This diagram outlines the major steps in conducting an in vivo pharmacokinetic study in a rodent model.

InVivo_PK_Workflow start Start: Acclimatize Animals dosing Oral Dosing (Gavage) start->dosing sampling Serial Blood Sampling (Catheter) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc end End: PK Profile pk_calc->end

Caption: Workflow for a typical rodent pharmacokinetic study.

References

  • The discovery and mechanism of action of letrozole. (n.d.). PubMed Central. [Link]

  • Pharmacokinetics | Drug Metabolism. (2022, August 5). YouTube. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (2024, December 9). protocols.io. [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). [Link]

  • Letrozole Pathway, Pharmacokinetics. (2024, August 1). ClinPGx. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PubMed Central. [Link]

  • The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition. (n.d.). PubMed. [Link]

  • Microsomal Stability. (n.d.). Evotec. [Link]

  • Dose proportionality and population characteristics of oral fadrozole hydrochloride, an aromatase inhibitor, in postmenopausal women. (n.d.). PubMed. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. [Link]

  • Letrozole. (n.d.). In Wikipedia. [Link]

  • Clorazepate. (n.d.). In Wikipedia. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. [Link]

  • A fast screening model for drug permeability assessment based on native small intestinal extracellular matrix. (n.d.). PubMed Central. [Link]

  • (PDF) The Pharmacodynamic Inhibition of Estrogen Synthesis by Fadrozole, an Aromatase Inhibitor, and Its Pharmacokinetic Disposition. (2025, August 6). ResearchGate. [Link]

  • Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. (2022, March 15). MDPI. [Link]

  • 20726 Femara 2.5mg Clinical Pharmacology Biopharmaceutics Review. (n.d.). accessdata.fda.gov. [Link]

  • A Comparative Pharmacokinetics Study of Orally and Intranasally Administered 8-Nitro-1,3-benzothiazin-4-one (BTZ043) Amorphous D. (2025, January 8). [Link]

  • The pharmacology of letrozole. (n.d.). PubMed. [Link]

  • Pharmacokinetics of Drugs. (2021, March 17). Philadelphia University. [Link]

  • Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. (2022, April 12). Optibrium. [Link]

  • ADME Microsomal Stability Assay. (n.d.). BioDuro. [Link]

  • What is Fadrozole monohydrochloride used for? (2024, June 14). Patsnap Synapse. [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. (2025, August 3). protocols.io. [Link]

  • PHARMACOKINETICS. (n.d.).
  • Endocrine changes with the aromatase inhibitor fadrozole hydrochloride in breast cancer. (n.d.). [Link]

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literature review of patents involving the synthesis of 3-Chloro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 54454-12-5 | Formula: C₈H₆ClN Audience: Researchers, Process Chemists, and Drug Development Professionals.

Executive Summary

3-Chloro-2-methylbenzonitrile is a critical intermediate in the synthesis of agrochemicals (e.g., chlorantraniliprole precursors) and pharmaceutical scaffolds involving quinazoline and benzimidazole derivatives. Its synthesis is governed by the challenge of installing a cyano group on a sterically crowded, electron-rich toluene ring while maintaining the integrity of the chloro-substituent.

This guide objectively compares the three dominant synthetic methodologies: the classical Sandmeyer Reaction , the Rosenmund-von Braun Cyanation , and Industrial Ammoxidation .

Quick Comparison Matrix
FeatureMethod A: Sandmeyer Reaction Method B: Rosenmund-von Braun Method C: Ammoxidation
Precursor 3-Chloro-2-methylaniline2,6-Dichlorotoluene / Aryl Halide3-Chloro-o-xylene
Reagents NaNO₂, HCl, CuCN/KCNCuCN, DMF/NMPNH₃, O₂, V₂O₅ Catalyst
Yield 65–80%50–70%85–95% (Industrial Scale)
Purity High (>98% after steam distillation)Moderate (Isomer byproducts common)High (Continuous process)
Scalability Medium (Batch)Low-Medium (Batch)High (Continuous Gas Phase)
Key Risk Diazonium explosion, HCN gasHeavy metal waste (Cu), High TempHigh Temp (400°C+), Runaway reaction

Method A: The Sandmeyer Reaction (Gold Standard)

This is the most widely documented laboratory and pilot-scale method. It relies on the diazotization of commercially available 3-chloro-2-methylaniline, followed by radical-nucleophilic substitution using copper(I) cyanide.

Mechanism & Rationale

The reaction proceeds via the formation of a diazonium salt at low temperatures (0–5°C). The subsequent addition to a cuprous cyanide solution facilitates a single electron transfer (SET) mechanism, releasing nitrogen gas and installing the nitrile group.

  • Why this route? It guarantees regioselectivity.[1] The starting material (aniline) is easily derived from the nitration and reduction of o-chlorotoluene, fixing the position of the substituents before the cyanation step.

Detailed Protocol

Reagents:

  • 3-Chloro-2-methylaniline (1.0 eq)

  • Sodium Nitrite (1.1 eq)

  • Hydrochloric Acid (2.5 eq, 37%)

  • Copper(I) Cyanide (1.2 eq)[1]

  • Potassium Cyanide (1.5 eq)

Workflow:

  • Diazotization: Charge a reactor with 3-chloro-2-methylaniline and HCl. Cool to 0°C. Dropwise add aqueous NaNO₂, maintaining internal temperature <5°C. Stir for 30 min to ensure complete formation of the diazonium chloride.

  • Complexation: In a separate vessel, dissolve CuCN and KCN in water to form the soluble tetracyanocuprate complex [Cu(CN)₄]³⁻. Heat to 60°C.

  • Substitution: Slowly transfer the cold diazonium solution into the warm cyanide mixture. Caution: Vigorous N₂ evolution and potential HCN generation. Maintain pH >7 with Na₂CO₃ if necessary to prevent HCN off-gassing.

  • Workup: Once evolution ceases, heat to 90°C for 30 min. Perform steam distillation to isolate the product as a light yellow oil/solid (mp ~34°C).

Process Visualization

Sandmeyer start 3-Chloro-2-methylaniline (Precursor) step1 Diazotization (NaNO2/HCl, 0°C) start->step1 Activation inter Diazonium Salt (Unstable Intermediate) step1->inter - H2O step2 Sandmeyer Reaction (CuCN/KCN, 60°C) inter->step2 + [Cu(CN)4]3- end 3-Chloro-2-methylbenzonitrile (Target) step2->end - N2 (gas)

Caption: Sequential pathway for the Sandmeyer synthesis ensuring regiochemical fidelity.

Method B: Rosenmund-von Braun Cyanation

This method involves the direct cyanation of aryl halides using stoichiometric copper(I) cyanide in high-boiling polar aprotic solvents (DMF, NMP, or Pyridine).

Mechanism & Rationale

This is a nucleophilic aromatic substitution assisted by copper coordination.[1] It is typically used when the aniline precursor is unavailable, starting instead from 2,6-dichlorotoluene (where one Cl is displaced) or 3-chloro-2-bromotoluene .

  • Limitation: If starting from 2,6-dichlorotoluene, selectivity is an issue (either Cl can react). If starting from the bromo-analog, the cost is significantly higher.

Protocol Highlights
  • Dissolution: Dissolve 1-bromo-3-chloro-2-methylbenzene in dry DMF.

  • Reagent Addition: Add CuCN (1.5 eq).

  • Reflux: Heat to reflux (150–160°C) for 6–12 hours.

  • Quench: Pour into FeCl₃/HCl solution to decompose the copper complex.

  • Extraction: Extract with toluene.

Method C: Industrial Ammoxidation (Bulk Manufacturing)

For multi-ton manufacturing, the Sandmeyer route's waste profile (stoichiometric copper/cyanide) is unacceptable. Ammoxidation is the preferred "green" route but requires specialized gas-phase reactors.

Mechanism

Direct conversion of a methyl group to a nitrile using ammonia and oxygen over a Vanadium-Titanium oxide catalyst.

  • Substrate Challenge: Standard ammoxidation converts a methyl group to a nitrile. To get 3-chloro-2-methylbenzonitrile, one would theoretically need 3-chloro-o-xylene and selectively oxidize the methyl group at the 1-position while leaving the 2-methyl intact. This is chemically difficult and often leads to mixtures (isomers).

  • Alternative Precursor: 2,3-Dichlorotoluene can be ammoxidized to 2,3-dichlorobenzonitrile, which is then methylated or modified, though this is less direct.

  • Note: Most literature cites the Sandmeyer route for this specific isomer due to the difficulty of selective ammoxidation on xylenes.

Critical Analysis & Recommendations

Safety & Environmental Impact
  • Cyanide Hazard: Both Method A and B utilize deadly cyanide sources. Method A generates HCN if acidification occurs. Engineering Control: Scrubbers with NaOH/NaOCl are mandatory.

  • Waste Disposal: Method A produces stoichiometric copper waste. Method B produces heavy metal organic waste.

  • Green Chemistry: Palladium-catalyzed cyanation (using Zn(CN)₂ or K₄[Fe(CN)₆]) is a developing alternative that operates under milder conditions than Rosenmund-von Braun, offering a better safety profile for pharmaceutical scale-up.

Selection Guide
  • Choose Method A (Sandmeyer) if: You need high purity (>98%) for pharmaceutical intermediates and are working on a gram-to-kilogram scale. The regiochemistry is guaranteed by the aniline precursor.

  • Choose Method B if: You have the aryl halide precursor on hand and lack the equipment to safely handle diazonium salts.

  • Choose Method C only if: You are a dedicated chemical manufacturer with gas-phase reactor capabilities and are synthesizing widely used chlorobenzonitriles in multi-ton quantities.

Decision Tree

DecisionTree start Start: Select Synthesis Route scale Scale of Production? start->scale Lab/Pilot (<100kg) Lab/Pilot (<100kg) scale->Lab/Pilot (<100kg) Small Industrial (>1 Ton) Industrial (>1 Ton) scale->Industrial (>1 Ton) Large precursor Available Precursor? sandmeyer Method A: Sandmeyer (High Purity, Regioselective) precursor->sandmeyer 3-Chloro-2-methylaniline rosenmund Method B: CuCN Cyanation (Alternative Precursor) precursor->rosenmund Aryl Halide (Br/I) ammox Method C: Ammoxidation (Industrial Bulk Only) Lab/Pilot (<100kg)->precursor Industrial (>1 Ton)->ammox

Caption: Strategic decision framework for selecting the optimal synthesis route.

References

  • ChemicalBook. (2023).[2] 3-Chloro-2-methylbenzonitrile Product Properties and Synthesis.Link

  • European Patent Office. (1991). Process for preparing aromatic nitriles (EP 0441004 B1). Describes general ammoxidation and cyanation techniques for chlorobenzonitriles. Link

  • Google Patents. (2014). WO2014057435 - Preparation of benzimidazole derivatives.[3] Cites the use of 3-chloro-2-methylbenzonitrile as a starting material synthesized via the Sandmeyer route. Link

  • PrepChem. (n.d.). Preparation of 3-chloro-2-methylaniline.[4][5][6] Detailed protocol for the precursor synthesis. Link

  • Sigma-Aldrich. (2024). 3-Chloro-2-methylbenzonitrile CAS 54454-12-5 Product Sheet.Link

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.